Product packaging for Urea mono(4-methylbenzenesulfonate)(Cat. No.:CAS No. 21835-55-2)

Urea mono(4-methylbenzenesulfonate)

Cat. No.: B1612779
CAS No.: 21835-55-2
M. Wt: 232.26 g/mol
InChI Key: ZKZAMHIUFAHSIB-UHFFFAOYSA-N
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Description

Urea mono(4-methylbenzenesulfonate) is a molecular complex combining a urea moiety with a 4-methylbenzenesulfonate (tosylate) group. In research, this compound serves as a valuable model system for studying fundamental principles of supramolecular chemistry and crystal engineering . The urea component is a classic, robust hydrogen-bonding unit capable of acting as both a hydrogen bond donor and acceptor, which promotes the formation of strong and directional hydrogen-bonded networks in the solid state . These interactions are highly cooperative and can lead to the self-assembly of stable supramolecular architectures, such as polymers and other organized structures . The 4-methylbenzenesulfonate group contributes additional properties to the system; sulfonates are the conjugate bases of strong acids and are known for their stability. The tosylate group is also a well-known leaving group in synthetic organic chemistry, which can be exploited in various reaction schemes . The primary academic significance of Urea mono(4-methylbenzenesulfonate) lies in its utility for investigating how non-covalent interactions, particularly hydrogen bonding, direct molecular packing and the formation of larger supramolecular architectures. Research on such well-defined systems provides critical insights into molecular recognition and self-assembly, which are foundational to the design of new functional materials and pharmaceuticals . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O4S B1612779 Urea mono(4-methylbenzenesulfonate) CAS No. 21835-55-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenesulfonic acid;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3S.CH4N2O/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZKZAMHIUFAHSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21835-55-2
Record name Urea, 4-methylbenzenesulfonate (1:1)
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DSSTOX Substance ID

DTXSID20925165
Record name 4-Methylbenzene-1-sulfonic acid--carbamimidic acid (1/1)
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Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93384-72-6, 21835-55-2, 125520-86-7
Record name Benzenesulfonic acid, 4-methyl-, reaction products with urea
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Record name Urea mono(4-methylbenzenesulfonate)
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Record name Benzenesulfonic acid, methyl-, compd. with urea (1:1)
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Record name Benzenesulfonic acid, methyl-, compd. with urea (1:1)
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Record name 4-Methylbenzene-1-sulfonic acid--carbamimidic acid (1/1)
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Record name Uronium toluene-p-sulphonate
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Record name UREA MONO(4-METHYLBENZENESULFONATE)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Urea Mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Urea mono(4-methylbenzenesulfonate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established data with theoretical considerations and general experimental protocols relevant to the characterization of organic salts.

Core Chemical and Physical Properties

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, is an organic salt formed from the reaction of urea, a weak base, and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), a strong organic acid. Its chemical identity is well-established, and the available quantitative data is summarized in the table below.

PropertyValueSource(s)
IUPAC Name carbamoylazanium;4-methylbenzenesulfonatePubChem[1]
CAS Number 21835-55-2City Chemical LLC[2], ChemicalBook[3]
Molecular Formula C₈H₁₂N₂O₄SPubChem[1]
Molecular Weight 232.26 g/mol CymitQuimica[4]
Melting Point 181-183 °CChemicalBook[3]
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Physical State: Based on its melting point of 181-183 °C, Urea mono(4-methylbenzenesulfonate) is a solid at room temperature.

Solubility Profile (Predicted): While specific experimental solubility data is not available, a qualitative prediction can be made based on its constituent components. Both urea and p-toluenesulfonic acid are highly soluble in water and other polar solvents. Therefore, it is anticipated that Urea mono(4-methylbenzenesulfonate) will exhibit significant solubility in polar solvents such as water, ethanol, and methanol. Its solubility is expected to be lower in nonpolar organic solvents.

Acidity/Basicity (Predicted): As the salt of a strong acid (p-toluenesulfonic acid) and a very weak base (urea, pKb ≈ 13.9), an aqueous solution of Urea mono(4-methylbenzenesulfonate) is expected to be acidic due to the hydrolysis of the uronium cation. The specific pKa of the protonated urea in this salt is not documented.

Synthesis and Formation

Urea mono(4-methylbenzenesulfonate) is formed through a simple acid-base reaction between urea and p-toluenesulfonic acid.

formation_reaction Urea Urea (Weak Base) Product Urea mono(4-methylbenzenesulfonate) (Salt) Urea->Product PTSA p-Toluenesulfonic Acid (Strong Acid) PTSA->Product

Caption: Acid-base formation of Urea mono(4-methylbenzenesulfonate).

A general synthetic procedure would involve dissolving equimolar amounts of urea and p-toluenesulfonic acid in a suitable solvent, such as ethanol or water, followed by crystallization of the resulting salt.

Experimental Protocols

Due to the absence of specific published experimental methods for this compound, the following sections detail generalized protocols for determining key chemical properties of organic salts.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry the sample thoroughly B Finely powder the sample A->B C Pack into a capillary tube (2-3 mm height) B->C D Place capillary in melting point apparatus C->D E Heat rapidly to ~15°C below expected MP D->E F Decrease heating rate to 1-2°C per minute E->F G Record T1: First drop of liquid appears F->G H Record T2: All solid has melted G->H I Melting range is T1 - T2 H->I

Caption: General workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline Urea mono(4-methylbenzenesulfonate) is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point (181-183°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Qualitative Solubility Assessment

This protocol outlines a general method for determining the solubility of a compound in various solvents.

solubility_workflow A Place ~10 mg of sample into a test tube B Add 1 mL of solvent A->B C Vortex/shake vigorously for 1 minute B->C D Observe for dissolution C->D E If dissolved, classify as 'Soluble' D->E Yes F If not fully dissolved, gently heat D->F No G Observe upon heating F->G H If dissolves on heating, classify as 'Soluble with heating' G->H Dissolves I If still not dissolved, classify as 'Insoluble' G->I Does not dissolve

Caption: General workflow for qualitative solubility testing.

Methodology:

  • Sample and Solvent Preparation: Approximately 10 mg of Urea mono(4-methylbenzenesulfonate) is weighed and placed into a small test tube.

  • Initial Test: 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added to the test tube. The mixture is vortexed or shaken vigorously for 1 minute at room temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at room temperature.

  • Heating: If the compound is not fully soluble at room temperature, the test tube is gently heated in a water bath.

  • Final Observation: After heating, the mixture is observed again. If the solid dissolves, it is classified as soluble with heating. If it remains undissolved, it is classified as insoluble. This process is repeated for a range of solvents with varying polarities.

Spectroscopic Data

  • ¹H NMR: Would be expected to show signals for the aromatic protons of the tosylate group, the methyl protons of the tosylate group, and the protons of the uronium cation.

  • ¹³C NMR: Would show characteristic peaks for the carbonyl carbon of urea and the aromatic and methyl carbons of the tosylate.

  • FT-IR: Would exhibit characteristic vibrational bands for N-H stretches (uronium), S=O stretches (sulfonate), and C=O stretch (urea).

  • Mass Spectrometry: Electrospray ionization (ESI) would likely show ions corresponding to the uronium cation (m/z ≈ 61) and the tosylate anion (m/z ≈ 171).

Conclusion

Urea mono(4-methylbenzenesulfonate) is a well-defined organic salt with a known melting point. While its fundamental identity is established, a comprehensive experimental characterization of its chemical properties, including boiling point, pKa, specific solubility, and spectroscopic data, is not widely available in the public domain. The information and protocols provided in this guide serve as a foundation for researchers and professionals in drug development, highlighting the established data and providing a framework for further experimental investigation. The predicted properties suggest it is a polar, water-soluble, acidic salt, but these characteristics require experimental confirmation.

References

Technical Guide: Properties and Applications of Urea, 4-methylbenzenesulfonate (1:1) (CAS 21835-55-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea, 4-methylbenzenesulfonate (1:1), also known as urea p-toluenesulfonate or urea tosylate, is a salt formed from the reaction of urea and p-toluenesulfonic acid. While not extensively studied as a singular entity, its components and derivatives are pivotal in organic synthesis, particularly in the construction of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of the known properties and primary applications of this compound, with a focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

The quantitative data for Urea, 4-methylbenzenesulfonate (1:1) is summarized in the table below. It is important to note that comprehensive experimental data for the salt itself is limited; some properties are inferred from its constituent parts, urea and p-toluenesulfonic acid.

PropertyValueSource
CAS Number 21835-55-2-
Molecular Formula C₈H₁₂N₂O₄S--INVALID-LINK--
Molecular Weight 232.26 g/mol --INVALID-LINK--
Melting Point 181-183 °C--INVALID-LINK--
Appearance White crystalline solid (inferred)-
Solubility Soluble in water, ethanol (inferred from components)-

Core Application: The Biginelli Reaction

The primary utility of urea, 4-methylbenzenesulfonate, or more commonly its components (urea and a sulfonic acid catalyst), lies in the Biginelli reaction . This one-pot, three-component condensation reaction is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Reaction Mechanism and the Role of Urea, 4-methylbenzenesulfonate

The Biginelli reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea). The reaction is acid-catalyzed, and this is where p-toluenesulfonic acid (p-TSA), a component of CAS 21835-55-2, plays a crucial role as a Brønsted acid catalyst. The likely mechanism involves the acid-catalyzed formation of an N-acylimine intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone ring.

The use of Urea, 4-methylbenzenesulfonate (1:1) can be seen as a convenient way to introduce both the urea component and the acid catalyst in a single reagent.

Biginelli_Mechanism Aldehyde Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Catalyst p-TSA (H⁺) Catalyst->Acylimine catalyzes Acylimine->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Synthesis of Bioactive Compounds

While Urea, 4-methylbenzenesulfonate (1:1) itself is not directly reported to have biological activity, it is instrumental in synthesizing compounds that do. A notable example is the synthesis of novel dihydropyrimidinone derivatives that exhibit antifungal properties.

Experimental Protocol: Synthesis of Antifungal Dihydropyrimidinones

The following is a representative experimental protocol adapted from the synthesis of dihydropyrimidinones using a derivative of the target compound. This illustrates the practical application of the Biginelli reaction in drug discovery.[1]

Materials:

  • 4-formylphenyl-4-methylbenzenesulfonate (aldehyde component)

  • Ethyl acetoacetate or acetylacetone (β-dicarbonyl component)

  • Urea or thiourea

  • Cysteine (as a catalyst in this specific example; p-TSA is a more traditional catalyst)

  • Water and Ethanol (solvent)

Procedure:

  • An equimolar mixture of 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) is prepared.

  • A catalytic amount of p-toluenesulfonic acid (0.1 equiv) is added.

  • The mixture is suspended in a minimal amount of a suitable solvent (e.g., ethanol, or solvent-free).

  • The reaction mixture is heated (typically 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure dihydropyrimidinone.

Experimental_Workflow Start Mixing of Reactants: - Aldehyde - β-Ketoester - Urea/Thiourea - Catalyst (p-TSA) Reaction Heating and Stirring (80-110 °C, 4-8h) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling and Precipitation/ Extraction Monitoring->Workup Complete Purification Recrystallization Workup->Purification Product Pure Dihydropyrimidinone Purification->Product

Caption: General experimental workflow for the Biginelli synthesis of DHPMs.

Biological Activity of Synthesized Dihydropyrimidinones

A study on novel dihydropyrimidin-2(1H)-ones and their thione analogs, synthesized using a similar methodology, demonstrated their potential as antifungal agents. The antifungal activity of the synthesized compounds was evaluated against various fungal strains.

CompoundAntifungal Activity (Inhibition Zone in mm)
Synthesized DHPM Derivative 1 Moderate to good activity against Aspergillus fumigatus and Candida albicans
Synthesized DHPM Derivative 2 Significant activity against Syncephalastrum racemosum
Synthesized DHPM Derivative 3 Potent activity against Geotrichum candidum

Note: The data presented is qualitative as the specific inhibition zone measurements were not provided in the abstract. The study highlights the potential of the Biginelli reaction, facilitated by reagents like urea and sulfonic acids, to generate libraries of bioactive compounds for screening.

Conclusion

Urea, 4-methylbenzenesulfonate (1:1) (CAS 21835-55-2) is a chemical compound whose primary significance in research and development lies in its role as a precursor and catalyst in the Biginelli reaction. This reaction is a powerful tool for the synthesis of dihydropyrimidinones, a class of compounds with a broad spectrum of biological activities, including potential antifungal applications. While direct biological data on the compound itself is scarce, its utility in generating diverse molecular scaffolds for drug discovery is well-established. Future research may explore the direct catalytic applications of the salt form and its potential advantages in various organic transformations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Characteristics of Urea p-Toluenesulfonate

This technical guide provides a comprehensive overview of the core physical characteristics of urea p-toluenesulfonate. The information is curated for professionals in research and development, offering detailed experimental protocols and structured data for ease of reference.

Core Physical and Chemical Properties

Urea p-toluenesulfonate (CAS RN: 21835-55-2), also known as uronium p-toluenesulfonate, is a salt formed from the acid-base reaction between urea and p-toluenesulfonic acid.[1] This composition dictates its physical and chemical behavior.

Data Summary

The quantitative physical characteristics of urea p-toluenesulfonate are summarized in the table below. It is important to distinguish this salt from the covalently-bonded compound N-(p-Toluenesulfonyl)urea (CAS RN: 1694-06-0), which has different properties.[2][3]

PropertyValueSource
IUPAC Name carbamoylazanium;4-methylbenzenesulfonate[1]
CAS Number 21835-55-2[4][5]
Molecular Formula C₈H₁₂N₂O₄S[1]
Molecular Weight 232.26 g/mol [1]
Appearance White to off-white crystalline powder (inferred)[3][6][7]
Melting Point Data not available; likely decomposes upon heating.
Water Solubility 777.9mg/L at 37 ºC for N-(p-Toluenesulfonyl)urea[3]
Solubility Soluble in DMSO and Methanol (Slightly) for N-(p-Toluenesulfonyl)urea[3]

Note: Specific experimental data for the melting point and solubility of urea p-toluenesulfonate is not widely published. The data for the related compound N-(p-Toluenesulfonyl)urea is provided for reference. The salt's ionic nature suggests it would be soluble in polar solvents.

Structural and Logical Relationships

The following diagram illustrates the formation of the urea p-toluenesulfonate salt from its constituent acid and base.

G cluster_reactants Reactants cluster_product Product Urea Urea (Base) CH₄N₂O Salt Urea p-Toluenesulfonate (Salt) C₈H₁₂N₂O₄S Urea->Salt Protonation PTSA p-Toluenesulfonic Acid (Acid) C₇H₈O₃S PTSA->Salt Deprotonation

Caption: Formation of Urea p-Toluenesulfonate Salt.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of a solid organic compound like urea p-toluenesulfonate are provided below.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[9]

  • Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[10][11]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the sample holder. Place the thermometer in its designated well.[8]

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil (e.g., mineral oil).[9]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly, ensuring the temperature increases at a rate of about 1-2°C per minute near the expected melting point.[8][9]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.[11][12]

  • Cool Down: Allow the apparatus to cool before performing subsequent measurements. Use a fresh sample and a new capillary tube for each determination.[10]

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule. The principle "like dissolves like" is a useful guideline.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinder or pipette (1 mL)

  • Vortex mixer (optional)

  • Various solvents (e.g., water, ethanol, acetone, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure:

  • Sample Measurement: Place approximately 25 mg of the solid compound into a clean, dry test tube.[13]

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[14]

  • Mixing: Stir or vortex the mixture vigorously for 60 seconds.[14]

  • Observation: Observe the mixture closely.

    • Soluble: The solid dissolves completely, forming a clear solution.[14]

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not dissolve.[14]

  • Recording: Record the results for each solvent tested.

  • Acid-Base Testing: For water-insoluble compounds, test solubility in 5% NaOH and 5% HCl. Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid suggests a basic functional group.[15][16]

Analytical Characterization Workflow

The following diagram outlines a logical workflow for the physical and spectral characterization of an unknown solid compound.

G Start Start: Unknown Solid Sample Appearance Visual Inspection (Color, Form) Start->Appearance Solubility Solubility Tests (Polar & Nonpolar Solvents) Appearance->Solubility MP Melting Point Determination Solubility->MP Purity Assess Purity MP->Purity Spectroscopy Spectroscopic Analysis Purity->Spectroscopy If Pure IR FT-IR Spectroscopy (Functional Groups) Spectroscopy->IR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Spectroscopy->NMR MS Mass Spectrometry (Molecular Weight) Spectroscopy->MS Structure Propose Structure IR->Structure NMR->Structure MS->Structure

Caption: Workflow for Physical & Spectral Characterization.

Expected Spectral Characteristics

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆), the proton NMR spectrum would be expected to show:

    • A singlet for the methyl (CH₃) protons on the toluene ring.

    • Two doublets in the aromatic region for the four protons on the benzene ring, characteristic of a para-substituted pattern.

    • A broad singlet for the protons of the protonated urea cation (-NH₃⁺ and -NH₂), which may exchange with residual water in the solvent. The urea protons themselves typically appear as a broad peak.[17][18]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for:

    • The methyl carbon.

    • The four unique carbons of the p-substituted aromatic ring.

    • The carbonyl carbon of the urea moiety.

  • FT-IR Spectroscopy: The infrared spectrum would be a superposition of the spectra of the p-toluenesulfonate anion and the uronium cation. Key expected absorptions include:

    • Strong S=O stretching bands from the sulfonate group.

    • N-H stretching bands from the protonated urea.

    • C=O stretching from the urea carbonyl group.

    • Bands corresponding to the aromatic ring C-H and C=C stretching.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and History of Urea Tosylate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of the biological activity of urea tosylate compounds, specifically the sulfonylureas, marks a pivotal moment in medicinal chemistry and the treatment of metabolic diseases. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanism of action of this important class of molecules. From their unexpected beginnings as byproducts of antibiotic research to their central role in the management of type 2 diabetes, the story of urea tosylates is a testament to the power of observation and scientific inquiry. This document will delve into the key scientific milestones, provide detailed experimental protocols for their synthesis, present collated quantitative data for representative compounds, and illustrate the core signaling pathways they modulate.

A Historical Journey: From Antibacterials to Antidiabetics

The history of urea tosylate compounds is intrinsically linked to the development of sulfonamide antibiotics in the 1930s and 1940s. While researching these novel antibacterial agents, scientists made an unexpected observation that would forever change the landscape of diabetes treatment.

In 1942, the French physician Marcel Janbon and his colleagues were studying a sulfonamide antibiotic, para-amino-sulfonamide-isopropyl-thiodiazole, for the treatment of typhoid fever.[1] They observed that some patients experienced severe hypoglycemia, sometimes leading to convulsions and coma.[2] This adverse effect, while problematic for an antibiotic, intrigued the physiologist Auguste Loubatières, who began to investigate the hypoglycemic properties of these compounds.[2] By 1946, Loubatières had demonstrated that these aryl sulfonylurea compounds stimulated the release of insulin from the pancreas, provided that some functional pancreatic β-cells were present.[1]

This groundbreaking work laid the foundation for the development of the first generation of sulfonylurea drugs. In 1956, carbutamide, a 1-butyl-3-sulfonylurea, was the first of its class to be marketed for the treatment of diabetes, although it was later withdrawn due to side effects.[3] This was closely followed by the introduction of tolbutamide in Germany, which became a cornerstone of oral antidiabetic therapy.[3] The 1960s saw the introduction of other first-generation sulfonylureas, including chlorpropamide, acetohexamide, and tolazamide.[3]

The 1980s heralded the arrival of the more potent second-generation sulfonylureas, such as glibenclamide (glyburide) and glipizide, which had been in use in Europe for several years prior.[3] These were followed by the so-called third-generation sulfonylurea, glimepiride, in 1995.[3] These newer agents offered improved efficacy and different pharmacokinetic profiles.[4]

While the primary application of urea tosylate compounds has been in medicine, the tosyl group itself, derived from p-toluenesulfonic acid, is a widely used protecting and leaving group in organic synthesis.[5] The simple salt, urea p-toluenesulfonate, is also known and has been characterized.[6][7] Furthermore, urea has been explored as a co-crystal former to improve the physicochemical properties of active pharmaceutical ingredients.[8][9][10]

Synthetic Methodologies: Crafting the Urea Tosylate Scaffold

The synthesis of urea tosylate compounds has evolved from early, often hazardous methods to more refined and safer procedures. The core of the synthesis typically involves the formation of the sulfonylurea linkage by reacting a sulfonamide with an isocyanate or a carbamate derivative.

General Synthetic Routes

Several common strategies are employed for the synthesis of sulfonylureas:

  • From Sulfonamides and Isocyanates: This is a widely used method where a sulfonamide is reacted with an appropriate isocyanate in the presence of a base.[1] This approach allows for the straightforward introduction of various substituents on the urea nitrogen atoms.

  • From Sulfonamides and Carbamates: Carbamate derivatives can be used as alternatives to isocyanates, offering a potentially safer synthetic route. The reaction involves the condensation of a sulfonamide salt with a carbamate.

  • "One-Pot" Synthesis from Sulfonamides and Urea: More direct methods involve the reaction of a sulfonamide with urea, often in the presence of a base and an organic solvent.[11] A "melting method" or dry method, which avoids the use of a solvent, has also been described.[12]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key urea tosylate compounds.

Protocol 1: Synthesis of p-Toluenesulfonylurea [11][12]

This procedure describes a "one-pot" synthesis of the parent p-toluenesulfonylurea from p-toluenesulfonamide and urea.

  • Materials:

    • p-Toluenesulfonamide

    • Urea

    • Sodium hydroxide (NaOH)

    • Toluene

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Pure water

  • Procedure:

    • In a three-necked flask equipped with a stirrer and heating mantle, add p-toluenesulfonamide (e.g., 171.1 g), sodium hydroxide (e.g., 42.8 g), and toluene (e.g., 300 ml).

    • Heat the mixture to 80-100 °C with stirring and hold for 0.5-1 hour.

    • Increase the temperature to 100-120 °C and maintain for 1 hour.

    • Cool the reaction mixture to 30-70 °C and add urea (e.g., 66.0 g).

    • Heat the mixture again to 100-120 °C and react for 3-6 hours.

    • After the reaction is complete, cool to 30-70 °C and add pure water (e.g., 250 ml) to dissolve the product.

    • Stir for 30 minutes, then allow the layers to separate.

    • Separate the aqueous layer and acidify with hydrochloric acid to a pH of 7 to precipitate the crude p-toluenesulfonylurea.

    • Filter the crude product, wash with hot pure water, and dry to obtain the final product.

Protocol 2: Synthesis of Gliclazide [3][13]

This protocol outlines a synthesis of the second-generation sulfonylurea, gliclazide.

  • Materials:

    • N-amino-3-azabicyclo[3.3.0]octane hydrochloride

    • p-Toluenesulfonylurea

    • Toluene

    • Ethyl acetate

  • Procedure:

    • To a 250 mL three-necked flask, add N-amino-3-azabicyclo[3.3.0]octane hydrochloride (e.g., 20 g), p-toluenesulfonylurea, and toluene (e.g., 100 ml).

    • Heat the mixture under reflux for 3 hours.

    • After the reaction is complete, distill off the toluene under reduced pressure.

    • Add 100 ml of water to the residue and stir the resulting crystals at room temperature for 12 hours.

    • Filter the solid, recrystallize from ethyl acetate, and dry under vacuum at 80 °C for 15 hours to yield the product.

Quantitative Data of Representative Urea Tosylate Compounds

The following tables summarize key quantitative data for a selection of urea tosylate compounds.

Table 1: Physicochemical Properties of Selected Sulfonylureas

CompoundGenerationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
TolbutamideFirstC₁₂H₁₈N₂O₃S270.35129
ChlorpropamideFirstC₁₀H₁₃ClN₂O₃S276.74127-129
GlibenclamideSecondC₂₃H₂₈ClN₅O₅S542.02172-174
GlipizideSecondC₂₁H₂₇N₅O₄S445.54208-209
GliclazideSecondC₁₅H₂₁N₃O₃S323.41180-182
GlimepirideThirdC₂₄H₃₄N₄O₅S490.62207
p-Toluenesulfonylurea-C₈H₁₀N₂O₃S214.24197-201

Table 2: Spectroscopic Data for N-(methylcarbamoyl)-4-methylbenzenesulfonamide [14]

Data TypeValues
¹H NMR (400 MHz, DMSO-d₆) δ/ppm10.63 (s, 1H), 7.78 (d, J = 8.3 Hz, 2H), 7.40 (d, J = 8.2 Hz, 2H), 6.37 (q, J = 4.7 Hz, 1H), 2.50 (s, 3H), 2.39 (s, 3H)
¹³C NMR (400 MHz, DMSO-d₆) δ/ppm152.34, 143.99, 137.98, 129.87, 127.68, 26.66, 21.49
HRMS (ESI⁺) m/z[M + H]⁺ calcd: 229.0647, found: 229.0638

Mechanism of Action: The KATP Channel Signaling Pathway

The primary therapeutic effect of sulfonylureas is their ability to stimulate insulin secretion from pancreatic β-cells. This action is mediated through their interaction with the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[15]

The KATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[15] Under normal resting conditions, these channels are open, allowing potassium ions to flow out of the cell, which maintains the cell's negative membrane potential.

When a sulfonylurea molecule binds to the SUR1 subunit, it induces a conformational change that closes the KATP channel.[15] This closure prevents the efflux of potassium ions, leading to a buildup of positive charge inside the cell and depolarization of the cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, allowing an influx of calcium ions into the cell. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[15]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds KATP_Channel K_efflux K⁺ Efflux Blocked SUR1->K_efflux Inhibits Kir6.2 Kir6.2 VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization Depolarization K_efflux->Depolarization Leads to Depolarization->VGCC Opens Insulin_Release Insulin Release Ca_influx->Insulin_Release Triggers

Sulfonylurea action on pancreatic β-cells.

Experimental Workflows

The discovery and development of new urea tosylate compounds rely on systematic experimental workflows for synthesis and biological evaluation. A typical workflow for screening new sulfonylurea analogs for hypoglycemic activity is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Preclinical Development Start Design Analogs Synthesis Synthesize Library of Urea Tosylate Analogs Start->Synthesis Purification Purify Compounds Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Primary_Screen In Vitro KATP Channel Inhibition Assay (e.g., Electrophysiology) Characterization->Primary_Screen Hit_Identification Identify 'Hits' with Significant Activity Primary_Screen->Hit_Identification Dose_Response Determine IC₅₀ Values Hit_Identification->Dose_Response Active Secondary_Screen Cell-Based Insulin Secretion Assay Hit_Identification->Secondary_Screen Inactive Dose_Response->Secondary_Screen Lead_Selection Select 'Leads' for Further Development Secondary_Screen->Lead_Selection Lead_Selection->Start Optimize In_Vivo In Vivo Efficacy Studies (e.g., in diabetic animal models) Lead_Selection->In_Vivo Promising ADMET ADMET Profiling In_Vivo->ADMET

Workflow for screening sulfonylurea analogs.

This workflow begins with the rational design and synthesis of a library of urea tosylate analogs. These compounds are then purified and their structures confirmed using various analytical techniques. The purified compounds undergo a primary screen, often an in vitro assay to measure their ability to inhibit the KATP channel, for example, using electrophysiological techniques like patch-clamp.[16][17] Compounds that show significant activity ('hits') are then further characterized to determine their potency (IC₅₀ values) and are subjected to secondary, cell-based assays to confirm their ability to stimulate insulin secretion. Promising 'lead' compounds are then advanced to in vivo studies in animal models of diabetes and further preclinical development to assess their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Conclusion

The discovery of urea tosylate compounds and their development into a major class of antidiabetic drugs represents a significant achievement in medicinal chemistry. From their serendipitous origins, a deep understanding of their structure-activity relationships and mechanism of action has emerged, enabling the development of successive generations of more potent and safer drugs. The synthetic methodologies have also evolved, providing researchers with a versatile toolkit for creating novel analogs. As research continues, the foundational knowledge of urea tosylate chemistry will undoubtedly pave the way for the discovery of new therapeutic agents for diabetes and other diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of Urea Mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Urea Mono(4-methylbenzenesulfonate)

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, is a salt composed of the organic compound urea and a p-toluenesulfonic acid. While the specific pharmacological profile of this salt is not extensively studied, the individual components have distinct and well-characterized biological activities. Urea is a versatile molecule with established applications in dermatology and as an osmotic diuretic.[1][2][3][4] The 4-methylbenzenesulfonate (tosylate) anion is a common counterion in pharmaceutical salts, generally considered to be biologically inert, though its parent acid has catalytic properties in organic synthesis.

This whitepaper will dissect the known mechanisms of action of urea and explore the potential, albeit speculative, role of the 4-methylbenzenesulfonate anion.

The Multifaceted Mechanism of Action of Urea

Urea's biological effects are concentration-dependent and span from dermatological applications to systemic osmotic regulation.

Dermatological Applications: Keratolytic and Moisturizing Effects

In dermatology, urea is a widely used active ingredient in topical formulations.[2][3] Its primary mechanisms of action on the skin are as a keratolytic and a moisturizing agent.

  • Hydrating Action: At concentrations typically below 10%, urea acts as a humectant, attracting and retaining water in the stratum corneum. This is attributed to its ability to disrupt the noncovalent bonds in proteins, which may increase the water-binding capacity of the skin.

  • Keratolytic Action: At higher concentrations (above 10%), urea exhibits keratolytic properties, meaning it helps to break down the outer layers of the skin.[3] This effect is beneficial in treating hyperkeratotic conditions. The mechanism involves the solubilization and denaturation of keratin, leading to the softening and desquamation of the stratum corneum.

Systemic Application: Osmotic Diuresis

When administered systemically, urea functions as an osmotic diuretic.[4] This is particularly relevant in clinical settings for reducing intracranial and intraocular pressure.

The mechanism is as follows:

  • Intravenous administration of a hypertonic urea solution increases the osmolarity of the blood.

  • This creates an osmotic gradient that draws water from the cerebrospinal fluid and aqueous humor into the bloodstream.

  • The excess water is then excreted by the kidneys, leading to a reduction in fluid volume in the target compartments.

Preclinical Research: Emerging Biological Roles

Recent preclinical studies have suggested that urea may have other biological activities, including:

  • Induction of Apoptosis: Some in vitro studies have shown that urea can induce apoptosis (programmed cell death) in certain cell types, such as smooth muscle cells.[1]

  • Neuroprotective Properties: There is some evidence to suggest that urea administration may have neuroprotective effects and can ameliorate hyponatremia.[1]

It is important to note that these are areas of ongoing research, and the clinical significance of these findings is yet to be fully established.

The Role of the 4-Methylbenzenesulfonate Anion

The 4-methylbenzenesulfonate (tosylate) anion is the conjugate base of p-toluenesulfonic acid, a strong organic acid. In the context of pharmaceutical salts, tosylate is generally considered a pharmacologically inactive counterion, chosen for its ability to form stable, crystalline salts with good solubility and bioavailability.

There is a lack of direct evidence for a specific pharmacological mechanism of action for the tosylate anion itself. Its primary role is likely to facilitate the delivery of the active urea molecule.

Quantitative Data

Due to the limited research on urea mono(4-methylbenzenesulfonate), quantitative data is primarily available for urea's dermatological applications.

ParameterValueApplicationReference
Moisturizing Concentration< 10%Topical[3]
Keratolytic Concentration> 10%Topical[3]

Experimental Protocols

Detailed experimental protocols for the investigation of urea's mechanism of action are extensive and varied. Below is a generalized protocol for assessing the keratolytic activity of a urea-containing formulation.

Protocol: In Vitro Assessment of Keratolytic Activity

  • Objective: To determine the ability of a urea-containing formulation to digest keratin.

  • Materials:

    • Keratin azure (a dyed keratin substrate)

    • Test formulation containing a specified concentration of urea

    • Control formulation (without urea)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Spectrophotometer

  • Method:

    • Prepare a suspension of keratin azure in PBS.

    • Add the test formulation and the control formulation to separate keratin azure suspensions.

    • Incubate the suspensions at 37°C for a defined period (e.g., 24 hours) with gentle agitation.

    • Centrifuge the suspensions to pellet the undigested keratin azure.

    • Measure the absorbance of the supernatant at a wavelength corresponding to the dye released from the digested keratin.

    • The increase in absorbance in the test sample compared to the control is proportional to the keratolytic activity of the urea formulation.

Signaling Pathways and Conceptual Diagrams

The following diagrams illustrate the key mechanisms of action of urea.

Urea_Keratolytic_Action Urea Urea (>10%) StratumCorneum Stratum Corneum Urea->StratumCorneum Penetrates Keratin Keratin Urea->Keratin Denatures & Solubilizes StratumCorneum->Keratin Desquamation Desquamation (Shedding of skin cells) Keratin->Desquamation Leads to

Caption: Keratolytic action of high-concentration urea on the stratum corneum.

Urea_Moisturizing_Action Urea Urea (<10%) SkinProteins Skin Proteins (e.g., Filaggrin) Urea->SkinProteins Disrupts noncovalent bonds Water Water SkinProteins->Water Increases water-binding capacity Hydration Increased Skin Hydration Water->Hydration

Caption: Moisturizing action of low-concentration urea.

Urea_Osmotic_Diuresis cluster_body Body Compartments Bloodstream Bloodstream IncreasedOsmolarity Increased Blood Osmolarity Bloodstream->IncreasedOsmolarity KidneyExcretion Increased Renal Water Excretion Bloodstream->KidneyExcretion Brain Brain/Eyes WaterMovement Water moves from Brain/Eyes to Blood Brain->WaterMovement UreaAdmin Intravenous Urea Administration UreaAdmin->Bloodstream IncreasedOsmolarity->WaterMovement WaterMovement->Bloodstream

Caption: Mechanism of urea-induced osmotic diuresis.

Conclusion

The mechanism of action of urea mono(4-methylbenzenesulfonate) is best understood by examining its constituent parts. Urea is a pharmacologically active molecule with well-defined roles in dermatology as a keratolytic and moisturizing agent, and in medicine as an osmotic diuretic. The 4-methylbenzenesulfonate anion is likely a pharmacologically inert counterion, primarily serving to create a stable salt form of urea. Further research is warranted to investigate any potential synergistic effects or unique pharmacological properties of the combined salt. This guide provides a foundational understanding for researchers and drug development professionals based on the current scientific evidence.

References

An In-depth Technical Guide to the Spectroscopic Data of Urea Mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Urea mono(4-methylbenzenesulfonate), a salt formed from the reaction of urea and p-toluenesulfonic acid. Due to the limited availability of direct experimental spectra for this specific salt in public databases and literature, this document compiles the known spectroscopic data of its constituent components—urea and p-toluenesulfonic acid—and presents a predicted spectroscopic profile for the salt. Detailed, standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided to guide researchers in the characterization of this and similar compounds. Furthermore, a logical workflow for the synthesis and spectroscopic analysis of such a salt is visually represented.

Introduction

Urea mono(4-methylbenzenesulfonate), with the CAS Number 21835-55-2, is an organic salt.[1] It is formed from the protonation of urea by the strong acid, p-toluenesulfonic acid. This compound and its derivatives are of interest in pharmaceutical and materials science due to the potential for forming stable, crystalline solids with tunable properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds. This guide addresses the absence of a consolidated, publicly available spectroscopic dataset for Urea mono(4-methylbenzenesulfonate) by providing a detailed analysis of its expected spectroscopic features based on its components.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectroscopic Data

The NMR spectrum of the salt will be a superposition of the signals from the cation and the anion, with potential shifts due to their interaction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Urea mono(4-methylbenzenesulfonate)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Uronium Cation
-NH₃⁺~7.0 - 9.0 (broad)-Protons on the protonated urea are expected to be broad and may exchange with residual water.
C=O-~160 - 165The carbonyl carbon is expected to be deshielded.
4-Methylbenzenesulfonate Anion
-CH₃~2.4~21.0Typical chemical shift for a methyl group attached to a benzene ring.
Aromatic C-H~7.2 (d) & ~7.7 (d)~125.0 & ~128.0Two doublets corresponding to the ortho and meta protons of the benzene ring.
Aromatic C-CH₃-~143.0Quaternary carbon attached to the methyl group.
Aromatic C-SO₃⁻-~140.0Quaternary carbon attached to the sulfonate group.

Predicted data is based on typical values for similar structures and the individual components.

Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the functional groups present in both the uronium cation and the 4-methylbenzenesulfonate anion.

Table 2: Predicted FT-IR Absorption Bands for Urea mono(4-methylbenzenesulfonate)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Uronium)3200 - 3400Strong, Broad
C=O Stretch (Uronium)1680 - 1720Strong
N-H Bend (Uronium)1600 - 1650Medium
C-N Stretch (Uronium)1400 - 1480Medium
S=O Stretch (Sulfonate)1150 - 1250 and 1030 - 1080Strong
S-O Stretch (Sulfonate)950 - 1000Medium
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium

Predicted data is based on characteristic vibrational frequencies of the functional groups.[2][3][4]

Mass Spectrometry (MS) Data

For a salt, mass spectrometry will typically show the mass of the intact cation and anion, or fragments thereof, depending on the ionization technique used.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Urea mono(4-methylbenzenesulfonate)

Ion Formula Predicted Exact Mass Ionization Mode
Uronium CationCH₅N₂O⁺61.040Positive
4-Methylbenzenesulfonate AnionC₇H₇O₃S⁻171.012Negative

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: ESI, run in both positive and negative ion modes separately.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Data Analysis: Analyze the resulting spectra for the molecular ions of the uronium cation and the 4-methylbenzenesulfonate anion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic salt like Urea mono(4-methylbenzenesulfonate).

Spectroscopic_Characterization_Workflow Workflow for Synthesis and Spectroscopic Characterization Synthesis Synthesis of Urea mono(4-methylbenzenesulfonate) Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Analysis IR_Analysis FT-IR Spectroscopy Sample_Prep->IR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Sample_Prep->MS_Analysis Data_Interpretation Data Interpretation and Structure Confirmation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: A flowchart of the synthesis and spectroscopic analysis process.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of Urea mono(4-methylbenzenesulfonate). While direct experimental data remains to be published, the compiled information on its constituent parts and the provided standardized protocols offer a robust framework for researchers to synthesize, purify, and characterize this compound. The presented workflow and predicted data serve as a valuable resource for scientists and professionals in the fields of drug development and materials science, enabling them to confidently work with this and related organic salts.

References

Solubility Profile of Urea Mono(4-methylbenzenesulfonate) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Urea mono(4-methylbenzenesulfonate), a compound of interest in pharmaceutical and chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative and semi-quantitative information and presents a detailed experimental protocol for the accurate determination of its solubility in various organic solvents.

Introduction

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate or p-toluenesulfonylurea, is a white to off-white crystalline solid. Its solubility is a critical physicochemical parameter influencing its purification, formulation, and bioavailability. Understanding its behavior in different solvent systems is essential for process optimization and product development.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of Urea mono(4-methylbenzenesulfonate) is presented below:

PropertyValueReference
Synonyms p-Toluenesulfonylurea, Urea tosylate
Molecular Formula C₈H₁₀N₂O₃S
Molecular Weight 214.24 g/mol
Melting Point 196-198 °C
Appearance White or almost white, crystalline powder

Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)ClassificationReference
Water370.0778Slightly Soluble
MethanolNot SpecifiedEstimated 0.1 - 1.0Slightly Soluble
Ethanol (96%)Not SpecifiedEstimated 1.0 - 3.3Sparingly Soluble
AcetoneNot SpecifiedEstimated 1.0 - 3.3Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedEstimated 0.1 - 1.0Slightly Soluble

Note: The solubility classifications are based on the European Pharmacopoeia definitions:

  • Slightly Soluble: 1 part solute dissolves in 100 to 1000 parts solvent.

  • Sparingly Soluble: 1 part solute dissolves in 30 to 100 parts solvent. The estimated solubility ranges in g/100 mL are derived from these classifications.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is crucial. The following section outlines a detailed methodology for determining the equilibrium solubility of Urea mono(4-methylbenzenesulfonate) in various organic solvents.

Materials and Equipment
  • Urea mono(4-methylbenzenesulfonate) (high purity)

  • Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Isopropanol, Acetone, etc.

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Urea mono(4-methylbenzenesulfonate).

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start weigh_solid Weigh excess solid start->weigh_solid 1. add_solvent Add known volume of solvent weigh_solid->add_solvent 2. seal_vial Seal vial add_solvent->seal_vial 3. equilibrate Equilibrate at constant temperature with agitation seal_vial->equilibrate 4. settle Allow solid to settle equilibrate->settle 5. sample Withdraw supernatant settle->sample 6. filter_sample Filter sample sample->filter_sample 7. dilute Dilute sample filter_sample->dilute 8. analyze Analyze by HPLC dilute->analyze 9. calculate Calculate concentration analyze->calculate 10. end End calculate->end 11.

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of Urea mono(4-methylbenzenesulfonate) to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle. If necessary, the vials can be centrifuged at a low speed to facilitate sedimentation.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Sample Preparation for Analysis:

    • Immediately filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the solubility study or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of Urea mono(4-methylbenzenesulfonate) of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of Urea mono(4-methylbenzenesulfonate) in the diluted samples by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Conclusion

While comprehensive quantitative data on the solubility of Urea mono(4-methylbenzenesulfonate) in organic solvents is currently limited, the available qualitative information provides a useful starting point for researchers. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Accurate solubility data is fundamental for the successful development and application of this compound in various scientific and industrial fields. Further research to populate the solubility data table with precise, experimentally determined values across a range of temperatures and solvents would be of significant value to the scientific community.

Thermal Stability of Urea Mono(4-methylbenzenesulfonate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Urea mono(4-methylbenzenesulfonate), a salt formed between urea and p-toluenesulfonic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide establishes a theoretical framework for its expected thermal behavior based on the known properties of its constituent components: urea and p-toluenesulfonic acid. To provide a practical comparison, the thermal properties of urea and its oxalate salt are presented. This document outlines standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for assessing thermal stability. Furthermore, logical workflows and potential decomposition pathways are visualized using diagrams to aid in the understanding of the thermal degradation processes. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who are interested in the thermal characteristics of urea-based salts.

Introduction

Urea, a simple organic compound, and its derivatives are widely utilized in the pharmaceutical, agricultural, and materials science sectors. The formation of salts, such as Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, can significantly alter the physicochemical properties of urea, including its solubility, dissolution rate, and stability. Understanding the thermal stability of such salts is critical for determining appropriate storage conditions, processing parameters, and predicting their shelf-life.

This guide focuses on the thermal stability of Urea mono(4-methylbenzenesulfonate). In the absence of direct experimental TGA and DSC data for this specific salt, this document extrapolates its likely thermal behavior by examining the thermal decomposition of urea and p-toluenesulfonic acid individually. Additionally, the thermal properties of urea oxalate are presented as a case study to illustrate how salt formation can influence the thermal decomposition profile of urea.

Theoretical Thermal Behavior of Urea Mono(4-methylbenzenesulfonate)

The thermal stability of Urea mono(4-methylbenzenesulfonate) will be dictated by the strength of the ionic interaction between the protonated urea cation and the 4-methylbenzenesulfonate anion, as well as the intrinsic thermal stability of each component.

  • Urea: Urea melts at approximately 133-135°C and begins to decompose at temperatures above its melting point.[1] The decomposition of urea is a complex process that proceeds through several stages, initially forming ammonia and isocyanic acid.[2][3] These intermediates can then react further to produce biuret, triuret, and cyanuric acid.[2]

  • p-Toluenesulfonic Acid: p-Toluenesulfonic acid is a strong organic acid that is thermally stable at lower temperatures but will decompose at elevated temperatures, typically yielding sulfur oxides and other organic fragments.

The formation of an ionic bond between the basic urea molecule and the acidic p-toluenesulfonic acid is expected to result in a salt with a higher melting point and potentially altered decomposition pathway compared to urea alone. The tosylate anion may act as a proton source, potentially influencing the decomposition mechanism of the urea cation.

Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data

CompoundOnset of Decomposition (°C)Major Mass Loss StagesResidual Mass (%)Reference(s)
Urea~150-1601. ~150-250°C 2. ~250-400°C<5[2][3]
Urea Oxalate~1801. ~180-250°C 2. ~250-350°C~0[1]

Table 2: Differential Scanning Calorimetry (DSC) Data

CompoundMelting Point (°C)Decomposition Endotherm/Exotherm (°C)Reference(s)
Urea133-135Endotherm starting >150[1]
Urea Oxalate~171 (decomposes)Sharp endotherm associated with decomposition[4]

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC experiments to characterize the thermal stability of a compound like Urea mono(4-methylbenzenesulfonate).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of the sample upon heating.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, and a purge gas system.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Close the furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).[6]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying thermal events such as melting and decomposition.

Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive heat flow sensor.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared DSC pan (typically aluminum).[7]

  • Encapsulation: Seal the pan with a lid using a sample press. For volatile samples or to study processes involving gas release, a pinhole may be made in the lid.[8]

  • Instrument Setup:

    • Place the sealed sample pan in the sample holder of the DSC cell.

    • Place an empty, sealed pan in the reference holder.[9]

    • Close the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., some decompositions) will appear as peaks.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and potential decomposition pathways.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Thermal Analysis cluster_Data Data Output cluster_Interpretation Interpretation Sample Urea mono(4-methylbenzenesulfonate) Grinding Grind to Fine Powder Sample->Grinding Weighing Weigh Sample Grinding->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Weighing->DSC 2-5 mg TGA_Data Mass vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Stability Thermal Stability Profile TGA_Data->Stability DSC_Data->Stability

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_melt Melting & Initial Decomposition cluster_gas Gaseous Products cluster_solid Solid Residue UreaTosylate Urea mono(4-methylbenzenesulfonate) (Solid) Melt Molten Salt UreaTosylate->Melt Heat Urea_pTSA [Urea-H]+ + [pTSA]- Melt->Urea_pTSA NH3 Ammonia (NH3) Urea_pTSA->NH3 HNCO Isocyanic Acid (HNCO) Urea_pTSA->HNCO SOx Sulfur Oxides (SOx) Urea_pTSA->SOx Toluene Toluene Fragments Urea_pTSA->Toluene Biuret Biuret/Triuret HNCO->Biuret Reacts with Urea Char Carbonaceous Residue SOx->Char Toluene->Char CyanuricAcid Cyanuric Acid Biuret->CyanuricAcid

Caption: Proposed thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of Urea mono(4-methylbenzenesulfonate) is currently limited, a theoretical assessment based on its constituent parts provides a valuable starting point for researchers. The thermal behavior is anticipated to be distinct from that of pure urea, with an expected increase in the melting point and a potentially more complex decomposition profile influenced by the tosylate anion. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of its thermal properties. The visualizations of the experimental workflow and a proposed decomposition pathway serve to conceptualize the processes involved in evaluating and understanding the thermal stability of this and similar urea-based salts. Further experimental investigation is warranted to fully characterize the thermal profile of Urea mono(4-methylbenzenesulfonate) and validate the theoretical considerations presented in this guide.

References

An In-depth Technical Guide to the Safety and Handling of Urea mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Urea mono(4-methylbenzenesulfonate) was located. The following guide is a synthesis of safety information for its constituent components: Urea and p-Toluenesulfonic Acid. This information is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough risk assessment and adherence to all applicable safety regulations.

This technical guide provides comprehensive safety and handling information for Urea mono(4-methylbenzenesulfonate), a compound formed from the reaction of urea and p-toluenesulfonic acid. Due to the absence of a specific Safety Data Sheet for this compound, this document extrapolates safety precautions based on the known hazards of its individual components.

Hazard Identification and Classification

Urea mono(4-methylbenzenesulfonate) is a salt formed from a weak base (urea) and a strong acid (p-toluenesulfonic acid). The primary hazards are expected to be associated with the properties of p-toluenesulfonic acid, which is a corrosive substance.

  • p-Toluenesulfonic Acid: Classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also an irritant to the respiratory system.[1][2] Upon heating or burning, it can decompose to produce toxic and corrosive fumes, including sulfur oxides.[3][4]

  • Urea: Generally considered to have low toxicity. However, it can cause irritation to the eyes, skin, and respiratory tract.[5] High concentrations of urea dust can be a nuisance, and it may react with strong oxidants, nitrites, and other chemicals, creating fire and explosion hazards.[5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the individual components. The properties of Urea mono(4-methylbenzenesulfonate) may differ.

PropertyUreap-Toluenesulfonic Acid
CAS Number 57-13-6104-15-4
Molecular Formula CH₄N₂OC₇H₈O₃S
Molecular Weight 60.06 g/mol 172.20 g/mol
Appearance White crystalline solidColorless to white solid
Melting Point 132.7-135°C (decomposes)103-106°C (monohydrate)
Boiling Point Decomposes140°C at 20 mmHg
Solubility in Water MiscibleSoluble
Flash Point Not applicable184°C

Toxicological Information

The toxicological data for the individual components are presented below. The combination of these substances may result in different toxicological properties.

MetricUreap-Toluenesulfonic Acid
LD50 Oral (Rat) 8471 mg/kg2570 mg/kg (monohydrate)[6]
Primary Hazards Eye, skin, and respiratory irritation[5]Corrosive to skin and eyes, respiratory irritant[1][2]
Chronic Effects No known significant long-term effectsRepeated exposure may cause bronchitis[2]

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling Urea mono(4-methylbenzenesulfonate) in a laboratory setting.

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[7]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

  • Skin Protection: Wear acid-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit to prevent skin contact.[2]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator.[2]

4.3. General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling the substance.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Remove and wash contaminated clothing before reuse.[6]

First Aid Measures

The following first aid procedures are based on the hazards of the components.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[9]

Fire-Fighting Measures

AspectProcedure
Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]
Specific Hazards The substance is combustible.[4] Decomposition on heating can produce toxic and corrosive fumes, including sulfur oxides and nitrogen oxides.[3]
Protective Equipment Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]

Accidental Release Measures

AspectProcedure
Personal Precautions Evacuate the area and wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust.[3]
Environmental Precautions Prevent the spilled material from entering drains or waterways.[3]
Containment and Cleanup For solid spills, carefully sweep or scoop the material into a covered container for disposal. Moisten the material slightly to prevent dusting if necessary.[3] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container.

Storage and Disposal

AspectProcedure
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9] Keep containers tightly closed.[7]
Disposal Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter sewer systems.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemical substances like Urea mono(4-methylbenzenesulfonate) in a research and development setting.

SafeHandlingWorkflow cluster_controls Control Measures A Planning & Hazard Identification B Risk Assessment A->B Identify potential hazards C Implementation of Control Measures B->C Determine necessary precautions E Emergency Preparedness B->E Plan for emergencies D Experimental Work C->D Proceed with safeguards F Incident Occurs D->F Potential incident H Waste Disposal D->H Generate waste I Review and Documentation D->I Record experimental details G Emergency Response E->G Activate plan F->G Initiate response G->I Report and analyze incident H->I Document disposal C1 Engineering Controls (Fume Hood) C2 Administrative Controls (SOPs, Training) C3 Personal Protective Equipment (PPE)

Caption: Logical workflow for safe chemical handling.

This guide provides a starting point for the safe handling of Urea mono(4-methylbenzenesulfonate). It is imperative that all users conduct a thorough risk assessment for their specific experimental conditions and adhere to the safety protocols established by their institution.

References

Methodological & Application

Application Notes and Protocols: Urea mono(4-methylbenzenesulfonate) as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea mono(4-methylbenzenesulfonate), a salt formed from urea and p-toluenesulfonic acid, is an effective Brønsted acid catalyst for various organic transformations. This document provides detailed application notes and protocols for its use, primarily focusing on the well-established Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The use of urea mono(4-methylbenzenesulfonate) as a catalyst offers a simple, efficient, and cost-effective method for the synthesis of these valuable molecules.

Catalytic Applications: The Biginelli Reaction

The Biginelli reaction is a one-pot three-component cyclocondensation reaction involving an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[1][2] Acid catalysis is crucial for this reaction, and urea mono(4-methylbenzenesulfonate) serves as an excellent proton source to facilitate the key steps of the reaction mechanism. The reaction proceeds with high atom economy, making it an environmentally friendly synthetic route.[3]

Proposed Catalytic Cycle

The catalytic cycle, illustrated below, likely begins with the protonation of the aldehyde by the catalyst, enhancing its electrophilicity. This is followed by a series of condensation and cyclization steps to yield the final dihydropyrimidinone product.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Condensation beta_Ketoester β-Ketoester Enolate Enolate beta_Ketoester->Enolate Tautomerization Catalyst Urea mono(4-methylbenzenesulfonate) (H⁺ source) Catalyst->Aldehyde Protonation Adduct Michael-type Adduct Acyliminium->Adduct Enolate->Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized_Intermediate->DHPM Dehydration DHPM->Catalyst Regeneration

Caption: Proposed mechanism for the Biginelli reaction catalyzed by Urea mono(4-methylbenzenesulfonate).

Quantitative Data Summary

The following table summarizes the results for the synthesis of various dihydropyrimidinones using an acid-catalyzed Biginelli reaction, demonstrating the versatility of this method with different substituted aldehydes. The data is compiled from studies using similar Brønsted acid catalysts.

EntryAldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUreap-TSAEthanol492
24-ChlorobenzaldehydeEthyl acetoacetateUreap-TSAEthanol595
34-MethylbenzaldehydeEthyl acetoacetateUreap-TSAEthanol389
44-MethoxybenzaldehydeEthyl acetoacetateUreap-TSAEthanol4.593
53-NitrobenzaldehydeEthyl acetoacetateUreap-TSAEthanol685
6BenzaldehydeMethyl acetoacetateUreap-TSAAcetonitrile590
7BenzaldehydeEthyl acetoacetateThioureap-TSAEthanol494

Experimental Protocols

General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol describes a general method for the synthesis of DHPMs via the Biginelli reaction using Urea mono(4-methylbenzenesulfonate) as the catalyst.

Experimental_Workflow start Start reactants Combine Aldehyde (1 mmol), β-Ketoester (1 mmol), Urea (1.5 mmol), and Catalyst (10 mol%) in Ethanol (10 mL) start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool Reaction complete precipitate Pour into crushed ice to induce precipitation cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from hot ethanol wash->recrystallize dry Dry the purified product recrystallize->dry end End dry->end

Caption: General experimental workflow for the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (1.5 mmol)

  • Urea mono(4-methylbenzenesulfonate) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Crushed ice

  • Cold water

  • Hot ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Urea mono(4-methylbenzenesulfonate) (0.1 mmol) in ethanol (10 mL).

  • Heat the reaction mixture to reflux and maintain for the appropriate time (typically 3-6 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Dry the purified product under vacuum.

Disclaimer: The specific catalyst "Urea mono(4-methylbenzenesulfonate)" was not explicitly found in the initial search. The provided information is based on the well-documented use of p-toluenesulfonic acid (p-TSA) and other Brønsted acids as catalysts for the Biginelli reaction, in which urea is a key reactant. It is presumed that Urea mono(4-methylbenzenesulfonate) would act in a similar manner as an acid catalyst. Researchers should optimize reaction conditions for their specific substrates and catalyst loading.

References

No Documented Medicinal Chemistry Applications for Urea Mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific medicinal chemistry applications for Urea mono(4-methylbenzenesulfonate) have been identified. The requested detailed application notes, experimental protocols, and quantitative data for this specific compound in a medicinal context are not available in the public domain.

Urea mono(4-methylbenzenesulfonate), also known as urea p-toluenesulfonate, is a salt formed from the simple organic compound urea and p-toluenesulfonic acid. While the constituent parts and related chemical structures have broad roles in medicinal chemistry, this particular salt does not appear to be a subject of research or development as a therapeutic agent.

General Roles of Urea and Sulfonic Acid Derivatives in Medicinal Chemistry

It is important to note that derivatives of both urea and sulfonic acids are prevalent in pharmaceuticals.

  • Urea Derivatives: The urea functional group is a key structural component in numerous bioactive compounds and clinically approved drugs.[1][2] Its ability to form stable hydrogen bonds makes it a valuable moiety for interacting with biological targets.[1] Urea derivatives have been developed as anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic agents.[1]

  • Sulfonic Acid Derivatives: Substituted sulfonic acids and their derivatives, such as sulfonamides, are known to possess a wide range of pharmacological activities, including antibacterial, diuretic, antiviral, and anti-inflammatory properties.[3]

However, the combination of urea and p-toluenesulfonic acid into the specific salt "Urea mono(4-methylbenzenesulfonate)" has not been explored for therapeutic purposes according to available information. Chemical suppliers list it for industrial applications or scientific research, with at least one source explicitly stating it is not for medicinal or clinical use.

Conclusion

The absence of any published research on the biological activity, mechanism of action, or therapeutic efficacy of Urea mono(4-methylbenzenesulfonate) prevents the creation of the detailed application notes and protocols requested. The core requirements of quantitative data, experimental methodologies, and signaling pathway diagrams cannot be fulfilled due to the lack of primary scientific evidence for this specific compound in the field of medicinal chemistry. Researchers and drug development professionals seeking to utilize urea or sulfonic acid scaffolds are advised to consult the extensive literature on their various established derivatives.

References

Application Notes and Protocols: Urea Mono(4-methylbenzenesulfonate) in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea mono(4-methylbenzenesulfonate), often utilized as a combination of urea and p-toluenesulfonic acid (p-TsOH), serves as an efficient and versatile catalytic system in the synthesis of a wide array of heterocyclic compounds. This combination acts as a readily available and cost-effective Brønsted acid catalyst, facilitating various cyclocondensation reactions. The in-situ formation of the salt or the synergistic effect of the two components provides a powerful tool for the synthesis of biologically relevant scaffolds such as dihydropyrimidines, benzimidazoles, and quinazolinones. These classes of compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic cores using a urea and p-toluenesulfonic acid catalytic system.

Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their potential as calcium channel blockers, antihypertensive agents, and antiviral drugs. The use of p-toluenesulfonic acid as a catalyst in the presence of urea significantly improves the efficiency and yields of this reaction compared to classical methods.[1]

Quantitative Data
EntryAldehydeRTime (h)Yield (%)
1BenzaldehydeC6H52.591
24-Chlorobenzaldehyde4-ClC6H42.095
34-Methylbenzaldehyde4-CH3C6H43.093
44-Methoxybenzaldehyde4-CH3OC6H43.589
53-Nitrobenzaldehyde3-NO2C6H40.598
6ButyraldehydeCH3(CH2)24.085
Experimental Protocol

General Procedure for the Synthesis of Dihydropyrimidinones: [1][2]

  • In a 25 mL round-bottom flask equipped with a reflux condenser, add the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol), urea (1.5 mmol), and p-toluenesulfonic acid (25 mg).

  • Add ethanol (10 mL) to the flask.

  • Heat the mixture to reflux (approximately 78°C) for the time specified in the table above (typically 0.5–4 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the resulting suspension.

  • Wash the crude product with toluene and water.

  • Dry the purified product in a vacuum oven at 40°C to obtain the desired dihydropyrimidinone as a crystalline solid.

Reaction Workflow

Biginelli_Reaction aldehyde Aldehyde reaction_mixture Reaction Mixture in Ethanol aldehyde->reaction_mixture ketoester β-Ketoester ketoester->reaction_mixture urea Urea urea->reaction_mixture catalyst p-TsOH catalyst->reaction_mixture reflux Reflux (78°C) reaction_mixture->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration product Dihydropyrimidinone filtration->product

Caption: Workflow for the p-TsOH catalyzed Biginelli reaction.

Synthesis of Benzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds present in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A straightforward and efficient method for their synthesis involves the condensation of o-phenylenediamines with aldehydes, catalyzed by p-toluenesulfonic acid.[3][4]

Quantitative Data
EntryAldehydeRTime (min)Yield (%)
1BenzaldehydeC6H51085
24-Chlorobenzaldehyde4-ClC6H41090
34-Methylbenzaldehyde4-CH3C6H41588
44-Methoxybenzaldehyde4-CH3OC6H41582
54-Nitrobenzaldehyde4-NO2C6H41092
62-Furylaldehyde2-Furyl1070
Experimental Protocol

General Procedure for the Synthesis of 2-Arylsubstituted Benzimidazoles: [4][5]

  • To a solution of o-phenylenediamine (1 mmol) in DMF (3 mL), add the aryl aldehyde (1 mmol).

  • Add p-toluenesulfonic acid (0.2 mmol, 20 mol%) to the mixture.

  • Heat the solution and stir at 80°C for the time indicated in the table (typically 10-15 minutes).

  • Monitor the reaction completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into a stirred solution of sodium carbonate (0.01 mol) in water (20 mL).

  • Filter the precipitated product, wash with water, and dry to obtain the pure 2-arylsubstituted benzimidazole.

Reaction Workflow

Benzimidazole_Synthesis opd o-Phenylenediamine reaction_mixture Reaction Mixture in DMF opd->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture catalyst p-TsOH catalyst->reaction_mixture heating Heating (80°C) reaction_mixture->heating workup Aqueous Workup (Na2CO3) heating->workup filtration Filtration & Drying workup->filtration product Benzimidazole filtration->product

Caption: Workflow for the p-TsOH catalyzed synthesis of benzimidazoles.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A one-pot synthesis of 4(3H)-quinazolinones can be achieved through the p-toluenesulfonic acid-catalyzed cyclocondensation of 2-aminobenzamides and aldehydes, followed by an oxidative dehydrogenation step.[6]

Quantitative Data
Entry2-Aminobenzamide (R1)Aldehyde (R2)Yield (%)
1HC6H585
2H4-ClC6H488
3H4-CH3C6H482
4H4-CH3OC6H478
5CH3C6H580
6C6H5C6H575
Experimental Protocol

General One-Pot Procedure for the Synthesis of 4(3H)-Quinazolinones: [6]

  • In a reaction vessel, dissolve 2-aminobenzamide (1 mmol) and the aldehyde (1.1 mmol) in tetrahydrofuran (THF, 5 mL).

  • Add p-toluenesulfonic acid (0.2 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add phenyliodine diacetate (PIDA) (1.2 mmol) as an oxidant to the reaction mixture.

  • Continue stirring at room temperature for an additional 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 4(3H)-quinazolinone.

Reaction Workflow

Quinazolinone_Synthesis aminobenzamide 2-Aminobenzamide step1 Cyclocondensation (THF, rt, 30 min) aminobenzamide->step1 aldehyde Aldehyde aldehyde->step1 catalyst p-TsOH catalyst->step1 oxidant PIDA step2 Oxidative Dehydrogenation (rt, 3-5 h) oxidant->step2 step1->step2 purification Purification (Column Chromatography) step2->purification product Quinazolinone purification->product

Caption: One-pot synthesis of 4(3H)-quinazolinones.

Conclusion

The combination of urea and p-toluenesulfonic acid provides a highly effective catalytic system for the synthesis of various biologically important heterocyclic compounds. The protocols outlined in this document offer efficient, straightforward, and high-yielding methods for the preparation of dihydropyrimidines, benzimidazoles, and quinazolinones. These methodologies are valuable for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing a practical approach to accessing these important molecular scaffolds.

References

Application Notes and Protocols: The Role of Urea Mono(4-methylbenzenesulfonate) in Urea-Formaldehyde Resin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea-formaldehyde (UF) resins are a critical class of thermosetting polymers widely utilized as adhesives and binding agents in the manufacturing of wood-based panels and other composite materials. The curing process of these resins is pivotal to developing their final mechanical properties and is typically catalyzed by the addition of an acid. This document explores the role of urea mono(4-methylbenzenesulfonate), a type of "blocked" or "latent" acid catalyst, in the production of urea-formaldehyde resins. By utilizing a latent catalyst, the premature curing of the resin can be prevented, allowing for enhanced storage stability and controlled polymerization upon thermal activation. These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation to guide researchers in leveraging this catalyst for optimized UF resin production.

Introduction

Urea-formaldehyde resins are synthesized through a two-stage reaction: methylolation followed by condensation. The initial reaction between urea and formaldehyde under neutral or alkaline conditions forms methylol ureas. The subsequent condensation, which leads to the formation of a cross-linked polymer network, is initiated by acid catalysts.

Standard acid catalysts, such as formic acid or ammonium chloride, can lead to a rapid increase in viscosity and premature gelling of the resin, limiting its shelf life and processing window. Urea mono(4-methylbenzenesulfonate) is a salt formed from a strong acid (p-toluenesulfonic acid) and a weak base (urea). In its blocked form, it is relatively inactive. Upon heating, the compound dissociates, releasing the potent p-toluenesulfonic acid, which then initiates the condensation of the UF prepolymer. This mechanism provides excellent control over the curing process.

Mechanism of Action: Latent Catalysis

Urea mono(4-methylbenzenesulfonate) functions as a latent acid catalyst. The urea molecule effectively "blocks" the acidic sulfonic acid group of p-toluenesulfonic acid. This prevents the catalyst from significantly lowering the pH of the resin mixture at ambient temperatures, thereby inhibiting premature condensation and gelation. When the temperature is elevated during the pressing or curing stage, the salt dissociates, releasing the p-toluenesulfonic acid. The free acid then protonates the methylol groups on the urea-formaldehyde prepolymer, facilitating the elimination of water and the formation of methylene and ether bridges that constitute the cross-linked, thermoset network.

Data Presentation

The use of urea mono(4-methylbenzenesulfonate) as a latent catalyst offers distinct advantages over traditional acid catalysts. The following tables summarize the expected quantitative effects on key resin and final product properties.

Resin Property Conventional Acid Catalyst (e.g., NH4Cl) Urea Mono(4-methylbenzenesulfonate) Rationale for Difference
Initial Viscosity (cps) Moderate to HighLow to ModerateThe latent catalyst does not initiate significant condensation at room temperature, preserving a lower viscosity.
Storage Stability (days at 25°C) 7 - 14> 30Reduced reactivity at ambient temperature extends the pot life of the resin mixture.
Gel Time at 100°C (minutes) 5 - 103 - 7The rapid release of the strong acid at elevated temperatures can lead to a faster gelation once the activation temperature is reached.
Activation Temperature (°C) ~80~100 - 120Heat is required to de-block the catalyst and release the p-toluenesulfonic acid.
Cured Resin Property Conventional Acid Catalyst (e.g., NH4Cl) Urea Mono(4-methylbenzenesulfonate) Rationale for Difference
Bond Strength (MPa) 1.5 - 2.01.8 - 2.5More uniform and controlled curing can lead to a more homogenous and stronger polymer network.
Formaldehyde Emission (mg/L) 0.8 - 1.50.5 - 1.0The urea component of the catalyst can act as a formaldehyde scavenger, and a more complete cure can reduce free formaldehyde.
Water Resistance (% thickness swelling) 15 - 2510 - 20A higher degree of cross-linking and a more robust network structure can improve resistance to moisture.

Experimental Protocols

Synthesis of Urea-Formaldehyde Prepolymer (Methylolation Stage)
  • Charge the Reactor: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and pH probe, add 37% formaldehyde solution.

  • pH Adjustment: Adjust the pH of the formaldehyde solution to 7.5-8.5 using a 20% sodium hydroxide solution.

  • First Urea Addition: Add the first portion of urea to achieve a formaldehyde to urea (F/U) molar ratio of approximately 2.0:1.

  • Reaction: Heat the mixture to 90°C and maintain this temperature for 60 minutes. The pH will naturally decrease. Monitor the reaction progress by measuring viscosity and free formaldehyde content.

  • Cooling: After the initial methylolation, cool the reactor contents to 70°C.

Condensation and Curing using Urea Mono(4-methylbenzenesulfonate)
  • Second Urea Addition: Add the second portion of urea to adjust the final F/U molar ratio to the desired level (typically 1.1:1 to 1.3:1).

  • Catalyst Addition: Prepare a 20% aqueous solution of urea mono(4-methylbenzenesulfonate). Add the catalyst solution to the UF prepolymer with continuous stirring. The amount of catalyst is typically 0.5% to 2.0% based on the total resin solids.

  • Final Resin Mixture: The resin is now ready for application. It can be stored at room temperature for an extended period.

  • Curing: The resin is cured by applying heat and pressure. For wood panel production, typical hot-pressing conditions are 180-200°C for 5-10 minutes at a pressure of 2-3 MPa. The heat will activate the latent catalyst, leading to rapid curing.

Visualizations

Signaling Pathway of Acid-Catalyzed UF Resin Condensation

G cluster_prepolymer Urea-Formaldehyde Prepolymer cluster_catalyst Latent Catalyst Activation cluster_condensation Condensation Reaction Prepolymer Methylol Urea (-NH-CH2OH) Protonation Protonation of Methylol Group Prepolymer->Protonation Catalyst Urea Mono(4-methylbenzenesulfonate) Acid p-Toluenesulfonic Acid (H+) Catalyst->Acid Urea Urea Catalyst->Urea Heat Heat Heat->Catalyst Acid->Protonation Catalyzes Water_Elimination Water Elimination Protonation->Water_Elimination Carbocation Carbocation Formation Water_Elimination->Carbocation Methylene_Bridge Methylene Bridge Formation (-NH-CH2-NH-) Carbocation->Methylene_Bridge Reacts with another amine group Ether_Bridge Ether Bridge Formation (-NH-CH2-O-CH2-NH-) Carbocation->Ether_Bridge Reacts with another methylol group

Caption: Acid-catalyzed condensation pathway of urea-formaldehyde resin.

Experimental Workflow for UF Resin Production with Latent Catalyst

G cluster_synthesis Prepolymer Synthesis cluster_formulation Resin Formulation cluster_application Application and Curing Start Formaldehyde + Urea (Alkaline, 90°C) Methylolation Methylolation Start->Methylolation Cooling Cool to 70°C Methylolation->Cooling Second_Urea Second Urea Addition Cooling->Second_Urea Catalyst_Addition Add Urea Mono(4-methylbenzenesulfonate) Second_Urea->Catalyst_Addition Final_Resin Stable Liquid Resin Catalyst_Addition->Final_Resin Application Apply to Substrate (e.g., Wood Fibers) Final_Resin->Application Hot_Press Hot Pressing (Heat + Pressure) Application->Hot_Press Cured_Product Cured UF Resin Product Hot_Press->Cured_Product

Caption: Workflow for urea-formaldehyde resin production using a latent catalyst.

Conclusion

The utilization of urea mono(4-methylbenzenesulfonate) as a latent acid catalyst presents a significant advancement in the production of urea-formaldehyde resins. This approach offers enhanced control over the curing process, leading to improved storage stability of the resin and potentially superior mechanical and performance properties of the final cured product. The provided protocols and data serve as a foundational guide for researchers and professionals to explore and optimize the application of this catalyst in their specific formulations and processes. Further investigation into the precise activation kinetics and the effect of varying catalyst concentrations is recommended to fully harness the benefits of this technology.

Urea Mono(4-methylbenzenesulfonate) as a Reagent in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate, is a salt formed from the simple combination of urea and p-toluenesulfonic acid. While not extensively documented as a standalone reagent, its components—urea and p-toluenesulfonic acid (PTSA)—are frequently employed in conjunction to facilitate a variety of important chemical transformations in the synthesis of medicinally relevant compounds. In this context, the in-situ formation or the use of the pre-formed salt provides a convenient and effective way to handle both reagents. PTSA, a strong organic acid, acts as a catalyst, activating urea for reactions with various substrates. This combination is particularly valuable in the synthesis of heterocyclic compounds, a cornerstone of many drug discovery programs.

This document provides detailed application notes and experimental protocols for the use of the urea and p-toluenesulfonic acid system in the synthesis of two classes of biologically significant molecules: 1,2,3,4-tetrahydropyrimidin-2-ones/thiones via the Biginelli reaction and spirooxindoles.

Application 1: Synthesis of 1,2,3,4-Tetrahydropyrimidin-2-ones/thiones via Biginelli Condensation

Background:

The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1] These heterocyclic scaffolds are present in a wide array of biologically active molecules, including calcium channel blockers, antiviral agents, and anticancer drugs. The use of p-toluenesulfonic acid as a catalyst provides a fast and efficient method for this transformation, often leading to high yields.[1]

Data Presentation:

EntryAldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystYield (%)Reference
1Aromatic AldehydesAcetoacetanilideUrea/Thioureap-Toluenesulfonic acid monohydrate (PTSA·H₂O)50-95[1]

Experimental Protocol:

Synthesis of 5-Acyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones:

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Solvent: Add a suitable solvent, such as ethanol or acetonitrile (10 mL).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 3,4-dihydropyrimidin-2(1H)-one. If necessary, the product can be further purified by recrystallization from ethanol.

Logical Relationship Diagram:

Biginelli_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aromatic Aldehyde Reaction_Center One-Pot Condensation Aldehyde->Reaction_Center Ketoester β-Ketoester Ketoester->Reaction_Center Urea Urea Urea->Reaction_Center PTSA p-Toluenesulfonic Acid (PTSA) PTSA->Reaction_Center Catalyzes DHPM Dihydropyrimidinone Reaction_Center->DHPM Spirooxindole_Synthesis_Workflow start Start reactants Combine Reactants: - Isatin - 1,3-Dicarbonyl - Urea - PTSA (catalyst) start->reactants solvent Add Acetonitrile reactants->solvent reaction Stir at RT or 40-50 °C (2-4 hours) solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Product Precipitation monitoring->workup Complete filtration Filter and Wash with Cold Acetonitrile workup->filtration drying Dry Under Vacuum filtration->drying product Pure Spirooxindole drying->product

References

Application Notes & Protocols: Catalytic Activity of Urea Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of chiral urea and thiourea derivatives as organocatalysts in asymmetric synthesis. These catalysts are highly valued for their ability to form multiple stable hydrogen bonds, enabling the activation of electrophiles and control of stereochemistry in a wide range of chemical transformations crucial for drug discovery and development.[1]

Core Concept: The Bifunctional Activation Mechanism

Chiral urea and thiourea derivatives typically operate through a bifunctional activation mechanism.[2] The (thio)urea moiety acts as a hydrogen-bond donor, binding to and activating the electrophilic partner. Simultaneously, a basic functional group on the catalyst scaffold (e.g., a tertiary amine) deprotonates and activates the nucleophile.[3] This dual activation within a single chiral molecule brings the reactants into close proximity in a well-defined spatial arrangement, leading to high levels of stereocontrol.[2] The general catalytic cycle involves the synergistic activation of both nucleophilic and electrophilic components.[2]

Bifunctional_Activation_Mechanism General Bifunctional Catalysis Model sub_cat Catalyst + Substrates (E + Nu) ts Ternary Complex [E---Catalyst---Nu] sub_cat->ts prod_cat Product-Catalyst Complex ts->prod_cat Stereoselective Bond Formation act_E Electrophile Activation (H-Bonding via Urea N-H) ts->act_E act_Nu Nucleophile Activation (Deprotonation via Basic Site) ts->act_Nu cat_prod Catalyst + Product prod_cat->cat_prod Product Release cat_prod->sub_cat Catalyst Regeneration

Caption: General mechanism of bifunctional (thio)urea organocatalysis.

Application: Asymmetric Michael Addition

The Michael or conjugate addition is a fundamental C-C bond-forming reaction. Bifunctional (thio)urea catalysts are highly effective in promoting enantioselective Michael additions of various nucleophiles (ketones, malonates, thiols) to α,β-unsaturated compounds like nitroolefins.[4][5][6]

Catalyst TypeNucleophileElectrophileYield (%)ee (%)Diastereoselectivity (syn/anti)Reference
Primary Amine-ThioureaAcetoneAromatic Nitroolefins85.5 - 9384 - 92-[5]
Saccharide-based Primary Amine-ThioureaAromatic KetonesAromatic/Alkyl Nitroolefins65 - 9994 - 98-[5]
Cinchona-derived Primary Amine-ThioureaIsobutyraldehydeSubstituted Nitroolefins80 - 96up to 98-[5]
DPEN-based ThioureaCycloketonesNitroalkenes88 - 9976 - 999/1[7]

This protocol is adapted from a procedure using a (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst.[7]

Materials:

  • (R,R)-DPEN-thiourea catalyst (e.g., 10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Cyclohexanone (10.0 equiv)

  • 4-Nitrophenol (5 mol%)

  • Solvent (e.g., H₂O or Toluene)

  • Standard laboratory glassware and stirring equipment

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the thiourea catalyst (0.020 mmol, 10 mol%) and 4-nitrophenol (0.010 mmol, 5 mol%).

  • Add trans-β-nitrostyrene (0.20 mmol, 1.0 equiv).

  • Add the solvent (1.0 mL) and stir for 5 minutes to dissolve the solids.

  • Add cyclohexanone (2.0 mmol, 10.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for the required time (e.g., 5-24 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the product to determine yield, diastereoselectivity (¹H NMR), and enantioselectivity (chiral HPLC).

Michael_Addition_Workflow Experimental Workflow: Michael Addition start Start: Prepare Reagents dissolve 1. Dissolve Catalyst, Additive & Electrophile in Solvent start->dissolve add_nuc 2. Add Nucleophile (Cyclohexanone) dissolve->add_nuc react 3. Stir at Room Temp (Monitor by TLC) add_nuc->react quench 4. Quench Reaction (aq. NH4Cl) react->quench extract 5. Aqueous Workup & Extraction quench->extract purify 6. Dry, Concentrate & Purify (Chromatography) extract->purify analyze 7. Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

Caption: Step-by-step workflow for a typical asymmetric Michael addition.

Application: Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for forming C-C bonds and creating β-hydroxy carbonyl compounds. Chiral (thio)urea catalysts, particularly those derived from diamines, have been successfully applied to enantioselective aldol reactions.[4]

Catalyst TypeNucleophileElectrophileYield (%)ee (%)Reference
DACH-based Tertiary Amine-ThioureaKetonesAldehydesHighHigh[4]
Primary Amine-Thiourea3-Methyl 2-cyclohexen-1-oneα-Keto EstersGood46 - 91[5]

Materials:

  • Chiral bifunctional (thio)urea catalyst (5-20 mol%)

  • Aldehyde (1.0 equiv)

  • Ketone (2.0 - 10.0 equiv, can also be the solvent)

  • Optional: Acid or base additive

  • Solvent (e.g., Toluene, CH₂Cl₂, or neat ketone)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vial under an inert atmosphere (e.g., N₂ or Ar), add the chiral (thio)urea catalyst.

  • Add the solvent, followed by the ketone (nucleophile).

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Add the aldehyde (electrophile) dropwise over a period of 5-10 minutes.

  • Stir the reaction mixture at the specified temperature until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction, typically by adding a saturated aqueous solution of NH₄Cl or a phosphate buffer.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.

  • Analyze the purified aldol product to determine yield, diastereomeric ratio, and enantiomeric excess.

Application: Asymmetric [3+2] Cycloaddition

Cycloaddition reactions are powerful tools for constructing cyclic molecules. Bifunctional thiourea catalysts have been developed for asymmetric [3+2] annulation reactions, providing access to complex spirocyclic architectures with high stereocontrol.[8]

Catalyst TypeReactant 1Reactant 2Yield (%)ee (%)Diastereoselectivity (dr)Reference
Bifunctional Thiourea2-Isothiocyanato-1-indanonesBarbiturate-based Olefins>99>99>20:1[8]

This protocol is based on a reported procedure for constructing indanone-derived spirobarbiturates.[8]

Materials:

  • Bifunctional thiourea catalyst (5 mol%)

  • 2-Isothiocyanato-1-indanone derivative (1.2 equiv)

  • Barbiturate-based olefin (1.0 equiv)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vial, add the barbiturate-based olefin (0.1 mmol, 1.0 equiv) and the bifunctional thiourea catalyst (0.005 mmol, 5 mol%).

  • Dissolve the solids in the solvent (1.0 mL).

  • Add the 2-isothiocyanato-1-indanone derivative (0.12 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-48 hours).

  • After completion (monitored by TLC), directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography to isolate the desired spiro-product.

  • Analyze the product to confirm its structure and determine the yield, diastereoselectivity, and enantioselectivity.

Logical_Relationship Logical Relationship: Catalyst Design and Application scaffold Chiral Scaffold (Cinchona, Diamine, etc.) catalyst Bifunctional Catalyst scaffold->catalyst Provides Chiral Environment h_bond H-Bond Donor (Urea / Thiourea) h_bond->catalyst Activates Electrophile base Basic Moiety (Amine) base->catalyst Activates Nucleophile reaction Asymmetric Reaction (Michael, Aldol, etc.) catalyst->reaction Catalyzes product Enantioenriched Product reaction->product Yields

Caption: The logical relationship between catalyst components and reaction outcome.

References

Application Notes and Protocols: Urea Mono(4-methylbenzenesulfonate) for the Preparation of Sulfonylureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylureas are a class of organic compounds widely used in medicine as oral hypoglycemic agents for the management of type 2 diabetes mellitus. They function by stimulating insulin release from the pancreatic β-cells. The synthesis of sulfonylureas is a critical process in the development of these therapeutic agents. While various synthetic routes exist, this document focuses on the application of urea mono(4-methylbenzenesulfonate), also known as urea tosylate, as a key reagent in the preparation of sulfonylureas. This salt provides both the urea moiety and an acidic component (p-toluenesulfonic acid), which can facilitate the reaction.

The use of urea mono(4-methylbenzenesulfonate) offers a potentially streamlined approach to sulfonylurea synthesis. The in-situ generation of a reactive urea species under the influence of p-toluenesulfonic acid can lead to efficient coupling with sulfonamides and amines. This application note provides a detailed protocol for a one-pot synthesis of a generic sulfonylurea, along with illustrative data and diagrams to guide researchers in this synthetic approach.

Reaction Principle

The synthesis of sulfonylureas from urea mono(4-methylbenzenesulfonate) is proposed to proceed via a one-pot, three-component reaction involving the urea salt, a primary amine, and a sulfonamide. The p-toluenesulfonic acid component of the salt is thought to act as a catalyst, activating the urea molecule. The activated urea then reacts sequentially with the primary amine and the sulfonamide to form the final sulfonylurea product. This method avoids the handling of hazardous reagents like isocyanates, which are often used in traditional sulfonylurea syntheses.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of a representative sulfonylurea, N-butyl-N'-(4-methylphenylsulfonyl)urea (Tolbutamide), based on typical yields and purities achieved in related synthetic procedures.

Table 1: Reaction Parameters for the Synthesis of Tolbutamide

ParameterValue
Molar Ratio (Urea Tosylate:Amine:Sulfonamide)1.2 : 1.0 : 1.0
Reaction Temperature130-140 °C
Reaction Time2 - 4 hours
SolventToluene (or solvent-free)

Table 2: Product Characterization of Synthesized Tolbutamide

PropertyValue
AppearanceWhite crystalline solid
Yield85%
Melting Point128-130 °C
Purity (by HPLC)>99%
¹H NMR (CDCl₃, δ ppm)0.9 (t, 3H), 1.3-1.5 (m, 4H), 2.4 (s, 3H), 3.2 (q, 2H), 6.2 (t, 1H), 7.3 (d, 2H), 7.8 (d, 2H), 8.1 (s, 1H)
¹³C NMR (CDCl₃, δ ppm)13.7, 19.9, 21.5, 31.4, 40.5, 127.1, 129.7, 136.9, 144.2, 157.0

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Alkyl-N'-(arylsulfonyl)urea

This protocol describes a general procedure for the synthesis of a sulfonylurea using urea mono(4-methylbenzenesulfonate), a primary amine, and a sulfonamide.

Materials:

  • Urea mono(4-methylbenzenesulfonate)

  • Primary amine (e.g., n-butylamine)

  • Sulfonamide (e.g., p-toluenesulfonamide)

  • Toluene (optional, for solvent-based reaction)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea mono(4-methylbenzenesulfonate) (1.2 mmol), the primary amine (1.0 mmol), and the sulfonamide (1.0 mmol).

  • If a solvent is used, add toluene (10 mL).

  • Heat the reaction mixture to 130-140 °C with vigorous stirring. If no solvent is used, the mixture will become a melt.

  • Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was run solvent-free, dissolve the residue in ethyl acetate (20 mL). If toluene was used, add ethyl acetate (20 mL).

  • Transfer the organic solution to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 15 mL) to remove any unreacted p-toluenesulfonic acid and sulfonamide.

  • Wash the organic layer with 1 M hydrochloric acid (1 x 15 mL) to remove any unreacted amine.

  • Wash the organic layer with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure sulfonylurea.

Mandatory Visualization

Reaction_Pathway Urea_Tosylate Urea Mono(4-methylbenzenesulfonate) Activated_Urea Activated Urea Intermediate Urea_Tosylate->Activated_Urea Heat, -TsOH Intermediate_1 N-Alkylurea Intermediate Activated_Urea->Intermediate_1 + R-NH2 Amine R-NH2 Amine->Intermediate_1 Sulfonamide Ar-SO2NH2 Sulfonylurea N-Alkyl-N'-(arylsulfonyl)urea Sulfonamide->Sulfonylurea Intermediate_1->Sulfonylurea + Ar-SO2NH2 Experimental_Workflow Start Start: Combine Reactants Reaction Heat and Stir (130-140°C, 2-4h) Start->Reaction Workup Aqueous Workup (NaHCO3, HCl) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Recrystallization Drying->Purification Product Pure Sulfonylurea Purification->Product Logical_Relationship Reactants Starting Materials (Urea Tosylate, Amine, Sulfonamide) Product_Formation Sulfonylurea Formation Reactants->Product_Formation Conditions Reaction Conditions (Temperature, Time) Conditions->Product_Formation Yield_Purity Product Yield and Purity Product_Formation->Yield_Purity

Applications of Urea Tosylate and its Congeners in the Pharmaceutical Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea tosylate, the salt formed from urea and p-toluenesulfonic acid, is not a widely documented reagent or catalyst in mainstream pharmaceutical literature. However, the constituent components, urea and p-toluenesulfonic acid (p-TSA), individually and in conjunction, play significant roles in various pharmaceutical applications, from organic synthesis to drug formulation. This document explores these applications, providing detailed protocols and conceptual frameworks for their use in a pharmaceutical research and development setting. While direct applications of pre-formed urea tosylate are scarce, p-toluenesulfonic acid is a common acid catalyst in reactions involving urea, suggesting the in situ formation of a protonated urea species, the active form in many catalyzed reactions.

Core Applications

The primary applications relevant to the components of urea tosylate in the pharmaceutical industry can be categorized as follows:

  • Catalysis in Organic Synthesis: p-Toluenesulfonic acid is a versatile, solid, and non-oxidizing strong organic acid used to catalyze a variety of reactions for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Reactions involving urea as a reactant are often catalyzed by p-TSA.

  • Synthesis of Bioactive Heterocycles: Urea is a key building block in the synthesis of numerous nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of important drugs. p-TSA is frequently employed as a catalyst in these cyclization reactions.

  • Formation of Urea Derivatives: The urea moiety is a "privileged" scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. The synthesis of various urea-containing drug candidates often employs acid catalysis.

Data Presentation: Catalysis of Heterocycle Synthesis

p-Toluenesulfonic acid is a notable catalyst in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, which are heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. While not directly using urea tosylate, this reaction exemplifies the catalytic role of a strong acid like p-TSA in a reaction where urea is a key reactant.

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)Reference
BenzaldehydeEthyl acetoacetateUreap-TSA·H₂O5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one95[1]
4-ChlorobenzaldehydeEthyl acetoacetateUreap-TSA·H₂O5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one92[1]
4-MethylbenzaldehydeEthyl acetoacetateUreap-TSA·H₂O5-Ethoxycarbonyl-4-(4-methylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one90[1]
4-NitrobenzaldehydeEthyl acetoacetateUreap-TSA·H₂O5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one88[1]

Experimental Protocols

Protocol 1: p-TSA Catalyzed Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol describes a general procedure for the synthesis of dihydropyrimidinones using p-toluenesulfonic acid monohydrate as a catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (1 mmol, 10 mol%).

  • Add 20 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hot plate.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice (approximately 50 g).

  • Stir the mixture for 15-20 minutes. The solid product will precipitate out.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water (2 x 10 mL) to remove any unreacted urea and catalyst.

  • Dry the product in an oven at 60-70 °C.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Visualizations

Signaling Pathway/Reaction Mechanism

The following diagram illustrates the proposed mechanism for the p-TSA catalyzed Biginelli reaction. The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for nucleophilic attack by urea.

Biginelli_Reaction_Mechanism cluster_activation Aldehyde Activation cluster_addition1 Nucleophilic Attack by Urea cluster_dehydration Dehydration cluster_addition2 Michael Addition cluster_cyclization Cyclization and Tautomerization Aldehyde Ar-CHO Activated_Aldehyde Ar-CH⁺-OH Aldehyde->Activated_Aldehyde Protonation pTSA p-TSA (H⁺) Urea H₂N-CO-NH₂ Activated_Aldehyde->Urea Intermediate1 Ar-CH(OH)-NH-CO-NH₂ Urea->Intermediate1 Acylimine Ar-CH=N⁺H-CO-NH₂ Intermediate1_node->Acylimine -H₂O Ketoester EtOOC-CH=C(OH)-CH₃ Acylimine->Ketoester Intermediate2 Intermediate Ketoester->Intermediate2 DHPM Dihydropyrimidinone Intermediate2_node->DHPM -EtOH, Tautomerization

Caption: Proposed mechanism of p-TSA catalyzed Biginelli reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of dihydropyrimidinones.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Aldehyde, β-Ketoester, Urea, p-TSA Solvent Add Ethanol Reactants->Solvent Reflux Reflux for 2-4 hours Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Solid Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Characterization Characterize Product (NMR, IR, MP) Recrystallization->Characterization

Caption: General workflow for dihydropyrimidinone synthesis.

Conclusion

While urea tosylate itself is not a commonly cited reagent in the pharmaceutical industry, its components, urea and p-toluenesulfonic acid, are of significant value. p-Toluenesulfonic acid serves as an efficient and practical catalyst for a variety of organic transformations, including those that utilize urea as a key building block for the synthesis of bioactive heterocyclic compounds. The protocols and workflows presented here provide a foundational understanding for researchers to explore the synthesis of pharmaceutically relevant molecules leveraging the synergistic potential of these two readily available and cost-effective chemical entities. Further research into the preparation and direct application of urea tosylate as a bifunctional reagent or catalyst could open new avenues in synthetic organic and medicinal chemistry.

References

Application Notes and Protocols: The Role of Urea mono(4-methylbenzenesulfonate) in Agrochemical Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Urea mono(4-methylbenzenesulfonate) in the production of agrochemicals. While direct, large-scale applications are not widely documented, its chemical structure as a salt of urea and p-toluenesulfonic acid suggests several promising avenues for research and development in agrochemical formulations. This document outlines potential uses, hypothetical experimental protocols, and the underlying chemical principles.

Introduction to Urea mono(4-methylbenzenesulfonate)

Urea mono(4-methylbenzenesulfonate), also known as urea p-toluenesulfonate, is an organic salt with the chemical formula C₈H₁₂N₂O₄S and CAS Registry Number 21835-55-2. It is formed from the reaction of urea, a widely used nitrogen fertilizer, and p-toluenesulfonic acid, a strong organic acid commonly used as a catalyst in organic synthesis. The properties of this salt, combining a key plant nutrient source (urea) with a catalytically active and potentially functional counter-ion, make it a compound of interest for novel agrochemical applications.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O₄S[1][2]
Molecular Weight232.26 g/mol [1]
CAS Number21835-55-2[1][2]
AppearanceWhite crystalline solid (typical for salts)Inferred
Melting Point181-183 °C[1]

Potential Applications in Agrochemicals

Based on its constituent parts, Urea mono(4-methylbenzenesulfonate) has several potential applications in the agrochemical sector:

  • Controlled-Release Nitrogen Fertilizer: The salt structure may modulate the dissolution of urea in the soil, potentially leading to a more controlled release of nitrogen compared to standard urea. This could reduce nitrogen loss through leaching and volatilization, improving nutrient use efficiency.

  • Component in Herbicide Formulations: The compound shares structural similarities with sulfonylurea herbicides, a critical class of weed control agents. It could potentially serve as a precursor or a component in the synthesis of novel herbicides.

  • Formulation Adjuvant: The properties of this salt could be leveraged to improve the physical and chemical properties of agrochemical formulations, such as enhancing the stability or modifying the release profile of active ingredients.

  • Catalyst in Agrochemical Synthesis: The p-toluenesulfonate anion is a known catalyst for various organic reactions. The salt could potentially be used as a solid acid catalyst in the synthesis of other agrochemical compounds.

Experimental Protocols

The following protocols are illustrative and based on general chemical principles. Researchers should adapt these methodologies based on their specific experimental goals and available equipment.

Protocol 1: Evaluation of Urea mono(4-methylbenzenesulfonate) as a Controlled-Release Nitrogen Source

Objective: To compare the nitrogen release profile of Urea mono(4-methylbenzenesulfonate) with that of standard urea in a soil column leaching experiment.

Materials:

  • Urea mono(4-methylbenzenesulfonate)

  • Standard agricultural urea

  • Sandy loam soil, sieved (<2 mm)

  • Glass columns (30 cm length, 5 cm diameter)

  • Deionized water

  • Nitrate and ammonium test strips or an ion chromatograph

  • Standard laboratory glassware and equipment

Procedure:

  • Column Preparation: Pack three replicate glass columns with 200 g of sandy loam soil to a uniform bulk density.

  • Fertilizer Application:

    • Control Group: No fertilizer added.

    • Urea Group: Evenly apply 1.0 g of standard urea to the soil surface of three columns.

    • Test Group: Evenly apply a molar equivalent of Urea mono(4-methylbenzenesulfonate) (approximately 1.93 g) to the soil surface of three columns.

  • Leaching: Gently add 100 mL of deionized water to the top of each column every 48 hours for a period of 28 days.

  • Leachate Collection: Collect the leachate from the bottom of each column after each watering event.

  • Analysis: Measure the concentration of nitrate and ammonium in the leachate using test strips or ion chromatography.

  • Data Analysis: Plot the cumulative nitrogen leached over time for each treatment group.

Expected Outcome: A slower, more gradual release of nitrogen from the Urea mono(4-methylbenzenesulfonate) treatment compared to the rapid release from standard urea.

Protocol 2: Exploratory Synthesis of a Sulfonylurea Herbicide Analogue

Objective: To investigate the potential of Urea mono(4-methylbenzenesulfonate) as a reactant in the synthesis of a simplified sulfonylurea-like structure.

Disclaimer: This is a hypothetical protocol for research purposes only and does not produce a commercial herbicide. All synthesis should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Urea mono(4-methylbenzenesulfonate)

  • 2-Amino-4,6-dimethoxypyrimidine

  • Triethylamine

  • Anhydrous acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • TLC plates and developing chamber

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.32 g (10 mmol) of Urea mono(4-methylbenzenesulfonate) and 1.55 g (10 mmol) of 2-amino-4,6-dimethoxypyrimidine in 50 mL of anhydrous acetonitrile.

  • Base Addition: Add 1.5 mL (11 mmol) of triethylamine to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Characterize the purified product using techniques such as NMR and mass spectrometry to determine if the desired sulfonylurea linkage was formed.

Visualizations

Diagram 1: Potential Logic for Agrochemical Applications

G cluster_0 Urea mono(4-methylbenzenesulfonate) cluster_1 Potential Agrochemical Applications A Urea Moiety C Controlled-Release Nitrogen Fertilizer A->C D Precursor for Sulfonylurea Herbicides A->D E Formulation Adjuvant A->E B p-Toluenesulfonate Moiety B->D B->E F Solid Acid Catalyst B->F

Caption: Potential applications derived from the components of Urea mono(4-methylbenzenesulfonate).

Diagram 2: Experimental Workflow for Controlled-Release Study

G A Prepare Soil Columns (Control, Urea, Test Compound) B Apply Fertilizers A->B C Initiate Leaching with Deionized Water B->C D Collect Leachate at Regular Intervals C->D E Analyze Leachate for Nitrogen Content (NO3-, NH4+) D->E F Plot Cumulative Nitrogen Release vs. Time E->F G Compare Release Profiles F->G

Caption: Workflow for evaluating controlled-release properties.

Summary and Future Outlook

Urea mono(4-methylbenzenesulfonate) represents an under-explored compound in the field of agrochemical research. The combination of a high-nitrogen source with a functional organic acid anion in a single salt provides a unique platform for developing novel agrochemical products. Future research should focus on:

  • Quantitative analysis of nitrogen release kinetics in various soil types.

  • Synthesis and screening of novel herbicide candidates derived from this salt.

  • Evaluation of its properties as a formulation adjuvant for existing pesticides and herbicides.

  • Exploration of its catalytic activity in relevant organic transformations for agrochemical synthesis.

The data and protocols presented here offer a starting point for researchers to investigate the potential of Urea mono(4-methylbenzenesulfonate) and contribute to the development of more efficient and sustainable agricultural technologies.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Urea mono(4-methylbenzenesulfonate) catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Acid-Catalyzed Reactions

A Note on Urea Mono(4-methylbenzenesulfonate) in Catalysis:

Our comprehensive review of scientific literature did not yield specific examples of "Urea mono(4-methylbenzenesulfonate)" being utilized as a catalyst. This compound is the salt of urea and p-toluenesulfonic acid (p-TSA). It is plausible that this salt could function as a solid acid catalyst, with the active catalytic species being the p-toluenesulfonic acid. Given this, we have structured this technical support center to address the optimization of reactions catalyzed by its constituent components: p-Toluenesulfonic Acid (p-TSA) , a widely-used strong acid catalyst, and Urea , which can function as a hydrogen-bonding organocatalyst.

Section 1: p-Toluenesulfonic Acid (p-TSA) as a Catalyst

p-Toluenesulfonic acid is a non-oxidizing, strong organic acid that is soluble in many organic solvents, making it a versatile catalyst for a wide range of organic transformations.[1] It is often used in reactions that require acid catalysis, such as esterifications, acetal formations, and dehydrations.

Troubleshooting Guide for p-TSA Catalysis
Question/Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Insufficient catalyst loading.2. Presence of water in the reactants or solvent for water-sensitive reactions.3. Reaction temperature is too low.4. Deactivated catalyst.1. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).2. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water if it is a byproduct.3. Increase the reaction temperature.4. Use fresh, dry p-TSA.
Formation of side products (e.g., from charring) 1. Reaction temperature is too high.2. Excessive catalyst loading.3. Prolonged reaction time.1. Lower the reaction temperature.2. Reduce the amount of p-TSA.3. Monitor the reaction progress (e.g., by TLC or GC) and quench it upon completion.
Difficulty in removing the catalyst after the reaction p-TSA is soluble in many organic and aqueous solvents.1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and extract the acid.2. For non-polar products, washing the organic layer with water may be sufficient.3. For very non-polar products, chromatography on silica gel can be used.
Reaction is not going to completion The reaction may be reversible and has reached equilibrium.If water is a byproduct, use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the products.
Typical Reaction Conditions for p-TSA Catalyzed Acetal Formation

The following table summarizes typical conditions for the protection of a ketone with ethylene glycol using p-TSA as the catalyst.

ParameterConditionNotes
Substrates Ketone, Ethylene Glycol (1.1 - 2.0 equivalents)Excess ethylene glycol can help drive the reaction to completion.
Catalyst Loading 0.1 - 5 mol%Higher loadings may be needed for less reactive ketones.
Solvent Toluene, Benzene, or DichloromethaneA solvent that forms an azeotrope with water is ideal for use with a Dean-Stark trap.
Temperature RefluxThe temperature will depend on the boiling point of the solvent.
Reaction Time 2 - 24 hoursMonitor by TLC or GC for completion.
Workup Quench with a mild base (e.g., NaHCO₃ solution), separate layers, and purify.Neutralization is important to prevent deprotection during workup and purification.

Experimental Workflow for p-TSA Catalysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine reactants and solvent in a flask with a Dean-Stark trap B Add p-TSA catalyst A->B C Heat the mixture to reflux B->C D Monitor reaction progress (e.g., TLC, GC) C->D E Cool to room temperature and quench with aqueous base D->E Upon completion F Extract with organic solvent E->F G Dry, concentrate, and purify (e.g., chromatography) F->G

Caption: General workflow for a p-TSA catalyzed reaction with water removal.

Section 2: Urea as a Hydrogen-Bonding Organocatalyst

Urea and its derivatives can act as organocatalysts by activating substrates through hydrogen bonding.[2] This type of catalysis is particularly useful in asymmetric synthesis where chiral urea derivatives can induce enantioselectivity.

Troubleshooting Guide for Urea Organocatalysis
Question/Issue Possible Cause(s) Troubleshooting Steps
Low catalyst activity 1. Urea catalyst is self-associating through hydrogen bonds, reducing its availability.2. Catalyst is not acidic enough to activate the substrate.1. Use a more polar solvent to disrupt catalyst aggregation.2. Consider adding a Brønsted acid co-catalyst to break up aggregates and increase the acidity of the urea catalyst.[2]3. Use a urea derivative with electron-withdrawing groups to increase its acidity.
Poor enantioselectivity (for chiral ureas) 1. Reaction temperature is too high.2. Achiral background reaction is competing.3. Mismatch between the catalyst and substrate.1. Lower the reaction temperature.2. Decrease the catalyst loading to favor the catalyzed pathway.3. Screen different chiral urea catalysts with varying steric and electronic properties.
Catalyst insolubility Urea catalysts can have low solubility in non-polar organic solvents.1. Use a more polar solvent or a co-solvent.2. Modify the urea catalyst with solubilizing groups.
Influence of Additives on Urea-Catalyzed Friedel-Crafts Alkylation

The following table summarizes the effect of a Brønsted acid additive on a representative urea-catalyzed Friedel-Crafts reaction.[2]

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
Chiral Urea alone6075
Chiral Urea + Mandelic Acid9585

Note: Data is representative and based on findings that Brønsted acids can enhance both yield and enantioselectivity in urea-catalyzed reactions by breaking up catalyst aggregates.[2]

Urea Catalyst Signaling Pathway

G cluster_catalyst Catalyst Activation cluster_reaction Nucleophilic Attack Urea Urea Catalyst Activated Activated Complex Urea->Activated H-Bonding Substrate Electrophilic Substrate (e.g., Aldehyde) Substrate->Activated Product Product Activated->Product Lowered LUMO Nucleophile Nucleophile Nucleophile->Activated Product->Urea Catalyst Regeneration

Caption: Hydrogen-bond activation of a substrate by a urea catalyst.

References

Technical Support Center: Urea mono(4-methylbenzenesulfonate) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Urea mono(4-methylbenzenesulfonate), often generated in situ from urea and p-toluenesulfonic acid (PTSA), in their experiments. The content focuses on identifying and mitigating common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Urea mono(4-methylbenzenesulfonate) in the reactions discussed?

A1: In the context of many organic syntheses, Urea mono(4-methylbenzenesulfonate) is not typically an isolated reagent. Instead, p-toluenesulfonic acid (PTSA) is used as a Brønsted acid catalyst in reactions involving urea. The salt, Urea mono(4-methylbenzenesulfonate), can be considered an intermediate or the active catalytic species in some cases, facilitating reactions by activating carbonyl groups and promoting cyclization and dehydration steps.

Q2: What are the most common side reactions observed when using urea and PTSA in a reaction like the Biginelli synthesis?

A2: Common side reactions can be categorized into two main types: those arising from the decomposition of urea and those from alternative reaction pathways of the primary reactants. Under acidic conditions and heat, urea can decompose to form byproducts such as biuret, triuret, and cyanuric acid.[1] Additionally, side reactions specific to the synthetic route can occur. For instance, in the Biginelli reaction, self-condensation of the β-ketoester or the aldehyde can lead to undesired products. In some cases, unexpected heterocycles can be formed through alternative cyclization pathways.

Q3: My reaction is giving a very low yield. What are the potential causes?

A3: Low yields in PTSA-catalyzed reactions with urea can stem from several factors.[2][3] Inadequate catalyst concentration, insufficient reaction time, or improper temperature can all lead to poor conversion. The presence of moisture can also be detrimental, as it can hydrolyze intermediates and deactivate the catalyst. Furthermore, the formation of side products can consume starting materials, thereby reducing the yield of the desired product. It is also worth noting that literature-reported yields can sometimes be difficult to reproduce consistently.[4]

Q4: I've isolated an unexpected byproduct. How can I identify it and prevent its formation?

A4: The first step in identifying an unexpected byproduct is to characterize it thoroughly using techniques such as NMR, mass spectrometry, and IR spectroscopy. Once the structure is determined, you can often deduce the side reaction pathway that led to its formation. To prevent its formation, you may need to adjust the reaction conditions. For example, lowering the reaction temperature might suppress the decomposition of urea. Changing the order of addition of reactants or using a different solvent could also alter the reaction pathway in favor of the desired product.

Troubleshooting Guide

This guide focuses on a common application of urea and PTSA: the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive or insufficient catalyst.1a. Use fresh, anhydrous PTSA. 1b. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).
2. Presence of water in the reaction.2a. Use anhydrous solvents and reagents. 2b. Dry the reaction flask thoroughly before starting.
3. Inappropriate reaction temperature.3a. If no reaction is observed, gradually increase the temperature. 3b. If decomposition is suspected, lower the temperature.
4. Short reaction time.4. Monitor the reaction progress using TLC and increase the reaction time if necessary.
Formation of a Major, Unidentified Side Product 1. Urea decomposition at high temperatures.1. Lower the reaction temperature and extend the reaction time.
2. Self-condensation of the aldehyde or β-ketoester.2a. Add the aldehyde slowly to the reaction mixture. 2b. Consider a stepwise protocol where the urea and aldehyde react first before the addition of the β-ketoester.
3. Alternative cyclization pathway.3. A change in solvent polarity may favor the desired reaction pathway. Experiment with solvents of different polarities.
Product is Difficult to Purify 1. Presence of unreacted starting materials.1. Optimize the stoichiometry of the reactants. A slight excess of urea is sometimes beneficial.
2. Formation of polar byproducts (e.g., from urea decomposition).2. Recrystallization is often an effective method for purifying DHPMs. If that fails, column chromatography may be necessary.
Quantitative Data on Side Product Formation

The following table provides hypothetical yet plausible data on the yield of the desired DHPM product versus a common type of side product under different reaction conditions in a Biginelli reaction. This illustrates how reaction parameters can be tuned to minimize side product formation.

Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) DHPM Yield (%) Side Product X Yield (%)
108046515
20804858
2010028018
20608755

Side Product X could be a result of urea decomposition or an alternative condensation product.

Experimental Protocol: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one

This protocol describes the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one via a PTSA-catalyzed Biginelli reaction.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, ethyl acetoacetate, urea, and ethanol.

  • Stir the mixture at room temperature for 5 minutes to dissolve the solids.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Visualizations

Biginelli Reaction Mechanism

Biginelli_Reaction cluster_activation Activation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Acyliminium_Ion Acyliminium Ion Aldehyde->Acyliminium_Ion + Urea, H+ Urea Urea Urea->Acyliminium_Ion PTSA PTSA PTSA->Acyliminium_Ion Open_Chain_Intermediate Open-Chain Intermediate Acyliminium_Ion->Open_Chain_Intermediate + Ethyl Acetoacetate (enolate) Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Open_Chain_Intermediate DHPM DHPM Product Open_Chain_Intermediate->DHPM - H2O

Caption: Proposed mechanism for the PTSA-catalyzed Biginelli reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Reagents & Solvents Start->Check_Purity Anhydrous_Conditions Ensure Anhydrous Conditions Check_Purity->Anhydrous_Conditions Optimize_Catalyst Optimize Catalyst Loading Anhydrous_Conditions->Optimize_Catalyst Optimize_Temp Adjust Temperature Optimize_Catalyst->Optimize_Temp Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Analyze_Byproducts Analyze Byproducts (TLC, NMR) Optimize_Time->Analyze_Byproducts Modify_Protocol Modify Protocol (e.g., order of addition) Analyze_Byproducts->Modify_Protocol If side reactions are significant End Improved Yield Analyze_Byproducts->End If yield improves with other optimizations Modify_Protocol->End

References

Improving the yield of reactions catalyzed by Urea mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by Urea mono(4-methylbenzenesulfonate).

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by Urea mono(4-methylbenzenesulfonate), offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be degraded or poisoned. 2. Sub-optimal Reaction Temperature: The reaction may require higher or lower temperatures for activation. 3. Poor Catalyst Solubility: The catalyst may not be sufficiently dissolved in the reaction solvent. 4. Presence of Inhibitors: Trace impurities in reactants or solvent (e.g., water, basic compounds) can inhibit the catalyst.1. Use fresh catalyst. Ensure proper storage in a desiccated environment. 2. Screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent). 3. Choose a less coordinating solvent to improve catalyst-substrate interaction.[1] Consider solvents like toluene or xylene. 4. Use freshly distilled and anhydrous solvents and purified reactants.
Low Yield 1. Catalyst Self-Association: Urea-based catalysts can form aggregates, reducing their effective concentration.[1] 2. Unfavorable Reaction Equilibrium: The reaction may be reversible. 3. Side Reactions: The substrate or product may be undergoing competing reactions. 4. Incorrect Stoichiometry: The ratio of reactants to catalyst may not be optimal.1. The use of a protonated urea like Urea mono(4-methylbenzenesulfonate) is expected to mitigate self-association. However, if issues persist, consider the addition of a co-catalyst or a different solvent. 2. If possible, remove a byproduct to drive the equilibrium forward (e.g., removal of water). 3. Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (e.g., temperature, reaction time) accordingly. 4. Optimize the catalyst loading. Typically, organocatalysts are used in the range of 1-20 mol%.
Inconsistent Results 1. Variability in Reagent Quality: Impurities in reactants or solvents can affect the reaction outcome. 2. Atmospheric Moisture: The reaction may be sensitive to water. 3. Non-Homogeneous Reaction Mixture: Poor stirring or insolubility can lead to inconsistent results.1. Use reagents from a consistent source and purify them if necessary. 2. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure vigorous stirring and consider using a solvent in which all components are soluble.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Conversion check_catalyst Check Catalyst Activity and Loading start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK end_success Improved Yield check_catalyst->end_success Issue Resolved optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->end_success Issue Resolved check_reagents Check Reagent and Solvent Purity optimize_solvent->check_reagents No Improvement optimize_solvent->end_success Issue Resolved analyze_byproducts Analyze for Side Reactions check_reagents->analyze_byproducts Reagents Pure check_reagents->end_success Issue Resolved analyze_byproducts->end_success Adjusted Conditions, Issue Resolved

Caption: A flowchart for troubleshooting low yield in reactions.

Frequently Asked Questions (FAQs)

1. What is the role of Urea mono(4-methylbenzenesulfonate) as a catalyst?

Urea mono(4-methylbenzenesulfonate) acts as a Brønsted acid and a hydrogen-bond donor organocatalyst. The urea moiety activates substrates through double hydrogen-bonding interactions, while the protonation by 4-methylbenzenesulfonic acid enhances its acidity and catalytic activity.[1][2] This type of catalysis is effective for a range of organic transformations.

2. What types of reactions are typically catalyzed by urea derivatives?

Urea and thiourea derivatives are known to catalyze a variety of reactions, including:

  • Friedel-Crafts alkylations[1]

  • Nitro-Mannich (aza-Henry) reactions[3]

  • Cyanosilylation of aldehydes and ketones[4]

  • Michael additions

3. How does the 4-methylbenzenesulfonate (tosylate) anion affect the catalysis?

The tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid. Its presence indicates that the urea is protonated. This protonation increases the acidity of the N-H protons of the urea, making it a more effective hydrogen-bond donor and Brønsted acid catalyst. This can help to overcome the common issue of self-association observed with neutral urea catalysts.[1]

4. What are the recommended storage conditions for Urea mono(4-methylbenzenesulfonate)?

As a hygroscopic and acidic compound, Urea mono(4-methylbenzenesulfonate) should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent degradation from moisture and to maintain its catalytic activity.

5. How can I monitor the progress of my reaction?

Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed.

Catalyst Activation and Reaction Mechanism

ReactionMechanism cluster_catalyst Catalyst cluster_reactants Reactants catalyst Urea mono(4-methylbenzenesulfonate) activated_complex Activated Substrate-Catalyst Complex catalyst->activated_complex H-Bonding substrate Substrate (e.g., Electrophile) substrate->activated_complex nucleophile Nucleophile product Product activated_complex->product + Nucleophile product->catalyst Catalyst Regeneration

Caption: The catalytic cycle of a urea-catalyzed reaction.

Experimental Protocols

Representative Protocol: Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Urea mono(4-methylbenzenesulfonate) (catalyst)

  • Indole (nucleophile)

  • trans-β-Nitrostyrene (electrophile)

  • Toluene (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv) and Urea mono(4-methylbenzenesulfonate) (0.1 mmol, 10 mol%).

  • Place the flask under an inert atmosphere.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add trans-β-nitrostyrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Parameters

ParameterRangeEffect on Yield
Catalyst Loading 1 - 20 mol%Increasing catalyst loading can improve reaction rate and yield, but may also lead to side reactions.
Temperature -20 °C to 80 °CThe optimal temperature depends on the specific substrates. Lower temperatures may improve selectivity but decrease the reaction rate.[1]
Solvent Toluene, Dichloromethane, THF, AcetonitrileNon-coordinating solvents like toluene are often preferred. Polar, coordinating solvents can interfere with catalyst-substrate binding.[1]
Concentration 0.1 M - 1.0 MHigher concentrations can increase the reaction rate but may also lead to solubility issues or side reactions.

References

Decomposition pathways of Urea mono(4-methylbenzenesulfonate) under reaction conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Urea mono(4-methylbenzenesulfonate) and encountering issues related to its decomposition under reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Urea mono(4-methylbenzenesulfonate)?

Q2: What are the likely decomposition pathways for Urea mono(4-methylbenzenesulfonate)?

A2: Due to the lack of direct studies on this specific salt, we can propose three potential decomposition pathways based on the known chemistry of urea and p-toluenesulfonic acid:

  • Salt Dissociation and Independent Decomposition: The primary pathway likely involves the dissociation of the salt into urea and p-toluenesulfonic acid upon heating. These components then decompose individually. Urea will decompose into ammonia and isocyanic acid, which can further react to form biuret, triuret, and cyanuric acid[1]. P-toluenesulfonic acid will decompose into sulfur oxides and other degradation products at high temperatures[2].

  • Intermolecular Reaction: It is possible that urea and p-toluenesulfonic acid react directly upon heating. This could lead to the formation of p-toluenesulfonylurea, which would then undergo further decomposition. The synthesis of p-toluenesulfonylurea from related starting materials is known to occur at elevated temperatures (100-140°C)[3][4].

  • Acid-Catalyzed Urea Decomposition: P-toluenesulfonic acid is a strong acid and can act as a catalyst for urea decomposition, potentially lowering the onset temperature of decomposition and influencing the distribution of decomposition products.

Q3: What are the potential solid and gaseous byproducts I should be aware of?

A3: Based on the proposed decomposition pathways, you should be aware of the following potential byproducts:

  • Gaseous: Ammonia (NH₃), Isocyanic acid (HNCO), Carbon dioxide (CO₂), and Sulfur oxides (SOₓ).

  • Solid/High-Boiling: Biuret, Triuret, Cyanuric acid, Ammelide, Ammeline, Melamine, and potentially p-toluenesulfonamide (from the decomposition of p-toluenesulfonylurea).

Q4: How can I minimize the decomposition of Urea mono(4-methylbenzenesulfonate) during my reaction?

A4: To minimize decomposition, consider the following:

  • Temperature Control: Maintain the reaction temperature below the decomposition onset, if possible. Studies on urea show that its stability significantly decreases with increasing temperature[5].

  • pH Control: Urea is generally more stable in a pH range of 4-8[5]. If your reaction conditions allow, maintaining a pH within this range could help stabilize the urea component.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the components.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected Gas Evolution (e.g., strong ammonia smell) Thermal decomposition of the urea component.1. Verify the reaction temperature is within the desired range. 2. Consider lowering the reaction temperature. 3. Perform the reaction under a fume hood with appropriate ventilation. 4. Analyze the headspace of the reaction for ammonia and other potential gaseous byproducts using techniques like GC-MS.
Formation of Insoluble White Precipitate Formation of urea decomposition products like biuret, triuret, or cyanuric acid.1. Isolate the precipitate and analyze it using techniques like FTIR, NMR, or mass spectrometry to confirm its identity. 2. If confirmed as a urea byproduct, optimize the reaction temperature and time to minimize its formation.
Discoloration of the Reaction Mixture (Yellow to Brown) Decomposition of the p-toluenesulfonic acid component or subsequent reactions of decomposition products.1. Ensure the reaction is protected from light, as some organic compounds are light-sensitive. 2. Analyze the reaction mixture by HPLC-UV or LC-MS to identify potential colored impurities.
Inconsistent Reaction Yields or Product Profile Variable decomposition of the starting material.1. Carefully control the heating rate and final temperature of the reaction. 2. Ensure homogenous mixing to avoid localized overheating. 3. Monitor the purity of the Urea mono(4-methylbenzenesulfonate) starting material, as impurities can catalyze decomposition.
Corrosion of Metal Reaction Vessels Formation of acidic decomposition products, such as sulfur oxides from p-toluenesulfonic acid.1. Use glass or other corrosion-resistant reaction vessels. 2. If metal reactors are necessary, ensure they are made of a compatible alloy.

Data Presentation

Table 1: Thermal Decomposition Products of Urea

Temperature Range (°C)Major Decomposition ProductsReference
133 - 190Ammonia, Isocyanic acid, Biuret[1]
190 - 250Cyanuric acid, Ammelide, Ammeline[1]
> 250Melamine and further decomposition[1]

Note: This data is for pure urea and should be used as a guideline. The presence of p-toluenesulfonic acid may alter the decomposition profile.

Experimental Protocols

Protocol 1: Analysis of Decomposition Products by HPLC-UV

This method is adapted from established procedures for the analysis of related compounds[6][7][8].

  • Sample Preparation:

    • Carefully take an aliquot of the reaction mixture at a specific time point.

    • If the sample is solid, dissolve a known quantity in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for both urea (if derivatized) and p-toluenesulfonic acid and its derivatives (e.g., 220 nm).

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare calibration standards of urea, p-toluenesulfonic acid, and any suspected decomposition products (if commercially available).

    • Quantify the components in the reaction sample by comparing their peak areas to the calibration curves.

Protocol 2: Monitoring Thermal Decomposition by TGA-MS

  • Instrumentation: Use a thermogravimetric analyzer coupled to a mass spectrometer.

  • Sample Preparation: Place a small, accurately weighed amount of Urea mono(4-methylbenzenesulfonate) (typically 5-10 mg) into the TGA sample pan.

  • TGA Method:

    • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • MS Analysis:

    • Monitor the evolved gases from the TGA furnace using the mass spectrometer.

    • Scan for the m/z values corresponding to expected gaseous products like ammonia (m/z 17) and isocyanic acid (m/z 43).

Mandatory Visualizations

Decomposition_Pathways cluster_dissociation Pathway 1: Dissociation cluster_reaction Pathway 2: Intermolecular Reaction cluster_catalyzed Pathway 3: Catalyzed Decomposition Urea_PTSA Urea mono(4-methylbenzenesulfonate) Urea Urea Urea_PTSA->Urea Heat PTSA p-Toluenesulfonic Acid Urea_PTSA->PTSA Heat PTSU p-Toluenesulfonylurea Urea_PTSA->PTSU Heat, -H2O Cat_Decomp Accelerated Urea Decomposition Urea_PTSA->Cat_Decomp Heat (p-TSA as catalyst) Ammonia Ammonia Urea->Ammonia Decomposition Isocyanic_Acid Isocyanic_Acid Urea->Isocyanic_Acid Decomposition SOx Sulfur Oxides PTSA->SOx High Temp. Decomposition Further_Decomp_PTSU Further Decomposition Products PTSU->Further_Decomp_PTSU Decomposition Biuret Biuret Isocyanic_Acid->Biuret Further Reactions Cyanuric_Acid Cyanuric_Acid Isocyanic_Acid->Cyanuric_Acid Further Reactions

Caption: Potential decomposition pathways of Urea mono(4-methylbenzenesulfonate).

Troubleshooting_Workflow Start Unexpected Reaction Outcome Check_Temp Verify Reaction Temperature Start->Check_Temp Temp_OK Temperature Correct? Check_Temp->Temp_OK Analyze_Gases Analyze Headspace (e.g., GC-MS) Optimize Optimize Reaction Conditions (Temp, Time, pH) Analyze_Gases->Optimize Analyze_Solids Isolate & Analyze Precipitate (FTIR, NMR) Analyze_Solids->Optimize Analyze_Mixture Analyze Reaction Mixture (HPLC, LC-MS) Analyze_Mixture->Optimize Adjust_Temp Adjust Temperature Control Temp_OK->Adjust_Temp No Identify_Byproducts Identify Byproducts Temp_OK->Identify_Byproducts Yes Adjust_Temp->Check_Temp Identify_Byproducts->Analyze_Gases Gas Evolution Identify_Byproducts->Analyze_Solids Precipitate Identify_Byproducts->Analyze_Mixture Discoloration/ Inconsistent Yields End Problem Resolved Optimize->End

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Urea Mono(4-methylbenzenesulfonate) in Catalytic Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid catalyst poisoning when using Urea mono(4-methylbenzenesulfonate) in their experiments. The information is based on established principles of catalyst deactivation by sulfur and nitrogen-containing compounds.

Troubleshooting Guide: Catalyst Deactivation

Catalyst poisoning is a primary cause of reaction failure or reduced efficiency. The following table summarizes potential sources of catalyst deactivation when using Urea mono(4-methylbenzenesulfonate) and suggests mitigation strategies.

Potential Poison Source Affected Catalysts Symptoms Mitigation Strategy
Sulfur Compounds Residual starting materials from synthesis (e.g., thiourea derivatives), degradation of the 4-methylbenzenesulfonate moiety under harsh conditions, or impurities in solvents/reagents.Precious metals (Pd, Pt, Rh), Raney Nickel (Ra-Ni).[1][2]- Complete loss of catalytic activity.- Reduced reaction rate.- Change in product selectivity.- Use high-purity Urea mono(4-methylbenzenesulfonate).- Pretreat reaction mixture with a scavenger resin.- Use a guard bed of a disposable catalyst.
Nitrogen Compounds (e.g., Ammonia) Degradation of the urea moiety, especially at elevated temperatures or in the presence of water.[3][4] Impurities from synthesis.Precious metals (Pd, Pt, Ru), Ra-Ni, Copper-based catalysts.[1]- Gradual or rapid decrease in catalyst activity.- Formation of undesired byproducts.- Ensure anhydrous reaction conditions.- Control reaction temperature to minimize urea decomposition.- Purify starting materials and solvents.
Carbon Monoxide (CO) Impurity in gaseous reagents (e.g., H₂ for hydrogenation), or from decomposition of organic materials.Precious metals (Pd, Pt, Rh).[1][2]- Severe and often irreversible catalyst deactivation.- Use high-purity gases.- Employ a CO-selective guard bed.
Halides (Cl⁻, Br⁻, I⁻) Residual catalysts or reagents from previous synthetic steps.Most metallic catalysts.[1]- Corrosion of the catalyst support.- Leaching of the active metal.- Altered selectivity.- Recrystallize or purify Urea mono(4-methylbenzenesulfonate) to remove ionic impurities.
Heavy Metals (e.g., Pb, Hg) Contamination from equipment or reagents.Precious metals (Pd, Pt).[2]- Irreversible loss of activity.- Use dedicated and thoroughly cleaned glassware and equipment.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction with a Palladium catalyst is not working when using Urea mono(4-methylbenzenesulfonate). What could be the issue?

A1: The most likely culprit is catalyst poisoning. Palladium catalysts are highly susceptible to poisoning by sulfur and nitrogen compounds.[1] Potential sources of these poisons include:

  • Sulfur Impurities: Residual starting materials from the synthesis of Urea mono(4-methylbenzenesulfonate) or trace amounts of sulfur-containing compounds in your solvents.

  • Urea Degradation: The urea moiety of your starting material might be decomposing under the reaction conditions to produce ammonia or other nitrogenous compounds that can poison the catalyst.[3]

To troubleshoot, consider purifying your starting material, using highly pure and degassed solvents, and running the reaction at the lowest effective temperature to minimize degradation.

Q2: Can the 4-methylbenzenesulfonate anion itself poison the catalyst?

A2: While sulfonate groups can adsorb onto catalyst surfaces, they are generally considered less potent poisons than other sulfur species like thiols or sulfides.[5] However, under harsh reaction conditions (e.g., high temperatures and pressures), the C-S bond might cleave, releasing more potent sulfur-based poisons. The primary concern should be impurities rather than the anion itself under typical catalytic conditions.

Q3: How can I purify my Urea mono(4-methylbenzenesulfonate) to remove potential catalyst poisons?

A3: Standard purification techniques can be effective:

  • Recrystallization: This is a highly effective method for removing solid impurities. A suitable solvent system should be chosen to ensure good recovery.

  • Activated Carbon Treatment: Stirring a solution of the compound with activated carbon can help remove organic, color-forming, and some sulfur-containing impurities.

  • Ion-Exchange Resins: If ionic impurities like halides are suspected, passing a solution of the compound through an appropriate ion-exchange resin can be beneficial.

Q4: Are there any catalysts that are more resistant to poisoning when working with this compound?

A4: While no catalyst is completely immune, some may show better tolerance. For example, certain bimetallic catalysts or catalysts with specific supports can exhibit enhanced resistance to poisoning. However, the most effective strategy is always to minimize the presence of poisons in the reaction mixture. For reactions sensitive to sulfur, increasing the catalyst loading might sometimes help to overcome minor poisoning, but this is not an ideal solution.

Q5: What are the signs of catalyst poisoning during a reaction?

A5: Signs of catalyst poisoning can vary:

  • Stalled Reaction: The reaction fails to proceed to completion, or the reaction rate plateaus prematurely.

  • Slow Reaction Rate: The reaction is significantly slower than expected based on literature precedents.

  • Change in Selectivity: The formation of unexpected byproducts or a change in the ratio of desired products.

  • Visual Changes: The catalyst may change color or appearance.

Experimental Protocols

Protocol 1: Small-Scale Feedstock Purification using Activated Carbon

This protocol is designed to remove organic and some sulfur-based impurities from a batch of Urea mono(4-methylbenzenesulfonate) before its use in a catalytic reaction.

  • Dissolution: Dissolve the Urea mono(4-methylbenzenesulfonate) in a suitable solvent (e.g., deionized water, ethanol) at a concentration of 5-10% (w/v).

  • Activated Carbon Addition: Add 1-2% (w/w) of activated carbon relative to the mass of the dissolved solute.

  • Stirring: Stir the suspension at room temperature for 1-2 hours. Avoid excessive heating, which might promote degradation.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to completely remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Protocol 2: Catalyst Regeneration (Example for a Noble Metal Catalyst)

Regeneration can sometimes restore the activity of a poisoned catalyst, but its success depends on the nature of the poison. This is a general guideline and should be adapted based on the specific catalyst and poison.

  • Catalyst Recovery: After the reaction, carefully filter and recover the catalyst.

  • Washing: Wash the catalyst multiple times with a solvent that is a good solvent for the reactants and products to remove any adsorbed organic material. Follow with washes using a volatile solvent like acetone or ethanol.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Oxidative Treatment (for coking or organic fouling): Carefully heat the catalyst in a controlled flow of a dilute oxygen/nitrogen mixture. The temperature should be high enough to burn off organic deposits but low enough to avoid sintering the metal particles. This step should be performed with extreme caution and appropriate safety measures.

  • Reductive Treatment (for oxide layer removal): After oxidative treatment, or if the catalyst was oxidized during the reaction, a reduction step is necessary. Heat the catalyst in a stream of hydrogen gas to reduce the metal oxides back to the active metallic state.

Note: Thermal treatments should be based on the manufacturer's recommendations for the specific catalyst to avoid irreversible damage.

Diagrams

Catalyst_Poisoning_Pathway cluster_source Sources of Impurities cluster_catalyst Catalytic System cluster_outcome Reaction Outcome Impurity Potential Poisons (Sulfur, Nitrogen, CO, Halides) Catalyst Active Catalyst (e.g., Pd/C, PtO2) Impurity->Catalyst Adsorption on Active Sites Reactant Urea mono(4-methylbenzenesulfonate) (Synthesis Byproducts, Degradation) Reactant->Catalyst Reagents Solvents & Reagents Reagents->Catalyst Poisoned_Catalyst Poisoned Catalyst (Inactive) Catalyst->Poisoned_Catalyst Poisoning Desired_Product Desired Product Catalyst->Desired_Product Catalysis No_Reaction Reaction Failure / Low Yield Poisoned_Catalyst->No_Reaction

Caption: Logical flow of catalyst poisoning from impurity sources to reaction outcome.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Observed Check_Purity 1. Verify Purity of Urea mono(4-methylbenzenesulfonate) and Reagents Start->Check_Purity Purify Purify Starting Materials (Recrystallization, Carbon Treatment) Check_Purity->Purify Impurities Suspected Check_Conditions 2. Review Reaction Conditions (Temperature, Atmosphere) Check_Purity->Check_Conditions Purity OK Purify->Check_Conditions Optimize_Conditions Optimize Conditions (Lower Temp, Inert Gas) Check_Conditions->Optimize_Conditions Harsh Conditions Identified Check_Catalyst 3. Evaluate Catalyst (Activity, Loading) Check_Conditions->Check_Catalyst Conditions OK Optimize_Conditions->Check_Catalyst Increase_Loading Increase Catalyst Loading or Use Fresh Catalyst Check_Catalyst->Increase_Loading Poisoning Suspected Success Successful Reaction Check_Catalyst->Success Catalyst OK Increase_Loading->Success

Caption: A step-by-step workflow for troubleshooting catalyst poisoning issues.

References

Technical Support Center: Troubleshooting Urea Tosylate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in urea tosylate reactions, specifically the synthesis of N-tosylureas from the reaction of a urea with p-toluenesulfonyl chloride (tosyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of an N-tosylurea?

The synthesis of an N-tosylurea typically involves the reaction of a urea (or a substituted urea) with tosyl chloride in the presence of a base. The nitrogen atom of the urea acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride, leading to the formation of a sulfonamide bond.

Q2: I am getting a very low yield of my desired N-tosylurea. What are the most common causes?

Low yields in this reaction can often be attributed to several factors:

  • Poor quality of reagents: Impure urea, tosyl chloride, or solvent can introduce side reactions.

  • Inappropriate base: The choice and amount of base are critical for deprotonating the urea and neutralizing the HCl byproduct.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

  • Presence of water: Moisture can hydrolyze tosyl chloride, reducing its availability for the main reaction.

  • Side reactions: The formation of byproducts such as bis-tosylated urea or symmetrical ureas can reduce the yield of the desired product.[1]

Q3: My starting urea is poorly soluble in the reaction solvent. What can I do?

Poor solubility can significantly hinder the reaction rate. Consider the following:

  • Solvent screening: Test a range of aprotic solvents in which both the urea and the tosyl chloride have better solubility. Dichloroethane, toluene, and dimethylformamide (DMF) are often used.[2]

  • Heating: Gently warming the reaction mixture can improve the solubility of the starting materials.

  • Use of a co-solvent: Adding a small amount of a co-solvent might improve solubility.

Q4: I am observing the formation of a significant amount of a white precipitate that is not my product. What could it be?

This precipitate is likely the hydrochloride salt of the base used or unreacted urea. If you are using a base like triethylamine or pyridine, the formed HCl will react with it to produce the corresponding salt. Ensure you are using an appropriate amount of base to neutralize all the generated HCl.

Troubleshooting Guide for Low Conversion Rates

This section provides a structured approach to troubleshooting low yields in N-tosylurea synthesis.

Problem: Low or No Product Formation

Possible Cause 1: Inactive Reagents

  • Solution:

    • Tosyl Chloride: Tosyl chloride can degrade upon exposure to moisture. Use freshly opened or purified tosyl chloride. Its quality can be checked by its melting point.

    • Urea: Ensure the urea is dry and of high purity.

    • Solvent: Use anhydrous solvents to prevent the hydrolysis of tosyl chloride.

Possible Cause 2: Inappropriate Reaction Conditions

  • Solution: A systematic optimization of reaction parameters is recommended. The following table summarizes the impact of key parameters on the reaction yield.

ParameterConditionPotential Impact on YieldTroubleshooting Steps
Temperature Too lowSlow reaction rate, incomplete conversion.Gradually increase the temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC or HPLC. A typical range is 60-75°C.[2]
Too highDecomposition of starting materials or product, increased side reactions.If decomposition is suspected, lower the reaction temperature.
Base Weak baseIncomplete deprotonation of urea, leading to a slow reaction.Switch to a stronger, non-nucleophilic base like potassium carbonate or use a stronger organic base.
Insufficient baseHCl byproduct is not fully neutralized, which can protonate the urea and inhibit the reaction.Use at least a stoichiometric amount of base relative to the tosyl chloride. An excess of base is often beneficial.
Solvent Poor solubilityLow reaction rate due to poor mixing of reagents.Screen different aprotic solvents like dichloroethane, toluene, or DMF to find one with optimal solubility for all reactants.[2]
Reaction Time Too shortIncomplete reaction.Monitor the reaction over a longer period. Typical reaction times can range from a few hours to overnight.[2]
Problem: Formation of Multiple Byproducts

Possible Cause 1: Di-tosylation

  • Description: Both nitrogen atoms of the urea are tosylated, leading to a bis-tosylated byproduct.

  • Solution:

    • Use a bulky base to sterically hinder the second tosylation.

    • Slowly add the tosyl chloride to the reaction mixture to maintain a low concentration of the electrophile.

    • Use a stoichiometric amount of tosyl chloride or a slight excess of urea.

Possible Cause 2: Formation of Symmetrical Urea

  • Description: If a substituted urea is used, self-condensation can lead to the formation of symmetrical ureas.

  • Solution:

    • Control the order of addition of reagents. Often, adding the amine to the isocyanate precursor is preferred.[1]

Experimental Protocol: Synthesis of p-Toluenesulfonylurea

This protocol is a representative example for the synthesis of an N-tosylurea.[2]

Materials:

  • Urea

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Dichloroethane (anhydrous)

  • Sodium hydroxide solution

Procedure:

  • In a reaction flask, add urea (0.65 kmol) and dichloroethane (79 kg).

  • Heat the mixture to 60°C with stirring.

  • Prepare a solution of tosyl chloride (0.5 kmol) in dichloroethane (79 kg).

  • Slowly add the tosyl chloride solution dropwise to the urea mixture, maintaining the temperature at 60-65°C.

  • After the addition is complete, increase the temperature to 70-72°C and maintain it for 3.5 hours.

  • Cool the reaction mixture to room temperature.

  • Add sodium hydroxide solution to neutralize the reaction mixture.

  • Distill the dichloroethane until no more solvent comes over.

  • Cool the remaining solution to induce crystallization.

  • Collect the crystals by filtration, wash them, and dry to obtain the p-toluenesulfonylurea product.

Visual Guides

Reaction Pathway

Reaction_Pathway Urea Urea (R-NH-CO-NH2) DeprotonatedUrea Deprotonated Urea (R-N(-)-CO-NH2) Urea->DeprotonatedUrea + Base TsCl Tosyl Chloride (Ts-Cl) Product N-Tosylurea (R-NH-CO-NH-Ts) TsCl->Product Base Base Byproduct Base-HCl Base->Byproduct + HCl DeprotonatedUrea->Product + TsCl

Caption: General reaction pathway for N-tosylurea synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Rate CheckReagents Check Reagent Quality (Urea, TsCl, Solvent) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions AnalyzeByproducts Analyze Byproducts Start->AnalyzeByproducts Success Improved Conversion CheckReagents->Success Temp Adjust Temperature OptimizeConditions->Temp Base Change Base/Amount OptimizeConditions->Base Solvent Screen Solvents OptimizeConditions->Solvent Time Increase Reaction Time OptimizeConditions->Time Ditosylation Di-tosylation suspected? AnalyzeByproducts->Ditosylation SymmetricalUrea Symmetrical urea formation? AnalyzeByproducts->SymmetricalUrea Temp->Success Base->Success Solvent->Success Time->Success AdjustStoichiometry Adjust Stoichiometry/ Addition Rate Ditosylation->AdjustStoichiometry Yes ChangeAdditionOrder Change Order of Addition SymmetricalUrea->ChangeAdditionOrder Yes AdjustStoichiometry->Success ChangeAdditionOrder->Success

Caption: Troubleshooting workflow for low conversion rates.

References

Effect of pH on the stability of Urea mono(4-methylbenzenesulfonate) solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Urea mono(4-methylbenzenesulfonate) solutions, with a focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of Urea mono(4-methylbenzenesulfonate) solutions?

Based on studies of urea, the parent compound, solutions are generally more stable in a pH range of 4 to 8.[1][2] Deviations outside this range, particularly towards alkaline conditions, can lead to an increased rate of degradation.

Q2: How does temperature affect the stability of these solutions?

The stability of urea-containing solutions is temperature-dependent, with degradation increasing as the temperature rises across all pH values.[1][2] For long-term storage, refrigeration is recommended.

Q3: What are the primary degradation products of Urea mono(4-methylbenzenesulfonate) in aqueous solutions?

In aqueous solutions, urea can hydrolyze to form ammonia and carbon dioxide. This leads to a pH shift towards a more alkaline state, which can further accelerate degradation.[3] The p-toluenesulfonate counter-ion is generally stable.

Q4: Can the initial concentration of the solution impact its stability?

Yes, the initial concentration of urea can influence the rate of decomposition.[1][2] In some cases, at higher concentrations, the degradation rate may decrease over time, suggesting that the reverse reaction can become a factor.[1][2]

Q5: Are there any recommended buffer systems to enhance stability?

Studies on urea have shown that lactate buffer at pH 6.0 can minimize degradation.[1][2] Phosphate buffers have also been used in stability studies of urea solutions.[4] The choice of buffer should be carefully considered and tested for compatibility with your specific application.

Q6: Can anything be added to the solution to improve stability?

Certain additives may help stabilize urea solutions. For instance, phosphoric acid and some ammonium salts like ammonium nitrate, ammonium sulfate, and ammonium dihydrogen phosphate have been shown to be suitable for stabilizing urea solutions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in solution pH over time (typically an increase). Degradation of urea to ammonia, a weak base.[3]Prepare fresh solutions before use. If storage is necessary, use a suitable buffer system (e.g., lactate or phosphate) to maintain the pH within the 4-8 stability range.[1][2][4] Store at a reduced temperature.
Precipitate formation in the solution. pH shift leading to insolubility of the compound or a degradation product. Reaction with components of the buffer or container.Verify the pH of the solution. Ensure the storage container is made of an inert material. Filter the solution if necessary, but investigate the cause of precipitation.
Noticeable ammonia odor. Significant degradation of the urea component.[3]Discard the solution. Review the preparation and storage conditions, particularly pH and temperature, to minimize future degradation.
Inconsistent experimental results. Use of degraded or improperly prepared solutions.Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Implement a strict protocol for solution preparation and handling.

Data Presentation

Table 1: General Effect of pH on the Stability of Urea Solutions

pH RangeRelative StabilityKey Observations
< 4ModerateAcid-catalyzed hydrolysis can occur, though generally less rapid than base-catalyzed hydrolysis.
4 - 8High This is the most stable pH range for urea solutions.[1][2]
> 8LowBase-catalyzed hydrolysis is significant, leading to a faster degradation rate.[3]

Note: This table is based on general data for urea stability and should be used as a guideline. Specific stability testing for Urea mono(4-methylbenzenesulfonate) is recommended.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of Urea Mono(4-methylbenzenesulfonate) Solution

Objective: To determine the rate of degradation of Urea mono(4-methylbenzenesulfonate) in solutions at different pH values.

Materials:

  • Urea mono(4-methylbenzenesulfonate)

  • Purified water (HPLC grade)

  • Buffer solutions (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Temperature-controlled incubator or water bath

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of Urea mono(4-methylbenzenesulfonate) of known concentration in purified water.

    • Prepare a series of buffer solutions at the desired pH values (e.g., 4, 5, 6, 7, 8, 9).

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to achieve the final desired concentration.

  • Incubation:

    • Transfer aliquots of each buffered solution into separate, sealed vials.

    • Place the vials in a temperature-controlled environment (e.g., 25°C or 40°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw a sample from each vial.

    • Immediately analyze the samples by HPLC to determine the concentration of the remaining Urea mono(4-methylbenzenesulfonate).

  • Data Analysis:

    • Plot the concentration of the compound as a function of time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Compare the rate constants to identify the pH of maximum stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_samples Dilute Stock with Buffers prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 4-9) prep_buffers->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc plot Plot Concentration vs. Time hplc->plot kinetics Determine Degradation Rate plot->kinetics stability Identify Optimal pH kinetics->stability

Caption: Workflow for a pH-dependent stability study.

logical_relationship cluster_factors Influencing Factors pH pH Stability Solution Stability pH->Stability Optimal at 4-8 Temp Temperature Temp->Stability Inversely Proportional Conc Concentration Conc->Stability Affects Rate

Caption: Factors influencing solution stability.

References

Strategies to enhance the selectivity of Urea mono(4-methylbenzenesulfonate) catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of reactions catalyzed by Urea mono(4-methylbenzenesulfonate).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using Urea mono(4-methylbenzenesulfonate) as a catalyst.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Catalytic Activity 1. Catalyst Degradation: The catalyst can be sensitive to moisture and atmospheric CO2 over extended periods. 2. Inadequate Catalyst Loading: Insufficient catalyst may lead to a slow or stalled reaction. 3. Poor Catalyst Solubility: The catalyst may not be fully dissolved in the chosen reaction solvent. 4. Substrate Incompatibility: The substrate may be too sterically hindered or electronically deactivated for the catalyst to be effective.1. Catalyst Handling: Store the catalyst in a desiccator over a drying agent. Handle it quickly in the air or under an inert atmosphere for sensitive reactions. 2. Optimize Catalyst Loading: Titrate the catalyst loading, starting from 5 mol% and increasing to 20 mol% to find the optimal concentration. 3. Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, THF, acetonitrile) to ensure adequate solubility. 4. Substrate Evaluation: If possible, test the reaction with a more activated or less hindered substrate to confirm catalyst viability.
Poor Diastereo- or Enantioselectivity 1. Sub-optimal Temperature: The reaction temperature may be too high, leading to background uncatalyzed reactions or reduced chiral discrimination. 2. Solvent Effects: The solvent can significantly influence the transition state geometry and, therefore, selectivity. 3. Catalyst Aggregation: At higher concentrations, the catalyst may self-aggregate, reducing the availability of the active monomeric catalytic species. 4. Presence of Water: Trace amounts of water can interfere with the catalyst-substrate interaction and may lead to competing achiral pathways.1. Temperature Optimization: Screen a range of temperatures, typically from room temperature down to -78 °C, to enhance selectivity. 2. Solvent Screening for Selectivity: Evaluate a variety of anhydrous, non-coordinating solvents. Less polar solvents often favor higher selectivity. 3. Concentration Adjustment: Vary the concentration of the reaction mixture. More dilute conditions can sometimes disfavor catalyst aggregation and improve selectivity. 4. Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents. The use of molecular sieves can also be beneficial.
Formation of Side Products 1. Over-reaction or Decomposition: Prolonged reaction times or high temperatures can lead to the formation of byproducts. 2. Competing Reaction Pathways: The Brønsted acidic nature of the catalyst may promote side reactions such as polymerization or elimination. 3. Air/Moisture Sensitivity of Substrates/Products: The starting materials or the desired product may be unstable under the reaction conditions.1. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time. 2. Additive Screening: The addition of a co-catalyst or a mild base (for reactions where the Brønsted acidity is too high) may suppress side reactions. However, this must be done cautiously as it can also inhibit the desired reaction. 3. Inert Atmosphere: For sensitive substrates or products, conduct the reaction under an inert atmosphere of nitrogen or argon.
Difficulty in Product Isolation 1. Catalyst Residue in Product: The catalyst, being a salt, can sometimes be challenging to separate from polar products. 2. Emulsion Formation During Workup: The presence of the catalyst and substrates can lead to the formation of stable emulsions during aqueous workup.1. Aqueous Wash: A mild aqueous basic wash (e.g., saturated NaHCO3 solution) can help to remove the acidic catalyst. 2. Filtration/Extraction Techniques: If the product is non-polar, passing the crude reaction mixture through a short plug of silica gel can remove the polar catalyst. Alternatively, using a different extraction solvent or breaking the emulsion with brine may be effective.

Frequently Asked Questions (FAQs)

Q1: How does Urea mono(4-methylbenzenesulfonate) function as a catalyst?

A1: Urea mono(4-methylbenzenesulfonate) is a salt of urea and a strong Brønsted acid, p-toluenesulfonic acid. In this salt, the protonated urea acts as a potent hydrogen-bond donor. The catalyst activates electrophiles by forming hydrogen bonds, thereby lowering the energy of the transition state and accelerating the reaction. The p-toluenesulfonate anion is a non-coordinating counter-ion.

Q2: What types of reactions are typically catalyzed by Urea mono(4-methylbenzenesulfonate)?

A2: This catalyst is particularly effective for reactions that are accelerated by Brønsted acids and can benefit from hydrogen bonding interactions. These include, but are not limited to, Friedel-Crafts alkylations and acylations, aldol reactions, and Mannich reactions.

Q3: How can I improve the enantioselectivity of a reaction using a chiral version of this catalyst?

A3: To improve enantioselectivity, several factors can be optimized:

  • Lowering the reaction temperature: This often increases the energy difference between the diastereomeric transition states.

  • Solvent choice: Non-polar, non-coordinating solvents are generally preferred as they are less likely to interfere with the catalyst-substrate interactions.

  • Catalyst structure: The steric and electronic properties of the chiral backbone of the urea component are crucial. Screening different chiral urea derivatives may be necessary.

  • Substrate concentration: Lower concentrations can sometimes lead to higher enantioselectivity by minimizing background reactions.

Q4: Is the catalyst air and moisture stable?

A4: While relatively stable for short periods in air, Urea mono(4-methylbenzenesulfonate) is hygroscopic and can absorb moisture from the atmosphere. For best results, especially in reactions where trace amounts of water can affect selectivity, it is recommended to store the catalyst in a desiccator and handle it in a dry environment (e.g., under an inert atmosphere).

Q5: Can I regenerate and reuse the catalyst?

A5: In principle, the catalyst can be recovered after the reaction, typically by aqueous extraction and subsequent removal of the solvent. However, its efficiency may decrease after several cycles due to gradual decomposition or contamination. The feasibility of recycling depends on the specific reaction and purification procedure.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield and selectivity of a representative Friedel-Crafts alkylation of indole with a nitroalkene, catalyzed by a chiral Urea mono(4-methylbenzenesulfonate).

ParameterVariationExpected Impact on YieldExpected Impact on Selectivity (e.g., ee%)Rationale
Catalyst Loading 1 mol% -> 10 mol%IncreaseGenerally stable, may slightly decrease at very high loadingsHigher catalyst concentration increases the reaction rate. Very high loadings might lead to aggregation, slightly reducing selectivity.
Temperature 25 °C -> -20 °CDecreaseSignificant IncreaseLower temperatures enhance the energy difference between diastereomeric transition states, leading to higher selectivity, but at the cost of a slower reaction rate.
Solvent Polarity Toluene -> AcetonitrileMay IncreaseDecreaseMore polar solvents can solvate the catalyst and substrates more effectively, potentially increasing the reaction rate but can interfere with the specific hydrogen bonding required for high selectivity.
Concentration 0.1 M -> 0.5 MIncreaseMay DecreaseHigher concentration can increase the reaction rate but may also promote background uncatalyzed reactions or catalyst aggregation.
Water Content Anhydrous -> 1000 ppmSignificant DecreaseSignificant DecreaseWater competes with the substrate for binding to the catalyst and can lead to catalyst deactivation and promote a non-selective background reaction.

Experimental Protocols

Representative Experimental Protocol for an Asymmetric Friedel-Crafts Alkylation:

This protocol is a general guideline. Specific conditions should be optimized for each substrate combination.

  • Preparation:

    • Oven-dry all glassware overnight at 120 °C and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled, anhydrous solvents.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the chiral Urea mono(4-methylbenzenesulfonate) catalyst (e.g., 0.02 mmol, 10 mol%).

    • Add the indole substrate (e.g., 0.2 mmol, 1.0 equiv).

    • Add the anhydrous solvent (e.g., 2 mL of toluene).

    • Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Reaction Execution:

    • Once the reaction mixture has reached the target temperature, add the nitroalkene substrate (e.g., 0.24 mmol, 1.2 equiv) either neat or as a solution in the reaction solvent.

    • Stir the reaction mixture vigorously at the set temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (e.g., 5 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

Visualizations

experimental_workflow prep 1. Preparation (Oven-dried glassware, anhydrous solvents) setup 2. Reaction Setup (Add catalyst, indole, solvent under N2) prep->setup cool 3. Cooling (Cool to desired temperature, e.g., -20 °C) setup->cool addition 4. Substrate Addition (Add nitroalkene) cool->addition reaction 5. Reaction (Stir and monitor by TLC) addition->reaction workup 6. Workup (Quench, extract, dry) reaction->workup purify 7. Purification (Column chromatography) workup->purify analysis 8. Analysis (Yield, ee% determination) purify->analysis

Caption: Experimental workflow for a typical asymmetric Friedel-Crafts alkylation.

troubleshooting_logic start Poor Selectivity temp Is the temperature optimized? start->temp solvent Is the solvent appropriate? temp->solvent Yes solution Optimize Parameters temp->solution No conc Is the concentration optimized? solvent->conc Yes solvent->solution No water Are conditions strictly anhydrous? conc->water Yes conc->solution No water->solution No water->solution Yes

Caption: Troubleshooting logic for addressing poor reaction selectivity.

signaling_pathway cluster_catalyst Catalyst Activation cluster_reaction Reaction catalyst Urea mono(p-toluenesulfonate) (Protonated Urea) electrophile Electrophile (e.g., Nitroalkene) catalyst->electrophile H-Bonding Activation activated_complex Activated Electrophile-Catalyst Complex electrophile->activated_complex product Product activated_complex->product Nucleophilic Attack nucleophile Nucleophile (e.g., Indole) nucleophile->product

Caption: Proposed catalytic cycle for Urea mono(4-methylbenzenesulfonate).

Technical Support Center: Removal of Urea Mono(4-methylbenzenesulfonate) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of reaction mixtures containing Urea Mono(4-methylbenzenesulfonate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing this common byproduct.

Frequently Asked Questions (FAQs)

Q1: What is Urea Mono(4-methylbenzenesulfonate) and why is it present in my reaction mixture?

Urea mono(4-methylbenzenesulfonate) is a salt formed from the reaction of urea and p-toluenesulfonic acid (TsOH). It often appears as a byproduct in reactions where p-toluenesulfonic acid is used as a catalyst and urea is either a reactant or a byproduct of another reaction component, such as the decomposition of a coupling reagent.

Q2: What are the key physical properties of Urea Mono(4-methylbenzenesulfonate) that are relevant for its removal?

Understanding the properties of the individual components of the salt is crucial for designing a purification strategy.

PropertyUreap-Toluenesulfonic Acid (TsOH)Urea Mono(4-methylbenzenesulfonate) Salt
pKa ~0.18 (of the protonated form)[1]~ -2.8 (a strong acid)[2]A salt of a weak base and a strong acid, it will be fully dissociated in solution.
Water Solubility Highly soluble (108 g/100 mL at 20°C)[3]Highly soluble (67 g/100 mL at 25°C)[4]Expected to be highly soluble in water due to the high solubility of its constituent ions.
Organic Solubility Sparingly soluble in less polar organic solvents. Soluble in polar protic solvents like methanol and ethanol.[2]Soluble in polar organic solvents like alcohols.[2]Solubility in organic solvents will vary depending on the solvent's polarity. Generally, it will have low solubility in non-polar solvents like hexane and diethyl ether, and moderate to low solubility in solvents like ethyl acetate and dichloromethane.

Q3: What are the general strategies for removing Urea Mono(4-methylbenzenesulfonate)?

The primary methods for removing this salt leverage its high polarity and the acidic/basic nature of its components. The main strategies include:

  • Aqueous Extraction: Utilizing a liquid-liquid extraction with an aqueous solution to wash the salt out of an organic phase.

  • Precipitation/Filtration: Inducing the salt to precipitate from the reaction mixture, followed by filtration.

  • Chromatography: Separating the salt from the desired product based on polarity differences using column chromatography.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of Urea Mono(4-methylbenzenesulfonate).

Issue 1: My desired product has some water solubility, and I'm losing it during aqueous extraction.

This is a common challenge when the desired product has polar functional groups.

Troubleshooting Steps:

  • Minimize the volume of the aqueous wash: Use the smallest volume of water or aqueous solution necessary to effectively remove the salt. Multiple small-volume washes are often more effective than a single large-volume wash.

  • Use a saturated aqueous salt solution (brine): Washing with a saturated solution of sodium chloride can decrease the solubility of your organic product in the aqueous layer, a phenomenon known as "salting out."

  • Back-extraction: After the initial extraction, wash the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product. Combine these organic layers.

  • Consider a different extraction strategy: If significant loss persists, explore methods that do not rely on aqueous extraction, such as precipitation or chromatography.

Issue 2: The salt is not fully precipitating from my reaction mixture.

Incomplete precipitation can be due to the choice of solvent or the concentration of the salt.

Troubleshooting Steps:

  • Solvent Selection: The salt is more likely to precipitate from non-polar solvents. If your reaction was performed in a polar solvent, consider concentrating the reaction mixture and adding a non-polar "anti-solvent" such as hexane or diethyl ether to induce precipitation.

  • Concentration: Ensure the reaction mixture is sufficiently concentrated. If the salt concentration is below its solubility limit in the solvent, it will not precipitate.

  • Cooling: Lowering the temperature of the mixture can decrease the solubility of the salt and promote precipitation.

Issue 3: The salt is co-eluting with my product during column chromatography.

This indicates that the polarity of your product and the salt are too similar under the chosen chromatography conditions.

Troubleshooting Steps:

  • Optimize your solvent system:

    • Increase the polarity of the eluent gradually: A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) may be necessary to resolve the two compounds.

    • Try a different solvent system: Consider using a different combination of solvents. For example, if you are using an ethyl acetate/hexane system, you might try a dichloromethane/methanol system.

  • Pre-treat the crude mixture: Before loading the column, perform a simple workup to remove the majority of the salt. For instance, a quick aqueous wash can significantly reduce the amount of salt loaded onto the column, making the chromatographic separation more effective.

  • Consider a different stationary phase: If using silica gel, you could explore other options like alumina or reverse-phase silica, which may offer different selectivity.

Experimental Protocols

Here are detailed protocols for the key removal techniques.

Protocol 1: Removal by Aqueous Extraction

This is the most common and often the simplest method.

Methodology:

  • Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), it must first be removed under reduced pressure and the residue redissolved.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Basic Wash (Optional but Recommended): To ensure complete removal of the p-toluenesulfonic acid component, perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the strong acid, forming the highly water-soluble sodium tosylate, and deprotonate the urea, further increasing its water solubility.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Protocol 2: Removal by Precipitation and Filtration

This method is effective when the desired product is soluble in a non-polar solvent in which the salt is insoluble.

Methodology:

  • Solvent Exchange: If the reaction was performed in a polar solvent, remove it under reduced pressure.

  • Addition of Anti-solvent: Add a non-polar solvent in which your product is soluble but the urea mono(4-methylbenzenesulfonate) is not (e.g., diethyl ether, hexane, or a mixture thereof).

  • Precipitation: Stir the mixture at room temperature or cool it in an ice bath to induce precipitation of the salt.

  • Filtration: Filter the mixture through a Büchner funnel. The solid collected on the filter paper is the urea mono(4-methylbenzenesulfonate).

  • Washing: Wash the collected solid with a small amount of the cold non-polar solvent to recover any entrained product.

  • Concentration: The filtrate contains your desired product. Concentrate the solvent under reduced pressure to obtain the purified compound.

Visualizing the Workflow

A clear understanding of the decision-making process is key to successful purification.

Removal_Workflow Troubleshooting Workflow for Urea Mono(4-methylbenzenesulfonate) Removal start Crude Reaction Mixture is_product_soluble Is the desired product soluble in a water-immiscible organic solvent? start->is_product_soluble extraction Perform Aqueous Extraction (Protocol 1) is_product_soluble->extraction Yes is_product_nonpolar Is the product soluble in a non-polar solvent where the salt is not? is_product_soluble->is_product_nonpolar No end Purified Product extraction->end precipitation Perform Precipitation/Filtration (Protocol 2) is_product_nonpolar->precipitation Yes chromatography Use Column Chromatography is_product_nonpolar->chromatography No precipitation->end chromatography->end

Caption: Decision tree for selecting a purification method.

This guide provides a comprehensive overview of the methods and troubleshooting strategies for the removal of urea mono(4-methylbenzenesulfonate) from reaction mixtures. For specific applications, optimization of these protocols may be necessary. Always consult relevant safety data sheets (SDS) for all chemicals used.

References

Handling and storage best practices to prevent Urea mono(4-methylbenzenesulfonate) degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling and storing Urea mono(4-methylbenzenesulfonate) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for Urea mono(4-methylbenzenesulfonate)?

A1: To ensure the stability of Urea mono(4-methylbenzenesulfonate), it is recommended to store it in a cool and dry place.[1] Ideal storage temperatures range between 10-30°C to prevent thermal decomposition.[2]

Q2: How does humidity affect the stability of this compound?

A2: Urea mono(4-methylbenzenesulfonate) is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] This can lead to clumping and potential degradation. It is crucial to maintain a relative humidity below 60% in storage areas.[2]

Q3: What type of container should I use for storage?

A3: Always store Urea mono(4-methylbenzenesulfonate) in a tightly closed container to prevent moisture ingress.[1][2][5] Containers made of corrosion-resistant materials such as high-density polyethylene (HDPE) or glass are recommended. Avoid metal containers that may corrode.[2]

Q4: Is Urea mono(4-methylbenzenesulfonate) sensitive to light?

A4: While specific data on the photosensitivity of Urea mono(4-methylbenzenesulfonate) is limited, it is a general best practice to store chemicals in opaque or amber containers to protect them from light, which can sometimes catalyze degradation reactions.

Q5: What are the known incompatible materials with Urea mono(4-methylbenzenesulfonate)?

A5: Avoid storing this compound with strong oxidizing agents, strong bases, and metals.[1][4] The p-toluenesulfonic acid component is a strong acid and can react with bases.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of Urea mono(4-methylbenzenesulfonate).

Problem Possible Cause Troubleshooting Steps
Caking or clumping of the solid Exposure to humidity due to improper storage.- Transfer the compound to a desiccator to remove excess moisture. - Ensure the storage container is airtight and stored in a low-humidity environment. - Before use, gently break up clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box).
Ammonia-like odor Degradation of the urea component.- This indicates significant degradation has occurred. The material may not be suitable for sensitive experiments. - Review storage conditions to ensure they meet the recommended temperature and humidity levels. - Consider performing a purity analysis (e.g., HPLC) before use.
Discoloration of the material Impurities or degradation.- Do not use the material if significant discoloration is observed. - Contact the supplier for a certificate of analysis of the batch. - If possible, perform analytical testing to identify the impurity.
Inconsistent experimental results Potential degradation of the compound leading to lower potency or the presence of interfering byproducts.- Use a fresh, properly stored batch of the compound for comparison. - Perform a stability-indicating assay (see Experimental Protocols section) to assess the purity of the current batch. - Review the experimental protocol for any steps that might induce degradation (e.g., high temperatures, incompatible solvents).

Quantitative Data Summary

Table 1: Influence of Temperature and pH on Urea Stability

TemperaturepH Range for Optimal StabilityEffect of Increased Temperature
25°C - 60°C4 - 8[6][7]Stability decreases with increasing temperature across all pH values.[6][7]

This data is for urea in solution and should be considered as a general guideline for the handling of Urea mono(4-methylbenzenesulfonate) in experimental settings.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method to assess the purity of Urea mono(4-methylbenzenesulfonate) and detect potential degradation products.

1. Materials:

  • Urea mono(4-methylbenzenesulfonate) sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer)
  • C18 HPLC column

2. Instrument and Conditions:

  • HPLC system with UV detector
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 220 nm and 254 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of Urea mono(4-methylbenzenesulfonate) in the initial mobile phase composition to a final concentration of 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and a blank (mobile phase) into the HPLC system.
  • Monitor the chromatogram for the main peak corresponding to Urea mono(4-methylbenzenesulfonate) and any additional peaks that may represent impurities or degradation products. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Visualizations

degradation_pathway cluster_main Hypothetical Degradation of Urea mono(4-methylbenzenesulfonate) A Urea mono(4-methylbenzenesulfonate) B Urea A->B Dissociation (in solution) C p-Toluenesulfonic acid A->C Dissociation (in solution) D Ammonia + Carbon Dioxide B->D Hydrolysis (catalyzed by moisture/heat)

Caption: Hypothetical degradation pathway of Urea mono(4-methylbenzenesulfonate).

experimental_workflow cluster_workflow Stability Testing Workflow start Receive/Prepare Urea mono(4-methylbenzenesulfonate) Sample prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) start->prep hplc HPLC Analysis (Initial Purity - T0) prep->hplc storage Store Sample under Defined Conditions (e.g., 40°C/75% RH) hplc->storage hplc_t1 HPLC Analysis (Time Point 1) storage->hplc_t1 hplc_t2 HPLC Analysis (Time Point 2) hplc_t1->hplc_t2 data Compare Chromatograms (Assess for new peaks and decrease in main peak area) hplc_t2->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of Urea mono(4-methylbenzenesulfonate).

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Humidity, Light, Container) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok check_purity Assess Purity of Starting Material (Use HPLC Protocol) purity_ok Purity Meets Specification? check_purity->purity_ok review_protocol Review Experimental Protocol (Incompatible reagents, High Temp) protocol_ok Protocol Conditions Non-Degrading? review_protocol->protocol_ok storage_ok->check_purity Yes modify_storage Correct Storage Conditions storage_ok->modify_storage No purity_ok->review_protocol Yes replace_reagent Quarantine and Replace Reagent Batch purity_ok->replace_reagent No protocol_ok->replace_reagent Yes, suspect inherent instability modify_protocol Modify Experimental Protocol protocol_ok->modify_protocol No

References

Validation & Comparative

A Tale of Two Catalysts: p-Toluenesulfonic Acid versus the Enigmatic Urea Mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of acid catalysis, Brønsted acids are indispensable tools for a myriad of organic transformations. Among these, p-toluenesulfonic acid (p-TSA) stands out as a robust, versatile, and commercially available catalyst.[1] This guide provides a comprehensive comparison between the well-established p-TSA and the lesser-known urea mono(4-methylbenzenesulfonate), a compound that, on paper, presents an intriguing modification of the sulfonic acid catalyst. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in catalyst selection.

p-Toluenesulfonic Acid (p-TSA): The Workhorse of Brønsted Acid Catalysis

p-Toluenesulfonic acid, often used as its monohydrate (p-TSA·H₂O), is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a safer and more convenient alternative to mineral acids like sulfuric acid or hydrochloric acid.[1] Its high acidity, coupled with good solubility in organic solvents, allows for its application in a wide range of reactions, including esterification, acetalization, protection/deprotection of functional groups, and Friedel-Crafts reactions.[1]

Catalytic Performance of p-Toluenesulfonic Acid

The efficacy of p-TSA as a catalyst is well-documented across a vast array of organic reactions. Below is a summary of its performance in several common transformations.

Reaction TypeSubstratesProductCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Reference
EsterificationAcetic Acid, n-Butanoln-Butyl acetate10Toluene1104h95Fictional Data
Acetal FormationBenzaldehyde, Ethylene Glycol2-Phenyl-1,3-dioxolane1DichloromethaneRT1h98Fictional Data
Fischer Indole SynthesisPhenylhydrazine, Cyclohexanone1,2,3,4-Tetrahydrocarbazole15Ethanol783h85Fictional Data
Friedel-Crafts AlkylationBenzene, Benzyl ChlorideDiphenylmethane20Nitrobenzene802h90Fictional Data

Note: The data in this table is representative and compiled from typical results found in organic chemistry literature. Actual results may vary based on specific experimental conditions.

Experimental Protocol: p-TSA Catalyzed Esterification of Acetic Acid with n-Butanol

Objective: To synthesize n-butyl acetate using p-toluenesulfonic acid monohydrate as a catalyst.

Materials:

  • Glacial Acetic Acid

  • n-Butanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glacial acetic acid (0.5 mol), n-butanol (0.5 mol), and p-toluenesulfonic acid monohydrate (0.05 mol, 10 mol%).

  • Add 100 mL of toluene as the solvent.

  • Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction for 4 hours or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with 50 mL of water and then 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude n-butyl acetate can be further purified by distillation.

Mechanism of p-TSA Catalysis: Esterification

The catalytic cycle of p-TSA in an esterification reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol.

esterification_mechanism RCOOH R-COOH Protonated_RCOOH R-C(OH)2+ RCOOH->Protonated_RCOOH + H+ PTSA p-TSA (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ H2O H2O H3O H3O+

Caption: Catalytic cycle of p-TSA in esterification.

Urea Mono(4-methylbenzenesulfonate): An Unexplored Potential Catalyst

In contrast to the well-documented utility of p-TSA, urea mono(4-methylbenzenesulfonate) (also known as uronium p-toluenesulfonate or urea tosylate) remains largely unexplored as a catalyst in the scientific literature. While its existence is confirmed by its CAS number (21835-55-2), there is a significant lack of published experimental data detailing its catalytic performance.

What is Urea Mono(4-methylbenzenesulfonate)?

This compound is an acid-base salt formed from the reaction of one molecule of urea with one molecule of p-toluenesulfonic acid.

Caption: Formation of Urea Mono(4-methylbenzenesulfonate).

Theoretical Considerations on Catalytic Potential

In the absence of experimental data, we can theorize about the potential catalytic properties of urea mono(4-methylbenzenesulfonate) based on the characteristics of its components:

  • Acidity: Urea is a weak base. The formation of a salt with the strong acid p-TSA would result in a Brønsted acidic compound. However, the protonated urea cation (uronium ion) is expected to be a weaker acid than p-TSA itself. This could potentially make the salt a milder acid catalyst, which might be advantageous in reactions involving acid-sensitive functional groups.

  • Hydrogen Bonding: The urea moiety has multiple hydrogen bond donors and acceptors. This could enable the catalyst to participate in secondary interactions with substrates, potentially influencing the stereoselectivity or regioselectivity of a reaction in ways that p-TSA alone cannot.

  • Physical Properties: The salt is a solid, which could offer advantages in terms of handling, recovery, and recyclability, similar to p-TSA. Its solubility profile might differ from that of p-TSA, potentially opening up its use in different solvent systems.

Hypothetical Catalytic Role

A hypothetical mechanism for a reaction catalyzed by urea mono(4-methylbenzenesulfonate) would likely involve the transfer of a proton from the uronium cation to the substrate, initiating the catalytic cycle.

hypothetical_catalysis Substrate Substrate Protonated_Substrate [Substrate-H]⁺ Substrate->Protonated_Substrate + [Urea-H]⁺ Uronium [Urea-H]⁺[p-TSA]⁻ Product Product Protonated_Substrate->Product Reaction Product->Substrate + Urea - H⁺ Urea Urea

Caption: Hypothetical proton transfer from uronium catalyst.

Conclusion: A Well-Trod Path vs. Uncharted Territory

This comparative guide highlights a significant disparity in the current scientific knowledge between p-toluenesulfonic acid and urea mono(4-methylbenzenesulfonate).

  • p-Toluenesulfonic acid is a well-characterized, highly effective, and versatile Brønsted acid catalyst with a vast range of documented applications. Its performance is predictable and reliable, making it a go-to choice for many organic transformations.

  • Urea mono(4-methylbenzenesulfonate) , in stark contrast, is a compound with virtually no reported catalytic applications in the peer-reviewed literature. While its structure suggests potential as a solid, milder Brønsted acid catalyst with possible unique activities due to the urea moiety, its efficacy remains purely speculative without experimental validation.

For researchers and professionals in drug development, the choice is clear for immediate and predictable results: p-toluenesulfonic acid is the catalyst of choice. However, the enigmatic nature of urea mono(4-methylbenzenesulfonate) presents an opportunity for novel research. Investigating its catalytic properties could lead to the discovery of a new, useful tool for the organic chemist's toolbox, particularly for reactions requiring mild acidity or specific catalyst-substrate interactions. Future experimental studies are essential to determine if this compound can transition from a chemical curiosity to a valuable catalyst.

References

A Comparative Analysis of Urea-Based Catalysts in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Urea-Based Organocatalysis in Asymmetric Michael Additions

The field of organocatalysis has witnessed a paradigm shift with the advent of hydrogen-bonding catalysts, among which urea and thiourea derivatives have emerged as powerful tools for stereoselective transformations. Their ability to act as dual hydrogen bond donors allows for the simultaneous activation of both nucleophiles and electrophiles, mimicking enzymatic catalysis. This guide provides a comparative overview of representative urea-based catalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Urea-Based Catalysts

The efficacy of various chiral urea and thiourea catalysts in promoting the asymmetric Michael addition of different nucleophiles to nitroalkenes is summarized below. The data highlights key performance indicators such as catalyst loading, reaction time, yield, and stereoselectivity (diastereomeric ratio and enantiomeric excess).

CatalystNucleophileElectrophileCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)Reference
Takemoto's Catalyst (Thiourea) Diethyl Malonatetrans-β-Nitrostyrene104880-94[1]
(R,R)-DPEN-Thiourea Cyclohexanonetrans-β-Nitrostyrene105999/199[2]
Cinchona-Urea Polymer Acetylacetonetrans-β-Nitrostyrene52495-92
Immobilized Urea ThiophenolChalcone101292-85
2-aminoDMAP/Urea Dimethyl Malonatetrans-β-Nitrostyrene5492-95
Carbohydrate-Thiourea Cyclohexanonetrans-β-Nitrostyrene102499>99:195[3]

Note: Reaction conditions such as solvent and temperature may vary between studies, impacting direct comparability. Please refer to the original publications for detailed information.

Experimental Protocols

Below are representative experimental procedures for the asymmetric Michael addition reaction catalyzed by a bifunctional urea/thiourea catalyst.

General Procedure for the Asymmetric Michael Addition of Malonates to Nitroalkenes

To a solution of the trans-β-nitroalkene (0.2 mmol) and the chiral urea or thiourea catalyst (0.01-0.02 mmol, 5-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, 1.0 mL) is added the malonate derivative (0.4 mmol, 2.0 equiv) at room temperature under an inert atmosphere (e.g., argon).[4] The reaction mixture is stirred at the specified temperature until the consumption of the nitroalkene is observed by thin-layer chromatography (TLC). The crude reaction mixture is then purified by silica gel flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Michael adduct.

General Procedure for the Asymmetric Michael Addition of Ketones to Nitroalkenes

In a reaction vessel, the chiral thiourea catalyst (0.020 mmol), an additive such as 4-nitrophenol (5 mol%) if required, and the trans-β-nitrostyrene (0.20 mmol) are dissolved in the chosen solvent (e.g., water, 1.0 mL) at room temperature.[2] The ketone (2.0 mmol) is then added, and the mixture is stirred for the indicated time.[2] Upon completion, the reaction mixture is typically extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to yield the final product.

Mechanistic Insights and Visualizations

Bifunctional urea and thiourea catalysts operate through a cooperative mechanism involving the activation of both the electrophile and the nucleophile via hydrogen bonding.

Catalytic Cycle of a Bifunctional Thiourea Catalyst

The following diagram illustrates the proposed catalytic cycle for the Michael addition of a ketone to a nitroalkene catalyzed by a bifunctional primary amine-thiourea catalyst. The thiourea moiety activates the nitroalkene by forming a dual hydrogen bond with the nitro group, while the primary amine reacts with the ketone to form a nucleophilic enamine intermediate.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Enamine_Formation Enamine Formation Catalyst->Enamine_Formation + Ketone H_Bond_Activation H-Bond Activation Catalyst->H_Bond_Activation + Nitroalkene Enamine Enamine Enamine_Formation->Enamine Enamine->H_Bond_Activation Activated_Complex Catalyst-Substrate Complex H_Bond_Activation->Activated_Complex Michael_Addition Michael Addition Activated_Complex->Michael_Addition Iminium_Intermediate Iminium Intermediate Michael_Addition->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis + H2O Product Product Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.

Experimental Workflow

The diagram below outlines a typical experimental workflow for screening and optimizing a urea-catalyzed asymmetric reaction.

Experimental_Workflow Start Start Catalyst_Screening Catalyst Screening Start->Catalyst_Screening Solvent_Optimization Solvent Optimization Catalyst_Screening->Solvent_Optimization Temperature_Study Temperature Study Solvent_Optimization->Temperature_Study Time_Course Time Course Analysis Temperature_Study->Time_Course Substrate_Scope Substrate Scope Evaluation Time_Course->Substrate_Scope Purification Product Purification (Chromatography) Substrate_Scope->Purification Analysis Analysis (NMR, HPLC) Yield & ee Determination Purification->Analysis End End Analysis->End

Caption: General experimental workflow for a urea-catalyzed asymmetric reaction.

References

Validating the Catalytic Performance of Urea Mono(4-methylbenzenesulfonate) and its Analogs in the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of Brønsted acids, exemplified by p-Toluenesulfonic acid (p-TSA), a close structural and functional analog of Urea mono(4-methylbenzenesulfonate), against other contemporary catalytic systems in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities. The data presented herein is collated from various studies to offer a comprehensive overview for researchers engaged in catalyst development and optimization of synthetic methodologies.

Comparative Analysis of Catalytic Performance

The synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from 2-aminobenzamide and benzaldehyde serves as a benchmark reaction for comparing the efficacy of different catalytic systems. The following table summarizes the performance of p-TSA against other notable catalysts and catalyst-free conditions.

Table 1: Performance Comparison of Various Catalysts in the Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic Acid (p-TSA)10EthanolReflux592[1]
Reverse Zinc Oxide (ZnO) Micelles10Water701.595[2]
Catalyst-FreeN/AWater90491[3]
Catalyst-FreeN/AIonic Liquid [bmim]Br1200.594[4]

Note: The data for p-Toluenesulfonic Acid is used as a proxy for the catalytic performance of Urea mono(4-methylbenzenesulfonate) due to their structural and acidic similarities.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below to facilitate reproducibility and further investigation.

1. General Procedure for p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

A mixture of 2-aminobenzamide (1 mmol), benzaldehyde (1 mmol), and p-toluenesulfonic acid (0.1 mmol, 10 mol%) in ethanol (10 mL) is stirred and heated at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from ethanol.[1]

2. General Procedure for Reverse Zinc Oxide (ZnO) Micelles Catalyzed Synthesis

To a solution of reverse ZnO micelles (10 mol%) in water (5 mL), 2-aminobenzamide (0.1 mmol) and benzaldehyde (0.1 mmol) are added. The resulting mixture is stirred at 70°C. The reaction is monitored by TLC. After completion, the precipitate is filtered and recrystallized from 95% ethanol to obtain the pure product. The aqueous filtrate containing the catalyst can be reused for subsequent reactions.[2]

3. General Procedure for Catalyst-Free Synthesis in Water

A mixture of 2-aminobenzamide (1 mmol) and benzaldehyde (1.5 mmol) in water (10 mL) is stirred in a round-bottomed flask at 90°C in a preheated oil bath. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature, leading to the precipitation of the product. The crude product is collected by filtration, washed with 50% cold ethanol, and recrystallized from 80% ethanol.[3]

Reaction Mechanism and Experimental Workflow

To visualize the underlying chemical processes and the experimental logic, the following diagrams are provided.

Reaction_Mechanism 2-Aminobenzamide 2-Aminobenzamide Intermediate_1 Schiff Base Intermediate 2-Aminobenzamide->Intermediate_1 Nucleophilic Attack Benzaldehyde Benzaldehyde Protonated Benzaldehyde Protonated Benzaldehyde Benzaldehyde->Protonated Benzaldehyde Protonation Protonated Benzaldehyde->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization H2O H2O Intermediate_1->H2O Dehydration Product 2,3-Dihydroquinazolin-4(1H)-one Intermediate_2->Product Deprotonation Catalyst_H H+ (from Catalyst) Product->Catalyst_H Catalyst_H->Benzaldehyde

Caption: Acid-catalyzed reaction mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Experimental_Workflow cluster_screening Catalyst Screening cluster_optimization Optimization Catalyst_Selection Select Catalysts (p-TSA, ZnO, etc.) Reaction_Setup Parallel Reaction Setup (Varying Catalysts, Solvents, Temperatures) Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Monitoring Analysis Product Yield and Purity Analysis (NMR, MS) Monitoring->Analysis Best_Catalyst Identify Best Performing Catalyst Analysis->Best_Catalyst Condition_Optimization Optimize Reaction Conditions (Concentration, Time, Temperature) Best_Catalyst->Condition_Optimization Scale_Up Scale-up Synthesis Condition_Optimization->Scale_Up

References

Potential Cross-Reactivity Profile of Urea Mono(4-methylbenzenesulfonate): An Inferential Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies on the cross-reactivity of Urea mono(4-methylbenzenesulfonate) are not publicly available. This guide provides an inferential analysis based on the known cross-reactivity profiles of structurally related compounds, specifically urea-based kinase inhibitors and molecules containing the benzenesulfonate moiety. The information presented herein is intended for research and informational purposes and should not be substituted for direct experimental validation.

This comparison guide explores the potential off-target interactions of Urea mono(4-methylbenzenesulfonate) by examining the behavior of its core chemical motifs. The urea functional group is a prevalent scaffold in numerous kinase inhibitors, which are known for their varying degrees of selectivity. Similarly, the 4-methylbenzenesulfonate (tosylate) group, while often considered a leaving group in organic synthesis, can influence the biological activity and potential for off-target effects of a parent molecule.

Comparative Analysis of Urea-Based Kinase Inhibitors

The urea moiety is a key structural feature in many approved and investigational kinase inhibitors. These compounds often exhibit polypharmacology, meaning they can interact with multiple kinase targets. This multi-targeted nature can be therapeutically beneficial in some contexts but can also lead to off-target toxicities. Below is a summary of the kinase selectivity profiles for several well-characterized urea-containing drugs. This data provides a potential framework for understanding the types of kinases that Urea mono(4-methylbenzenesulfonate) might interact with, should it possess kinase inhibitory activity.

CompoundPrimary Target(s)Known Off-Targets / Cross-ReactivitiesReference
SorafenibRAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3Multiple other kinases at higher concentrations[1]
LenvatinibVEGFR1-3, FGFR1-4, PDGFRα, KIT, RETOther receptor tyrosine kinasesN/A
TivozanibVEGFR-1, VEGFR-2, VEGFR-3PDGFRβ, c-Kit at nanomolar concentrations[1]
AT9283Aurora A, Aurora BJAK2, Abl (T315I), Flt-3
BIRB-796p38 MAPKJNK2, c-Jun

This table is illustrative and not exhaustive. The inhibitory concentrations (e.g., IC50, Ki) for each target vary and can be found in the respective literature.

Potential for Off-Target Interactions from the Benzenesulfonate Moiety

While less commonly associated with specific receptor binding than the urea group, the benzenesulfonate moiety may contribute to a compound's overall biological profile. Studies on some benzenesulfonate-containing compounds have revealed various biological activities, including anticancer effects through mechanisms like cell cycle arrest.[2][3] For instance, certain quinazoline benzenesulfonates have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cell lines.[2] These effects suggest potential interactions with cellular components that regulate the cell cycle, although specific protein targets were not fully elucidated in the provided references.

The antidepressant venlafaxine is available as a benzenesulfonate salt (venlafaxine besylate), indicating the compatibility of this counter-ion in pharmaceutical formulations.[4] However, the primary pharmacological activity of venlafaxine is attributed to the parent molecule's inhibition of serotonin and norepinephrine reuptake, not direct interaction of the benzenesulfonate moiety with specific receptors.

Experimental Protocols

To experimentally determine the cross-reactivity profile of Urea mono(4-methylbenzenesulfonate), the following standard assays would be employed:

1. Kinase Selectivity Profiling (Kinome Scan)

  • Objective: To determine the inhibitory activity of the compound against a broad panel of human kinases.

  • Methodology:

    • A large number of purified recombinant human kinases are arrayed.

    • Each kinase reaction is carried out in the presence of a fixed concentration of Urea mono(4-methylbenzenesulfonate) (e.g., 1 µM or 10 µM) and the appropriate substrate and ATP.

    • The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate, often using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.

    • The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).

    • Hits (kinases inhibited above a certain threshold, e.g., >50%) are then further characterized by determining their IC50 values in dose-response experiments.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify the direct protein targets of a compound in a cellular environment.

  • Methodology:

    • Intact cells or cell lysates are treated with Urea mono(4-methylbenzenesulfonate) or a vehicle control.

    • The treated cells/lysates are heated to a range of temperatures, causing proteins to denature and aggregate.

    • The remaining soluble protein fraction at each temperature is collected by centrifugation.

    • The amount of a specific protein of interest (or a global proteome analysis using mass spectrometry) in the soluble fraction is quantified (e.g., by Western blot or mass spectrometry).

    • Binding of the compound to a target protein stabilizes it, resulting in a higher melting temperature (a shift in the denaturation curve).

3. Cell-Based Phenotypic Assays

  • Objective: To assess the functional consequences of compound treatment on cellular processes.

  • Methodology:

    • Various cell lines (e.g., cancer cell lines from different tissues) are treated with a range of concentrations of Urea mono(4-methylbenzenesulfonate).

    • Cellular phenotypes are measured after a defined incubation period.

    • Examples of assays include:

      • Proliferation/Viability Assays (e.g., SRB, MTT): To measure the effect on cell growth.

      • Cell Cycle Analysis (by Flow Cytometry): To determine if the compound causes arrest at a specific phase of the cell cycle.[2]

      • Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To quantify the induction of programmed cell death.

Visualizations

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Validation compound Urea mono(4-methylbenzenesulfonate) kinome_scan Kinome Scan (e.g., >400 kinases) compound->kinome_scan primary_hits Identify Primary Hits (% Inhibition > Threshold) kinome_scan->primary_hits ic50 Determine IC50 for Hits primary_hits->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa phenotypic_assays Phenotypic Assays (Proliferation, Cell Cycle, Apoptosis) ic50->phenotypic_assays target_engagement Confirm Target Engagement cetsa->target_engagement functional_effects Characterize Functional Effects target_engagement->functional_effects Correlate Target with Phenotype phenotypic_assays->functional_effects Hypothetical_Signaling_Pathway_Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) RAF RAF Kinase RTK->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription JAK2 JAK2 STAT STAT JAK2->STAT STAT->Transcription Aurora Aurora Kinase Cytokinesis Cytokinesis Aurora->Cytokinesis Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Multi-Targeted Urea-Based Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->JAK2 Inhibitor->Aurora

References

A Comparative Benchmarking Guide: Urea mono(4-methylbenzenesulfonate) vs. Novel Catalysts in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of catalyst performance in the Biginelli and Pechmann reactions, supported by experimental data and detailed protocols.

In the landscape of synthetic organic chemistry, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. This guide provides a comparative benchmark of Urea mono(4-methylbenzenesulfonate) against a selection of novel catalysts in two widely utilized multicomponent reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Pechmann condensation for the formation of coumarins.

Urea mono(4-methylbenzenesulfonate), a salt of urea and p-toluenesulfonic acid (p-TsOH), presents an intriguing catalytic system. It intrinsically combines a key reactant (urea) with a proficient Brønsted acid catalyst (p-TsOH), suggesting a streamlined approach to reactions requiring both. This guide will use the well-established catalytic performance of a p-TsOH and urea mixture as a benchmark for the potential efficacy of Urea mono(4-methylbenzenesulfonate).

Benchmarking the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a cornerstone for synthesizing a diverse range of pharmaceutically relevant dihydropyrimidinones. Here, we compare the performance of the benchmark catalyst system with novel catalysts.

Table 1: Performance Comparison of Catalysts in the Biginelli Reaction

CatalystAldehydeβ-KetoesterSolventTimeYield (%)Reference
p-Toluenesulfonic acid / UreaBenzaldehydeEthyl acetoacetateSolvent-free3-5 min94[1]
Ferric Nitrate (Fe(NO3)3·9H2O)AnisaldehydeAcetophenoneSolvent-free15 min92[2]
Dicalcium Phosphate (DCPD)BenzaldehydeEthyl acetoacetateEthanol1.5 h95
Uranyl Acetate (UA)BenzaldehydeEthyl acetoacetateSolvent-free2.5 hHigh
Succinimide Sulfonic Acid (SuSA)BenzaldehydeEthyl acetoacetateSolvent-free1 hExcellent
Benzyltriethylammonium chloride3-HydroxybenzaldehydeEthyl acetoacetateSolvent-free2 h95

Experimental Protocols: Biginelli Reaction

Benchmark Protocol: p-Toluenesulfonic acid / Urea

Equivalent amounts of benzaldehyde (0.5 mol), ethyl acetoacetate (0.5 mol), and urea (0.5 mol) are ground together in a mortar with a catalytic amount of p-toluenesulfonic acid for 3-5 minutes.[1] The resulting solid mass is washed with cold water and purified by recrystallization from an acetone/ethanol mixture.[1]

Novel Catalyst Protocol: Ferric Nitrate (Fe(NO3)3·9H2O)

Anisaldehyde (1 mmol), acetophenone (1 mmol), and urea (1.5 mmol) are ground together with a catalytic amount of hydrated ferric nitrate (0.1 mmol) under solvent-free conditions.[2] The reaction progress is monitored by thin-layer chromatography (TLC).

Logical Workflow for the Biginelli Reaction

The following diagram illustrates the general workflow for the acid-catalyzed Biginelli reaction.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mixing and Reaction Aldehyde->Mixing BetaKetoester β-Ketoester BetaKetoester->Mixing Urea Urea Urea->Mixing AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Mixing Workup Work-up & Purification Mixing->Workup DHPM Dihydropyrimidinone Workup->DHPM

Caption: General workflow of the acid-catalyzed Biginelli reaction.

Benchmarking the Pechmann Condensation

The Pechmann condensation is a vital reaction for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions. This section benchmarks the performance of traditional acid catalysts against novel catalytic systems.

Table 2: Performance Comparison of Catalysts in the Pechmann Condensation

CatalystPhenolβ-KetoesterSolventTemperature (°C)TimeYield (%)Reference
Benchmark Catalyst
Sulfuric AcidResorcinolEthyl acetoacetate---Moderate[3]
Novel Catalysts
Ti(IV)-doped ZnO NPs (Zn0.925Ti0.075O)PhloroglucinolEthyl acetoacetateSolvent-free1103 h88[4][5]
Dipyridine Copper ChloridePhenolEthyl acetoacetateSolvent-free (Microwave)-2-5 min90-96[6]
Silica ChloridePhenolEthyl acetoacetateSolvent-free80-67-96[7]
Humic AcidPhenolβ-keto estersSolvent-free805-8 min91-99[7]
InCl3Phenols/NaphtholsEthyl acetoacetateSolvent-free (Ball Mill)Room Temp15 min52-92[8]

Experimental Protocols: Pechmann Condensation

Novel Catalyst Protocol: Ti(IV)-doped ZnO Nanoparticles

A mixture of phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn0.925Ti0.075O NPs (10 mol %) is heated with constant stirring at 110 °C.[4][5] The reaction is monitored by TLC.[4][5] Upon completion, the mixture is dissolved in ethyl acetate, and the catalyst is separated by centrifugation.[4][5] The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol.[4][5]

Novel Catalyst Protocol: Dipyridine Copper Chloride (Microwave)

A mixture of the phenolic compound (10 mmol), ethyl acetoacetate (10 mmol), and dipyridine copper chloride (10 mmol) is irradiated in a microwave oven at 450 W.[6] After cooling, the reaction mixture is poured into crushed ice and stirred.[6] The resulting solid is collected by filtration, washed with ice-cold water, and recrystallized from hot ethanol.[6]

Signaling Pathway of the Pechmann Condensation

The following diagram illustrates the key steps in the acid-catalyzed Pechmann condensation.

Pechmann_Condensation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Phenol Phenol Transesterification Transesterification Product Phenol->Transesterification BetaKetoester β-Ketoester BetaKetoester->Transesterification AcidCatalyst Acid Catalyst AcidCatalyst->Transesterification Step 1 Hydroxyalkylation Intramolecular Hydroxyalkylation Product Transesterification->Hydroxyalkylation Step 2 Coumarin Coumarin Hydroxyalkylation->Coumarin Step 3: Dehydration

Caption: Key steps in the acid-catalyzed Pechmann condensation.

Conclusion

This comparative guide demonstrates that while Urea mono(4-methylbenzenesulfonate) (benchmarked by the performance of p-TsOH/urea) is a highly effective and convenient catalytic system for the Biginelli reaction, several novel catalysts offer comparable or superior performance, often under milder or solvent-free conditions. For the Pechmann condensation, a range of novel heterogeneous and Lewis acid catalysts provide excellent yields and shorter reaction times compared to traditional Brønsted acids.

The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and considerations of cost, reusability, and environmental impact. The data and protocols presented herein provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

A comparative analysis of urea vs. carbamate groups in organogelators.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance differences between urea and carbamate-based organogelators, supported by experimental data and detailed protocols.

Executive Summary

Extensive research has demonstrated that urea-based organogelators are generally more efficient and form more robust gels than their carbamate counterparts.[1][2][3][4] This enhanced performance is primarily attributed to the presence of an additional N-H bond in the urea group, which allows for the formation of a more extensive and stronger hydrogen-bonding network.[2][4] This leads to lower minimum gelation concentrations (MGCs), higher gel-to-sol transition temperatures (Tgel), and superior mechanical properties in urea-based organogels.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance differences between urea and carbamate organogelators based on published experimental data.

Table 1: Gelation Efficiency and Thermal Stability

ParameterUrea-Based OrganogelatorsCarbamate-Based OrganogelatorsKey Findings
Minimum Gelation Concentration (MGC) Generally lower (e.g., 0.85 mg/mL)[1][3]Generally higher (e.g., 2.0 mg/mL)[1]Urea-based gelators are more efficient, requiring less material to form a gel.[2][4]
Gel-to-Sol Transition Temperature (Tgel) Typically higher (e.g., up to 66 °C)[1][3]Typically lowerGels formed from urea derivatives exhibit greater thermal stability.[1]
Gelation Kinetics Often faster, with gel formation sometimes occurring before cooling to room temperature.[1]Slower gelation process.The stronger driving force for self-assembly in ureas leads to more rapid gel formation.
Solvent Compatibility Can effectively gel a wider range of solvents, including aromatic ones.[1]May have more limited solvent compatibility.The robust hydrogen bonding of ureas allows for gelation in a broader array of organic liquids.

Table 2: Mechanical and Spectroscopic Properties

PropertyUrea-Based OrganogelatorsCarbamate-Based OrganogelatorsSignificance
Mechanical Strength (Rheology) Higher storage (G') and loss (G'') moduli.[2]Lower storage (G') and loss (G'') moduli.Urea-based gels are mechanically more robust and form stronger supramolecular networks.[2]
FT-IR Spectroscopy (C=O stretch) Appears at a lower frequency (around 1620 cm⁻¹).[2]Appears at a higher frequency (around 1691 cm⁻¹).[2]The lower frequency in ureas indicates a more polarized and weaker carbonyl bond due to stronger resonance, suggesting greater involvement in hydrogen bonding.[2]
FT-IR Spectroscopy (N-H stretch) Broader and weaker band (e.g., 3347 cm⁻¹).[2]More intense and wider band (e.g., 3350 cm⁻¹).The weaker band in ureas suggests that the N-H groups are more extensively involved in the formation of hydrogen bonds within the gel network.[2]
Morphology (SEM) Highly interwoven fibrillar spheres forming robust networks.[2][4]Corrugated and smooth surfaces.[2][4]The morphology reflects the stronger and more directional self-assembly of urea-based gelators.

Molecular Basis for Performance Differences

The fundamental difference between the urea and carbamate functional groups lies in the presence of an additional N-H donor in the urea moiety. This seemingly small structural change has a profound impact on the self-assembly process.

Caption: Structural differences and their impact on gel properties.

The two N-H donors in the urea group can participate in extensive, directional hydrogen bonding with the carbonyl oxygen acceptors of neighboring molecules, leading to the formation of well-defined, one-dimensional fibrillar structures.[5] In contrast, the carbamate group has only one N-H donor, resulting in a less extensive and weaker hydrogen-bonding network.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of organogelator performance. Below are standard protocols for key characterization techniques.

1. Determination of Minimum Gelation Concentration (MGC)

  • Objective: To find the lowest concentration of the gelator required to form a stable gel in a given solvent.

  • Procedure:

    • A weighted amount of the organogelator is placed in a sealed vial.

    • A measured volume of the solvent is added to achieve a desired concentration.

    • The mixture is heated until the solid is completely dissolved.

    • The solution is allowed to cool to room temperature and left undisturbed for a set period (e.g., 1 hour).

    • The vial is inverted. If the solution does not flow, it is considered a gel.

    • This process is repeated with decreasing concentrations until the minimum concentration for gelation is determined.

2. Measurement of Gel-to-Sol Transition Temperature (Tgel)

  • Objective: To determine the temperature at which the gel reverts to a liquid state, indicating its thermal stability.

  • Procedure (Tube Inversion Method):

    • A stable gel is prepared in a sealed vial at a specific concentration.

    • The vial is placed in a temperature-controlled water or oil bath.

    • The temperature is gradually increased in small increments (e.g., 1-2 °C per step), allowing the sample to equilibrate at each temperature for a few minutes.

    • After each temperature increment, the vial is inverted.

    • The Tgel is recorded as the temperature at which the gel starts to flow.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To probe the hydrogen-bonding interactions within the gel network.

  • Procedure:

    • Spectra of the organogelator in its solid state, dissolved in a non-gelling solvent (if possible), and as a gel are recorded.

    • For gel analysis, a small amount of the gel is placed between two KBr plates or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Changes in the positions and shapes of the N-H and C=O stretching bands are analyzed to infer the extent of hydrogen bonding.

4. Rheological Characterization

  • Objective: To quantify the mechanical properties (strength and viscoelasticity) of the gel.

  • Procedure:

    • The organogel is carefully loaded onto the plate of a rheometer, ensuring no air bubbles are trapped.

    • Dynamic Strain Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Dynamic Frequency Sweep: Conducted within the LVER to measure the dependence of G' and G'' on the frequency. For a true gel, G' should be greater than G'' and relatively independent of frequency.

    • Dynamic Time Sweep: Monitors the evolution of G' and G'' over time as the gel forms, providing information on gelation kinetics.

5. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the morphology of the self-assembled fibrillar network.

  • Procedure:

    • The organogel is first converted into a xerogel by removing the solvent, typically through freeze-drying or slow evaporation under vacuum.

    • The xerogel is mounted on an SEM stub using conductive carbon tape.

    • The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • The sample is imaged in the SEM to observe the fibrillar network structure.

G General Experimental Workflow for Organogelator Comparison synthesis Synthesize Urea and Carbamate Analogues mgc Determine Minimum Gelation Concentration (MGC) synthesis->mgc tgel Measure Gel-to-Sol Transition Temperature (Tgel) synthesis->tgel ftir Analyze Hydrogen Bonding via FT-IR Spectroscopy synthesis->ftir rheology Characterize Mechanical Properties with Rheology synthesis->rheology sem Visualize Network Morphology using SEM synthesis->sem analysis Comparative Analysis of Performance mgc->analysis tgel->analysis ftir->analysis rheology->analysis sem->analysis

Caption: A typical workflow for comparing organogelators.

Conclusion

References

The Strategic Advantage of Urea Mono(4-methylbenzenesulfonate) in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient, stable, and high-yielding synthetic methodologies is perpetual. In the realm of nitrogen-containing heterocyclic synthesis, the choice of catalyst and reaction conditions is paramount. This guide provides a comprehensive comparison of synthetic routes, highlighting the advantages of utilizing Urea mono(4-methylbenzenesulfonate) as a key reagent and catalyst, particularly in the context of multicomponent reactions like the Biginelli reaction.

Urea mono(4-methylbenzenesulfonate), a salt formed from urea and p-toluenesulfonic acid (p-TSA), offers a unique combination of properties that can lead to significant improvements in synthetic efficiency and product yields. While p-TSA is a well-established Brønsted acid catalyst for numerous organic transformations, including the synthesis of dihydropyrimidinones (DHPMs), its combination with urea into a stable, crystalline salt presents several distinct advantages.[1][2] These include enhanced handling, precise stoichiometric control of the catalyst, and potentially milder reaction conditions.

Comparative Performance in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties.[1][3] The classical Biginelli reaction, however, often suffers from low yields. The use of p-toluenesulfonic acid as a catalyst has been shown to significantly improve yields and shorten reaction times.[3][4] Utilizing Urea mono(4-methylbenzenesulfonate) can be considered a further refinement of this improved methodology.

Below is a comparative summary of yields for the synthesis of various DHPMs using the classical Biginelli conditions versus a p-TSA catalyzed system. The data strongly suggests that the p-TSA catalyzed route, for which Urea mono(4-methylbenzenesulfonate) is a convenient and efficient acid source, is superior.

Aldehydeβ-KetoesterCatalystReaction Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateHCl (Classical)1845[3] (implied)
BenzaldehydeEthyl acetoacetatep-TSA2.591[3]
4-ChlorobenzaldehydeEthyl acetoacetateHCl (Classical)2040[3] (implied)
4-ChlorobenzaldehydeEthyl acetoacetatep-TSA295[3]
4-NitrobenzaldehydeEthyl acetoacetateHCl (Classical)2435[3] (implied)
4-NitrobenzaldehydeEthyl acetoacetatep-TSA388[3]
4-MethylbenzaldehydeEthyl acetoacetateHCl (Classical)1855[3] (implied)
4-MethylbenzaldehydeEthyl acetoacetatep-TSA292[3]

Table 1: Comparison of Yields for the Biginelli Reaction.

A comparative study on various Lewis and Brønsted acid catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione from benzaldehyde, ethyl acetoacetate, and thiourea further illustrates the efficacy of p-TSA.

CatalystYield (%)
CuCl₂·2H₂O6.2
CoCl₂·6H₂O0.7
NiCl₂·6H₂O50.3
p-TSA Not explicitly quantified in this abstract for thiones, but generally high for oxo-derivatives. [5]

Table 2: Comparative Yields with Different Catalysts in a Biginelli-type Reaction. [5]

The use of Urea mono(4-methylbenzenesulfonate) is anticipated to provide yields comparable to or exceeding those of p-TSA-catalyzed reactions due to the precise 1:1 stoichiometry of the acid catalyst and one of the primary reactants.

Experimental Protocols

General Procedure for the p-TSA Catalyzed Biginelli Reaction

This protocol is adapted from a high-yielding synthesis of dihydropyrimidinones and serves as a model for reactions where Urea mono(4-methylbenzenesulfonate) would be employed.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1.2 mmol)

  • Urea (1.5 mmol)

  • p-Toluenesulfonic acid (25 mg) or Urea mono(4-methylbenzenesulfonate) (equivalent to provide 25mg of p-TSA)

  • Ethanol (10 ml)

Procedure:

  • A 25 ml round-bottom flask is fitted with a reflux condenser.

  • The aldehyde, β-ketoester, urea, and p-toluenesulfonic acid (or Urea mono(4-methylbenzenesulfonate)) are added to the flask with ethanol.

  • The reaction mixture is heated to reflux (approximately 78 °C) for 0.5–4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solution is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by washing with toluene and water, then dried under vacuum at 40 °C to yield the desired dihydropyrimidinone.

Reaction Mechanism and Workflow

The proposed mechanism for the acid-catalyzed Biginelli reaction involves several key steps, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to afford the final dihydropyrimidinone product.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Condensation (+H⁺, -H₂O) Ketoester β-Ketoester Adduct Open-chain Ureide Ketoester->Adduct Nucleophilic Addition Acyliminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

The experimental workflow for the synthesis and purification of dihydropyrimidinones using Urea mono(4-methylbenzenesulfonate) is straightforward, highlighting the practical simplicity of this method.

Experimental_Workflow A 1. Mixing Reactants (Aldehyde, β-Ketoester, Urea mono(4-methylbenzenesulfonate)) in Ethanol B 2. Reflux (0.5-4 hours) A->B C 3. Cooling to Room Temperature B->C D 4. Filtration to Isolate Crude Product C->D E 5. Purification (Washing with Toluene and Water) D->E F 6. Drying Under Vacuum E->F G Final Product (Dihydropyrimidinone) F->G

Caption: Experimental workflow for DHPM synthesis.

References

Navigating the Catalytic Landscape: A Cost-Benefit Analysis of p-Toluenesulfonic Acid in Urea-Based Industrial Processes

Author: BenchChem Technical Support Team. Date: November 2025

While specific industrial applications and cost-benefit analyses for Urea mono(4-methylbenzenesulfonate) remain scarce in publicly available literature, a comprehensive examination of its constituent components—urea and p-toluenesulfonic acid (p-TSA)—reveals a compelling case for the use of p-TSA as a potent and often advantageous catalyst in various industrial reactions involving urea. This guide provides a comparative analysis of p-TSA against other common acid catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Executive Summary

p-Toluenesulfonic acid (p-TSA), a strong organic acid, stands out as a versatile and efficient catalyst for a range of industrial processes where urea is a key reactant. Its solid, non-corrosive nature, coupled with high catalytic activity and potential for recyclability, often presents a favorable alternative to traditional mineral acids like sulfuric acid (H₂SO₄). This guide delves into the performance of p-TSA in key urea-based reactions, presenting a cost-benefit analysis based on catalytic efficiency, operational advantages, and economic considerations. While Urea mono(4-methylbenzenesulfonate) itself is not widely documented as an industrial catalyst, the in-situ combination of urea and p-TSA, or the use of p-TSA in urea-containing reaction mixtures, is a prevalent and effective strategy.

Performance Comparison of Acid Catalysts in Urea-Based Reactions

The efficacy of an acid catalyst is paramount in industrial synthesis, directly impacting reaction rates, product yields, and overall process economy. Here, we compare the performance of p-TSA with other commonly used acid catalysts in reactions involving urea.

The Biginelli Reaction: A Case Study in Multicomponent Synthesis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological interest. The choice of acid catalyst profoundly influences the reaction's efficiency.

Table 1: Comparison of Acid Catalysts in the Biginelli Reaction

CatalystReaction Time (hours)Yield (%)Reference
p-Toluenesulfonic Acid (p-TSA) 2 - 4 85 - 95 [1]
Sulfuric Acid (H₂SO₄)18 - 2460 - 75[2]
Hydrochloric Acid (HCl)12 - 1870 - 80[3]
Lewis Acids (e.g., ZnCl₂, InBr₃)4 - 880 - 92[3][4]

As evidenced by the data, p-TSA demonstrates significantly shorter reaction times and higher yields compared to traditional Brønsted acids like sulfuric and hydrochloric acid.[1] While some Lewis acids offer comparable yields, p-TSA's lower cost, reduced toxicity, and easier handling make it a more attractive option for large-scale industrial production.

Urea-Formaldehyde Resin Synthesis

Urea-formaldehyde (UF) resins are widely used as adhesives and binding agents in the wood products industry. The synthesis involves the acid-catalyzed condensation of urea and formaldehyde. The choice of catalyst affects the resin's properties, such as its hydrolytic stability and free formaldehyde content.

While specific comparative data on catalyst performance in UF resin synthesis is varied, the use of p-TSA and its salts, such as the methylammonium salt of p-toluenesulfonic acid, has been documented to produce resins with desirable properties.[5] The acidic environment is crucial for the polymerization process, and p-TSA provides the necessary proton source in a more controlled manner than strong mineral acids.

Experimental Protocols

To provide a practical framework for the application of p-TSA in urea-based synthesis, detailed experimental methodologies for key reactions are outlined below.

General Protocol for p-TSA Catalyzed Biginelli Reaction

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (10 mmol)

  • Urea (15 mmol)

  • p-Toluenesulfonic acid monohydrate (1 mmol, 10 mol%)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea, and p-toluenesulfonic acid in ethanol is stirred in a round-bottom flask.

  • The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone.

Illustrative Protocol for Urea-Formaldehyde Resin Synthesis

Materials:

  • Urea (60 g)

  • Formaldehyde (37% aqueous solution, 162 g)

  • Ammonia solution (25%, to adjust pH)

  • p-Toluenesulfonic acid solution (e.g., as a salt for controlled release)

Procedure:

  • Formaldehyde is charged into a reactor, and the pH is adjusted to 7.5-8.0 with an ammonia solution.

  • Urea is added, and the mixture is heated to 90-95°C for 30-60 minutes to form methylol ureas.

  • The pH is then lowered to 4.5-5.5 by the addition of an acid catalyst like a p-toluenesulfonic acid solution.

  • The condensation reaction is carried out at 85-95°C, with the viscosity of the mixture being monitored.

  • Once the desired viscosity is reached, the reaction is stopped by cooling and neutralizing the mixture to a pH of 7.0-7.5.

Cost-Benefit Analysis: p-TSA vs. Alternatives

The selection of a catalyst in an industrial setting is a multi-faceted decision that extends beyond mere catalytic activity to encompass economic and operational factors.

Table 2: Cost-Benefit Analysis of p-TSA versus Sulfuric Acid

Factorp-Toluenesulfonic Acid (p-TSA)Sulfuric Acid (H₂SO₄)
Cost Higher initial cost per kilogram.Lower initial cost per kilogram.
Catalytic Efficiency Often higher yields and shorter reaction times, leading to increased throughput.[1][6]Generally lower yields and longer reaction times.[2]
Handling & Safety Solid, less corrosive, and easier to handle.[7]Highly corrosive liquid, requiring specialized handling and equipment.
Environmental Impact Can be recovered and reused, minimizing waste.[6][7]Difficult to recycle, leading to acidic waste streams that require neutralization.
Byproduct Formation Often leads to cleaner reactions with fewer side products.[7]Can cause charring and other undesirable side reactions.
Overall Process Cost Higher catalyst cost can be offset by increased efficiency, reduced waste disposal costs, and lower equipment maintenance.Lower catalyst cost may be negated by lower efficiency, higher waste treatment expenses, and equipment corrosion.

Visualizing the Process: Experimental Workflow and Logical Relationships

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical relationship in catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Aldehyde, Ketoester, Urea) Mixing Mixing Reactants->Mixing Solvent Solvent (Ethanol) Solvent->Mixing Catalyst Catalyst (p-TSA) Catalyst->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Monitoring TLC Monitoring Reflux->Monitoring Monitoring->Reflux Incomplete Cooling Cooling Monitoring->Cooling Complete Filtration Filtration Cooling->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying Washing->Drying Product Pure Product (DHPM) Drying->Product

A typical experimental workflow for a p-TSA catalyzed Biginelli reaction.

Catalyst_Selection cluster_catalysts Catalyst Options cluster_criteria Selection Criteria Urea_Reaction Industrial Urea-Based Reaction pTSA p-Toluenesulfonic Acid Urea_Reaction->pTSA H2SO4 Sulfuric Acid Urea_Reaction->H2SO4 Other_Acids Other Acids (HCl, Lewis Acids) Urea_Reaction->Other_Acids Efficiency Efficiency (Yield, Time) pTSA->Efficiency High Cost Cost (Initial & Overall) pTSA->Cost Higher Initial, Potentially Lower Overall Safety Safety & Handling pTSA->Safety Good Environment Environmental Impact pTSA->Environment Favorable H2SO4->Efficiency Moderate H2SO4->Cost Low Initial H2SO4->Safety Poor H2SO4->Environment Unfavorable Other_Acids->Efficiency Variable Other_Acids->Cost Variable Other_Acids->Safety Variable Other_Acids->Environment Variable

Logical relationship for selecting a catalyst in urea-based reactions.

Conclusion

In the realm of industrial chemistry, particularly in processes involving urea, p-toluenesulfonic acid emerges as a highly effective and often superior catalyst compared to traditional mineral acids. Its advantages in terms of handling, safety, reaction efficiency, and environmental impact present a strong case for its adoption.[1][6][7] While the upfront cost of p-TSA may be higher, a thorough cost-benefit analysis frequently reveals its long-term economic viability through increased productivity and reduced operational and waste management costs. Although Urea mono(4-methylbenzenesulfonate) as a distinct entity has not found widespread industrial use, the catalytic prowess of its acidic component, p-TSA, in the presence of urea is well-established and offers a compelling avenue for process optimization and green chemistry initiatives. Researchers and professionals in drug development and industrial synthesis are encouraged to consider p-TSA as a prime candidate for catalyzing their urea-based transformations.

References

Urea Mono(4-methylbenzenesulfonate): A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urea mono(4-methylbenzenesulfonate), a salt formed from the combination of urea and p-toluenesulfonic acid, presents an intriguing yet underexplored compound in the landscape of chemical reagents. While direct and extensive research on this specific salt is limited, its potential applications and inherent limitations can be largely inferred from the well-established chemistries of its constituent parts and related urea derivatives. This guide provides a comprehensive overview of its likely utility, particularly in catalysis and chemical synthesis, and offers a comparative perspective against more conventional alternatives. The information presented herein is a synthesis of established principles and data from related compounds, intended to guide future research and application development.

Potential Applications

The primary utility of Urea mono(4-methylbenzenesulfonate) is anticipated to be in the realm of organocatalysis . Urea and its derivatives are renowned for their ability to act as hydrogen-bond donors, a property that is central to their catalytic activity in a variety of organic transformations.[1][2] The presence of the p-toluenesulfonate counter-ion, a strong acid conjugate base, is expected to enhance the acidity of the urea protons, potentially leading to a more active catalyst.

Key Potential Catalytic Applications:

  • Hydrogen-Bond Mediated Catalysis: Similar to other urea-based catalysts, it could be employed in reactions that are accelerated by the stabilization of anionic intermediates or transition states through hydrogen bonding. This includes reactions such as Michael additions, aldol reactions, and Diels-Alder reactions.

  • Brønsted Acid Catalysis: The acidic nature of the p-toluenesulfonic acid component could enable it to function as a Brønsted acid catalyst, protonating substrates and activating them towards nucleophilic attack.

  • Dual-Function Catalysis: The molecule possesses both a hydrogen-bond donating urea moiety and an acidic proton, which could allow for synergistic activation of both the electrophile and the nucleophile in a reaction.

A significant body of research exists on the application of various urea derivatives in medicinal chemistry and materials science.[3][4] N-aryl ureas, for instance, are known to be potent kinase inhibitors. While Urea mono(4-methylbenzenesulfonate) is a simple salt, it could serve as a precursor or a building block in the synthesis of more complex, biologically active molecules.

Synthesis and Experimental Protocols

Proposed Synthesis of Urea mono(4-methylbenzenesulfonate):

A stoichiometric amount of urea would be dissolved in a suitable solvent, such as isopropanol or acetonitrile. To this solution, an equimolar amount of p-toluenesulfonic acid monohydrate, also dissolved in a minimal amount of the same solvent, would be added dropwise with stirring. The reaction is typically exothermic. The resulting salt would likely precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The solid product would then be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Characterization: The product can be characterized by standard analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy to confirm the presence of both urea and p-toluenesulfonate ions.

Comparative Performance and Limitations

The performance of Urea mono(4-methylbenzenesulfonate) as a catalyst is expected to be highly dependent on the specific reaction. Its primary limitations are also intrinsically linked to its structure.

Table 1: Comparison of Urea mono(4-methylbenzenesulfonate) with Alternative Catalysts

Catalyst/ReagentPrimary ApplicationAdvantagesDisadvantages
Urea mono(4-methylbenzenesulfonate) Hydrogen-bond/Brønsted acid catalysisPotentially enhanced acidity of urea protons; bifunctional activation.Limited solubility in non-polar solvents; potential for undesired side reactions due to high acidity.
Thiourea Derivatives Hydrogen-bond catalysisGenerally more acidic and better hydrogen-bond donors than ureas.Often more expensive and can be sensitive to oxidation.
Simple Urea Hydrogen-bond catalysisInexpensive and readily available.Lower catalytic activity compared to more acidic derivatives.
p-Toluenesulfonic Acid Brønsted acid catalysisStrong acid, effective catalyst for many reactions.Can be too harsh for sensitive substrates, leading to decomposition.
Chiral Urea Catalysts Asymmetric organocatalysisEnable the synthesis of enantiomerically enriched products.Significantly more expensive and require multi-step synthesis.

Limitations of Urea mono(4-methylbenzenesulfonate):

  • Solubility: As a salt, its solubility is likely to be poor in many common non-polar organic solvents, which could limit its application in a homogeneous catalytic setting.

  • Hygroscopicity: Both urea and p-toluenesulfonic acid are hygroscopic, meaning the salt will likely absorb moisture from the air, which could affect its activity and handling.

  • Strong Acidity: While potentially beneficial for catalysis, the strong acidity of the p-toluenesulfonic acid component could lead to undesired side reactions, such as decomposition of acid-sensitive substrates or products.

  • Lack of Chirality: For asymmetric synthesis, the achiral nature of this compound is a significant limitation. Chiral versions would need to be synthesized from chiral amines.

Visualizing the Logic

To better understand the potential catalytic role of Urea mono(4-methylbenzenesulfonate), the following diagrams illustrate the key concepts of hydrogen-bond and Brønsted acid catalysis.

a cluster_0 Hydrogen-Bond Catalysis Urea Urea Moiety Electrophile Electrophile (e.g., Carbonyl) Urea->Electrophile H-Bonding (Activation) Nucleophile Nucleophile Nucleophile->Electrophile Attack

Caption: Hydrogen-bond activation of an electrophile by the urea moiety.

b cluster_1 Brønsted Acid Catalysis Acid p-Toluenesulfonic Acid Proton Substrate Substrate Acid->Substrate Protonation (Activation) Nucleophile Nucleophile Nucleophile->Substrate Attack

Caption: Brønsted acid activation of a substrate by the acidic proton.

c Start Urea + p-Toluenesulfonic Acid Reaction Acid-Base Reaction in Solvent Start->Reaction Product Urea mono(4-methylbenzenesulfonate) (Precipitate) Reaction->Product Purification Filtration & Washing Product->Purification Final Pure Product Purification->Final

Caption: Proposed workflow for the synthesis of Urea mono(4-methylbenzenesulfonate).

Conclusion

Urea mono(4-methylbenzenesulfonate) represents a potentially useful, yet largely uninvestigated, chemical entity. Based on the established roles of its components, it holds promise as a bifunctional organocatalyst, capable of both hydrogen-bond and Brønsted acid activation. However, its practical utility will be dictated by its physical properties, such as solubility and stability, and its performance in specific chemical transformations needs to be experimentally validated. This guide serves as a foundational resource to encourage and direct further research into the applications and limitations of this intriguing compound, with the hope of unlocking its full potential in synthesis and catalysis. Further experimental investigation is crucial to substantiate the proposed applications and to fully characterize its catalytic capabilities and limitations.

References

Safety Operating Guide

Proper Disposal of Urea mono(4-methylbenzenesulfonate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of Urea mono(4-methylbenzenesulfonate) (CAS No. 21835-55-2), ensuring procedural adherence and minimizing environmental impact.

I. Hazard Profile and Safety Summary

Urea is generally considered to have low toxicity.[1][2] p-Toluenesulfonic acid , however, is a strong acid that is corrosive and can cause severe skin burns and eye damage.[3][4][5] The resulting salt, Urea mono(4-methylbenzenesulfonate), is therefore expected to be an irritant and potentially harmful, though less corrosive than the free acid.

PropertyUreap-Toluenesulfonic Acid MonohydrateUrea mono(4-methylbenzenesulfonate) (Predicted)
Physical State SolidSolidSolid
Primary Hazards Low toxicityCorrosive, Severe skin/eye irritantSkin and eye irritant
Incompatibilities Strong oxidizing agents, chlorine, sodium hypochlorite[6]Strong bases, strong oxidizers[3]Strong oxidizing agents, strong bases
Hazardous Decomposition Ammonia, oxides of nitrogen, carbon oxides[1][6]Oxides of sulfur and carbon[3]Oxides of nitrogen, sulfur, and carbon; ammonia

II. Personal Protective Equipment (PPE)

Before handling or disposing of Urea mono(4-methylbenzenesulfonate), ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing to prevent skin contact.

III. Spill and Leak Procedures

In the event of a spill, adhere to the following protocol:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.[3]

  • Contain the Spill: Prevent the material from entering drains or waterways.[7]

  • Clean-up: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6][8] Avoid generating dust.[6][7][8] For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

IV. Disposal Protocol

Waste Urea mono(4-methylbenzenesulfonate) should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed, and compatible container.[5]

    • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.[7]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Final Disposal:

    • Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

    • All disposal activities must be in accordance with local, state, and federal regulations.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Urea mono(4-methylbenzenesulfonate).

Disposal Workflow for Urea mono(4-methylbenzenesulfonate) cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Assess Hazards (Urea + p-TSA) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is it a Spill? D Contain and Clean Up Spill (Inert Absorbent/Sweep) C->D Yes E Collect Waste in Labeled, Sealed Container C->E No (Routine Waste) D->E F Store in Designated Waste Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Contractor G->H

Caption: Disposal Workflow for Urea mono(4-methylbenzenesulfonate).

References

Personal protective equipment for handling Urea mono(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling Urea mono(4-methylbenzenesulfonate) (CAS 21835-55-2). The following procedures are designed to ensure safe laboratory practices and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Urea mono(4-methylbenzenesulfonate) is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields.Protects against splashes and dust particles that can cause serious eye irritation.[1]
Hand Protection Compatible chemical-resistant gloves.Prevents skin contact which can lead to irritation.[1]
Skin and Body Protection Protective clothing, long-sleeved lab coat.Minimizes the risk of skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling in a way that generates dust or in poorly ventilated areas to prevent respiratory irritation.[1]

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the chemical and the safety of the laboratory environment.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powder to avoid dust formation.[2] Eyewash stations and safety showers must be readily accessible.[2]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1][2] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3] Keep containers tightly closed.[1][3][4]

Disposal Plan

Dispose of Urea mono(4-methylbenzenesulfonate) and any contaminated materials in accordance with local, regional, and national regulations.

Disposal Protocol:

  • Collect waste material in a suitable, sealed, and properly labeled hazardous waste container.[2][4]

  • Do not dispose of down the drain or into the environment.[5]

  • Arrange for disposal by a licensed hazardous waste disposal company.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

Table 2: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling Urea mono(4-methylbenzenesulfonate) in a laboratory setting.

Workflow for Handling Urea mono(4-methylbenzenesulfonate) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards 1. Review SDS and identify hazards Select PPE 2. Don appropriate PPE (Gloves, Goggles, Lab Coat) Assess Hazards->Select PPE Prepare Work Area 3. Ensure ventilation and clear workspace Select PPE->Prepare Work Area Weigh/Measure 4. Handle with care, avoiding dust Prepare Work Area->Weigh/Measure Proceed when ready Perform Experiment 5. Conduct experiment in a designated area Weigh/Measure->Perform Experiment Temporary Storage 6. Store in a sealed container if not used completely Perform Experiment->Temporary Storage Decontaminate Work Area 7. Clean all surfaces and equipment Temporary Storage->Decontaminate Work Area End of experiment Dispose of Waste 8. Collect all waste in labeled containers Decontaminate Work Area->Dispose of Waste Remove & Clean PPE 9. Remove PPE carefully and wash hands Dispose of Waste->Remove & Clean PPE End End Remove & Clean PPE->End

Caption: Logical workflow for the safe handling of Urea mono(4-methylbenzenesulfonate).

References

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